molecular formula C11H10N2O3 B1269977 (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 28081-52-9

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B1269977
CAS No.: 28081-52-9
M. Wt: 218.21 g/mol
InChI Key: FJIQQZXHNOTAEI-UHFFFAOYSA-N
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Description

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQQZXHNOTAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351670
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-52-9
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide details the fundamental chemical and physical properties of the title compound, offers expert insight into its analytical characterization, and presents a plausible synthetic pathway. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this molecule as a building block or lead compound in their research endeavors.

Chemical Identity and Nomenclature

This compound is a derivative of the 1(2H)-Phthalazinone core structure.[1] The molecule is characterized by a methyl group at the N-3 position of the phthalazinone ring and an acetic acid moiety attached at the C-1 position. This unique substitution pattern makes it a valuable intermediate for further chemical elaboration.

Chemical Structure:

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid[2][3]
CAS Number 28081-52-9[2][4]
Molecular Formula C₁₁H₁₀N₂O₃[2][3]
Molecular Weight 218.21 g/mol [2]
Monoisotopic Mass 218.06914 Da[3]
SMILES CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O[3]

| Synonyms | (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid[2][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The presence of both a lipophilic aromatic system and a hydrophilic carboxylic acid group gives this molecule a balanced character.

Table 2: Predicted and Observed Physicochemical Properties

Property Value/Description Rationale & Implications
Predicted XlogP 0.9[3] Indicates moderate lipophilicity, suggesting potential for good oral bioavailability and cell membrane permeability.
Topological Polar Surface Area (TPSA) 78.8 Ų (Calculated for a close analog)[5] This value is within the typical range for orally bioavailable drugs, suggesting favorable transport properties.
Hydrogen Bond Donors 1 (from -COOH)[5] The carboxylic acid proton is the primary site for hydrogen bond donation.
Hydrogen Bond Acceptors 4 (2x C=O, 2x N)[5] Multiple acceptor sites can engage in interactions with biological targets.
Solubility Sparingly soluble in water.[5] Soluble in organic solvents like DMSO, DMF, and methanol. The carboxylic acid group imparts some aqueous solubility, but the larger aromatic core limits it. Solubility is pH-dependent, increasing in basic solutions due to deprotonation of the carboxylic acid.

| Storage Conditions | Sealed in a dry environment at room temperature.[2] | The compound is likely stable under standard laboratory conditions, but protection from moisture is advisable to prevent potential hydrolysis or degradation. |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive structural fingerprint.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_purity Purity Assessment cluster_confirmation Confirmation prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) nmr ¹H & ¹³C NMR prep->nmr Identity ms Mass Spectrometry (LC-MS/HRMS) prep->ms Mass ir FT-IR prep:e->ir:w Functional Groups hplc RP-HPLC prep->hplc Purity confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm hplc->confirm >95% Purity

Caption: Standard analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Signatures:
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (4H): Multiplets typically in the range of δ 7.5-8.5 ppm, corresponding to the protons on the benzene ring of the phthalazinone core.

    • Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm. The chemical shift is influenced by the adjacent aromatic system and the carboxylic acid group.

    • Methyl Protons (-CH₃): A sharp singlet around δ 3.5-3.7 ppm, corresponding to the N-methyl group.

    • Carboxylic Acid Proton (-COOH): A broad singlet, often above δ 12 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbons (C=O): Two signals in the downfield region (δ 160-175 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.

    • Aromatic Carbons: Multiple signals between δ 120-140 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 30-40 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.

    • C=O Stretch: Two strong, distinct peaks are expected around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (amide carbonyl).

    • C=C and C=N Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) is the preferred method. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 219.0764. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 217.0619. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[3]

Synthesis and Purification

While specific literature for the direct synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on established chemical principles for phthalazinone formation.[6] The most logical approach involves the condensation of a phthalic acid derivative with methylhydrazine, followed by the introduction of the acetic acid side chain.

synthesis_pathway reactant1 Phthalic Anhydride Derivative intermediate 3-Methylphthalazin-1,4(2H,3H)-dione (Intermediate) reactant1->intermediate Condensation (e.g., Acetic Acid, Reflux) reactant2 Methylhydrazine reactant2->intermediate Condensation (e.g., Acetic Acid, Reflux) ester_prod (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl) acetic acid ethyl ester intermediate->ester_prod Alkylation reagent2 1. Strong Base (e.g., NaH) 2. Ethyl Bromoacetate reagent2->ester_prod product (3-Methyl-4-oxo-3,4- dihydrophthalazin-1-yl)acetic acid (Final Product) ester_prod->product Saponification reagent3 Hydrolysis (e.g., LiOH or HCl) reagent3->product

Caption: A plausible multi-step synthetic pathway to the target compound.
Exemplary Experimental Protocol (Self-Validating):

This protocol is a representative methodology. Researchers should perform their own optimization.

Step 1: Synthesis of 3-Methyl-1(2H)-phthalazinone

  • To a solution of 2-carboxybenzaldehyde (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate, 3-methyl-1(2H)-phthalazinone.

  • Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

Step 2: Alkylation to Introduce the Acetic Acid Ester Moiety

  • In a flame-dried, three-neck flask under an inert argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Add a solution of 3-methyl-1(2H)-phthalazinone (1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with ice-water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude ester via column chromatography (silica gel, hexane:ethyl acetate gradient). Purity of fractions should be checked by TLC, and the structure of the final ester confirmed by NMR.

Step 3: Saponification to the Final Acid

  • Dissolve the purified ethyl ester (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 using 1N HCl.

  • The resulting precipitate is the final product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Final Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR. Purity should be assessed as >95% by RP-HPLC.

Biological Context and Research Applications

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets.

research_context core Phthalazinone Scaffold Core Moiety in Drug Discovery activity1 Anticancer Agents e.g., VEGFR2 Inhibition core:f1->activity1 Derivatization Leads To activity2 Antibacterial Agents core:f1->activity2 activity3 Insect Growth Regulators core:f1->activity3 activity4 Other CNS / Cardiovascular Applications core:f1->activity4 target_mol (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl) acetic acid Building Block & Lead Compound target_mol->core:f0 Is An Example Of

Caption: The role of the phthalazinone scaffold in diverse therapeutic areas.
  • Anticancer Activity: Numerous phthalazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain analogs have shown promising activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells, with proposed mechanisms including the inhibition of key kinases like VEGFR2.[7]

  • Antibacterial and Antifungal Activity: The scaffold has been incorporated into molecules demonstrating potent antimicrobial properties.[7][8] The ability to modify the side chains allows for the fine-tuning of activity against specific bacterial or fungal strains.[8]

  • Insect Growth Regulators: Certain diacylhydrazine derivatives containing the phthalazinone core have been investigated as insect growth regulators, highlighting the scaffold's versatility beyond human medicine.[6][9]

The title compound, this compound, serves as a key intermediate for accessing these classes of bioactive molecules. The carboxylic acid handle is particularly useful, allowing for the straightforward formation of amides, esters, and other functional groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its balanced physicochemical properties, coupled with the proven biological relevance of the phthalazinone core, make it an attractive starting point for the development of novel therapeutics and agrochemicals. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable compound into their discovery programs.

References

  • {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking - American Chemical Society. (2022, June 10). Retrieved January 16, 2026, from [Link]

  • 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • [4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte - NIH. (2023, May 1). Retrieved January 16, 2026, from [Link]

  • 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Acetic acid - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[4][5]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, in silico Study and Antimicrobial Evaluation of New Diesters Derived from Phthaloylglycine - SciELO. (2019, November 19). Retrieved January 16, 2026, from [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides an in-depth technical guide for the synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Phthalazinone derivatives are recognized for a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights for process optimization. The primary synthetic route detailed herein is the robust and efficient cyclocondensation of homophthalic anhydride with methylhydrazine. We will explore the reaction mechanism, provide a detailed, step-by-step laboratory protocol, and discuss critical parameters for ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and reliable methodology for the preparation of this important chemical entity.

Introduction: The Phthalazinone Core in Modern Drug Discovery

The phthalazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with various biological targets. Derivatives have been reported to possess a wide range of therapeutic properties, including cardiotonic, anticonvulsant, antimicrobial, and potent anticancer activities, often through the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) or receptor tyrosine kinases.[2][3][4]

Structural Deconstruction of the Target Molecule

A precise understanding of the target molecule's structure is paramount for designing an effective synthesis. The compound, This compound , has the following key features:

  • Phthalazinone Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridazinone ring.

  • N3-Methyl Group: A methyl group is attached to the nitrogen atom at the 3-position. This substitution is critical as it blocks a potential site of tautomerization or further reaction and can significantly influence the molecule's pharmacological profile.

  • C1-Acetic Acid Side Chain: An acetic acid group is attached to the carbon atom at the 1-position. This functional group provides a handle for further chemical modification, such as amide coupling, to create libraries of derivatives for structure-activity relationship (SAR) studies.[5][6]

Overview of Synthetic Strategies

The synthesis of the phthalazinone core typically involves the cyclocondensation of a hydrazine derivative with a suitable aromatic carbonyl compound.[2][7] The most common precursors for the aromatic portion are 2-acylbenzoic acids or phthalic anhydrides.[4][8] The choice of these starting materials directly dictates the substitution pattern on the final heterocyclic ring. For our target molecule, the presence of the C1-acetic acid group necessitates a precursor that contains this moiety or a latent equivalent.

The Core Synthetic Pathway: Cyclocondensation of Homophthalic Anhydride

The most direct and efficient route to this compound is the reaction between homophthalic anhydride and methylhydrazine . This strategy is elegant as it establishes the entire heterocyclic system and correctly installs both the N3-methyl and C1-acetic acid groups in a single, high-yielding step.

Rationale for Precursor Selection
  • Homophthalic Anhydride (2-Benzofuran-1,3-dione): This precursor is ideal because it contains the required ortho-disubstituted benzene ring. One carbonyl group is part of a cyclic anhydride, which readily reacts with nucleophiles, while the other is a ketone that will participate in the cyclization. Crucially, it contains the necessary two-carbon unit at the future C1 position, which becomes the acetic acid side chain upon ring opening.

  • Methylhydrazine: The use of methylhydrazine is non-negotiable for installing the methyl group at the N3 position.[9][10] The more substituted nitrogen atom of methylhydrazine preferentially attacks the more electrophilic anhydride carbonyl, while the less sterically hindered terminal nitrogen attacks the ketone, leading to the desired regiochemistry. Using unsubstituted hydrazine hydrate would result in an N-H at this position, leading to a different product.[8]

Reaction Mechanism

The reaction proceeds through a well-defined nucleophilic acyl substitution followed by intramolecular condensation and dehydration.

  • Nucleophilic Attack: The more nucleophilic, substituted nitrogen of methylhydrazine attacks one of the electrophilic carbonyls of the homophthalic anhydride ring. This leads to the opening of the anhydride to form a key intermediate, a hydrazide-carboxylic acid.

  • Intramolecular Condensation: The terminal nitrogen of the hydrazide intermediate then attacks the adjacent ketone carbonyl group.

  • Cyclization and Dehydration: This intramolecular attack forms a cyclic hemiaminal intermediate, which readily dehydrates under the reaction conditions (typically heating) to form the stable phthalazinone ring system.

Below is a diagram illustrating the proposed reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism Reactant1 Homophthalic Anhydride Step1 1. Nucleophilic Acyl Substitution (Ring Opening) Reactant1->Step1 Reactant2 Methylhydrazine Reactant2->Step1 Step2 2. Intramolecular Condensation Step1->Step2 Forms Hydrazide Intermediate Step3 3. Dehydration Step2->Step3 Forms Cyclic Hemiaminal Product This compound Step3->Product caption Reaction mechanism workflow.

Caption: High-level overview of the synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials and Equipment
Reagent / MaterialCAS NumberMolecular Weight ( g/mol )Notes
Homophthalic Anhydride703-59-3148.12Reagent grade, >98% purity
Methylhydrazine60-34-446.07Reagent grade, handle with care (toxic)
Glacial Acetic Acid64-19-760.05ACS grade, solvent
Deionized Water7732-18-518.02For work-up and washing
Round-bottom flask (250 mL)--With magnetic stirrer
Reflux condenser--
Heating mantle--
Buchner funnel & flask--For filtration
Standard laboratory glassware--Beakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the experimental process.

experimental_workflow A 1. Reagent Setup B 2. Reactant Addition A->B Dissolve anhydride C 3. Reaction (Reflux) B->C Add methylhydrazine D 4. Isolation C->D Cool & precipitate E 5. Purification D->E Filter & wash F 6. Analysis E->F Recrystallize caption Experimental workflow diagram.

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add homophthalic anhydride (e.g., 10.0 g, 67.5 mmol). Add glacial acetic acid (100 mL) to dissolve the solid. Gentle warming may be required.

  • Addition of Methylhydrazine: While stirring the solution at room temperature, add methylhydrazine (e.g., 3.4 mL, 3.11 g, 67.5 mmol, 1.0 eq) dropwise over 10-15 minutes. Causality Note: This addition should be controlled as the initial reaction is exothermic. A rapid addition can lead to uncontrolled temperature rise and potential side reactions.

  • Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting material indicates reaction completion.

  • Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold acetic acid, followed by copious amounts of cold deionized water to remove any residual acetic acid and water-soluble impurities.

  • Purification: The crude product is typically purified by recrystallization. A mixture of ethanol and water is often an effective solvent system. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystalline product. Filter the purified solid, wash with cold water, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound (CAS 28081-52-9), a full analytical characterization is essential.

Analysis TypeExpected Result / Key Features
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR - A singlet around 3.6-3.8 ppm (3H) corresponding to the N-CH₃ group.- A singlet around 3.9-4.1 ppm (2H) for the -CH₂-COOH group.- A multiplet pattern in the aromatic region (7.5-8.5 ppm) for the 4 protons of the benzene ring.- A broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable.[11]
¹³C NMR - Peaks corresponding to the N-CH₃ and -CH₂- carbons.- Multiple peaks in the aromatic region.- Two distinct carbonyl peaks: one for the lactam (C=O) and one for the carboxylic acid (COOH).
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 218.21 g/mol .

Conclusion

The synthesis of this compound is most effectively achieved through the direct cyclocondensation of homophthalic anhydride and methylhydrazine. This method is advantageous due to its operational simplicity, use of readily available starting materials, and high efficiency in constructing the complex heterocyclic core in a single step. The detailed protocol and mechanistic insights provided in this guide offer a reliable and reproducible foundation for researchers. Proper control over reaction conditions and a robust purification strategy are key to obtaining a final product of high purity, suitable for subsequent use in pharmaceutical research and development.

References

  • Vertex AI Search, based on an internal document about Phthalazinone synthesis.
  • El-Gendy, M. A., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • Nossier, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. [Link]

  • Ferreira, R. J., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]

  • Ferreira, R. J., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Archiv der Pharmazie. [Link]

  • ResearchGate. (2021). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. [Link]

Sources

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS number 28081-52-9

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search for detailed technical information on (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS Number: 28081-52-9), it has been determined that there is a significant lack of publicly available scientific literature, including peer-reviewed articles and patents, that provides specific details on its synthesis, mechanism of action, and biological activity.

While the compound is commercially available and its basic physicochemical properties are known, the broader scientific research has largely focused on the phthalazinone class of molecules as a whole, rather than on this specific derivative. Phthalazinones, as a chemical scaffold, have garnered considerable interest in medicinal chemistry for their diverse pharmacological activities, including their potential as anticancer agents and enzyme inhibitors.

However, without specific studies on this compound, it is not possible to construct an in-depth technical guide that meets the requirements of detailing experimental protocols, mechanisms of action, and other core scientific data with the necessary authoritative grounding.

The available information is limited to supplier specifications and general knowledge about the phthalazinone class. No specific, reproducible synthesis protocols, analytical characterization data from primary literature, or biological studies for this particular compound could be retrieved. Therefore, the creation of a detailed and authoritative technical guide as requested is not feasible based on the current state of published scientific and technical information.

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This compound, hereafter designated as PHT-4A, is a novel small molecule belonging to the phthalazinone class of compounds. While research into its specific biological activities is ongoing, its structural similarity to known therapeutic agents suggests a potential mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive, technically-focused exploration of this hypothesized mechanism. We will delve into the molecular interactions, the resulting cellular consequences, and the established experimental methodologies required to validate and characterize PHT-4A as a PARP inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's potential therapeutic action.

Introduction: The Phthalazinone Scaffold and the Rationale for PARP Inhibition

The phthalazinone core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent PARP inhibitors. PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP, small molecules can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.

The chemical structure of PHT-4A, featuring a substituted phthalazinone ring, strongly suggests that its mechanism of action may converge on the nicotinamide-binding site of the PARP catalytic domain. The acetic acid moiety could potentially form key interactions within this pocket, contributing to binding affinity and inhibitory potency. This guide will proceed under the working hypothesis that PHT-4A functions as a PARP inhibitor, and will outline the necessary framework to rigorously test this hypothesis.

The Hypothesized Molecular Mechanism of Action

We propose that PHT-4A exerts its biological effects through the competitive inhibition of PARP1 and PARP2. This mechanism can be dissected into several key stages:

  • Binding to the PARP Catalytic Domain: PHT-4A is hypothesized to bind to the catalytic domain of PARP enzymes, specifically at the pocket that normally accommodates its substrate, nicotinamide adenine dinucleotide (NAD+). This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).

  • PARP Trapping: A critical aspect of modern PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is more cytotoxic than the mere inhibition of PAR synthesis. The stability of this trapped complex is a key determinant of the inhibitor's efficacy. We postulate that the specific substitutions on the PHT-4A phthalazinone core may contribute to the formation of a stable, trapped PARP-DNA complex.

  • Induction of Synthetic Lethality: In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs due to PARP inhibition leads to the collapse of replication forks and the formation of double-strand breaks (DSBs). The inability to repair these DSBs via HR results in genomic instability and, ultimately, cell death.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by PHT-4A.

PHT_4A_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 Enzyme DNA_Damage->PARP recruits NAD NAD+ PARP->NAD consumes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP forms PHT_4A PHT-4A PHT_4A->PARP competitively inhibits PHT_4A->Trapped_PARP stabilizes PAR PAR Chain Synthesis NAD->PAR to synthesize BER Base Excision Repair (BER) PAR->BER recruits proteins for Cell_Survival Cell Survival BER->Cell_Survival leads to Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Proficient Homologous Recombination (HR) Repair DSB->HR_Proficient repaired by HR_Deficient Deficient HR Repair (e.g., BRCA-mutant) DSB->HR_Deficient cannot be repaired by HR_Proficient->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Trapped_PARP->Replication_Fork stalls

Caption: Hypothesized mechanism of PHT-4A as a PARP inhibitor leading to synthetic lethality.

Experimental Validation and Characterization

To rigorously test the hypothesis that PHT-4A is a PARP inhibitor, a series of well-defined experiments are necessary. The following protocols provide a logical workflow for the characterization of PHT-4A.

Experiment 1: In Vitro PARP Inhibition Assay

Objective: To determine the direct inhibitory effect of PHT-4A on PARP1 and PARP2 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

  • Assay Principle: A chemiluminescent assay is employed. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, which serves as the substrate for PARylation. Activated DNA is used to stimulate the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing PARP enzyme, activated DNA, and varying concentrations of PHT-4A (e.g., from 1 nM to 100 µM). A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and DMSO as a vehicle control.

  • Initiation: The reaction is initiated by adding a solution of biotinylated NAD+.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow for the PARylation of histones.

  • Detection: The reaction is stopped, and the plate is washed. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After another incubation and wash, a chemiluminescent HRP substrate is added.

  • Data Acquisition: The luminescence, which is directly proportional to PARP activity, is read using a plate reader.

  • Data Analysis: The data is normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experiment 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

Objective: To confirm that PHT-4A can penetrate the cell membrane and inhibit PARP activity in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).

  • Treatment: Treat the cells with various concentrations of PHT-4A for 2-4 hours.

  • Induction of DNA Damage: Induce DNA damage to stimulate PARP activity. A common method is treatment with 10 mM hydrogen peroxide (H2O2) for 10 minutes.

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using an antibody specific for poly(ADP-ribose) (PAR). A loading control (e.g., β-actin or GAPDH) must be included.

  • Data Analysis: Quantify the band intensities for the PAR signal. A dose-dependent decrease in the PAR signal upon PHT-4A treatment indicates cellular PARP inhibition.

Workflow for Cellular PARP Inhibition Assay

Cellular_PARP_Assay_Workflow A 1. Seed Cancer Cells (e.g., HeLa) B 2. Treat with PHT-4A (Dose-response, 2-4h) A->B C 3. Induce DNA Damage (e.g., 10mM H2O2, 10 min) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies - Anti-PAR - Anti-β-actin (Loading Control) F->G H 8. Imaging & Densitometry G->H I 9. Data Analysis (Normalize PAR to β-actin) H->I

Caption: Step-by-step workflow for the cellular PARP inhibition assay.

Experiment 3: Assessing Synthetic Lethality

Objective: To determine if PHT-4A selectively kills cancer cells with deficiencies in the homologous recombination pathway (e.g., BRCA1/2 mutations).

Methodology:

  • Cell Lines: Use a pair of isogenic cell lines, one wild-type for BRCA (e.g., DLD-1 WT) and one with a BRCA mutation (e.g., DLD-1 BRCA2-/-).

  • Cell Viability Assay: Seed both cell lines in 96-well plates. Treat them with a range of PHT-4A concentrations for an extended period (e.g., 5-7 days).

  • Data Acquisition: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: Plot the dose-response curves for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is a hallmark of synthetic lethality.

Quantitative Data Summary

The expected outcomes from these experiments can be summarized as follows:

ParameterExperimentExpected Outcome for an Active Compound
IC50 (PARP1) In Vitro PARP Inhibition< 100 nM
IC50 (PARP2) In Vitro PARP Inhibition< 100 nM
Cellular PAR Inhibition Western BlotDose-dependent reduction in PAR signal
IC50 (BRCA-WT cells) Synthetic Lethality Assay> 1 µM
IC50 (BRCA-mutant cells) Synthetic Lethality Assay< 100 nM
Selectivity Ratio Synthetic Lethality AssayIC50 (WT) / IC50 (mutant) > 10

Conclusion and Future Directions

The structural features of this compound (PHT-4A) provide a strong rationale for investigating its potential as a PARP inhibitor. The experimental framework detailed in this guide offers a clear and robust path to validating this hypothesis, from direct enzyme inhibition to the induction of synthetic lethality in a cellular context.

Positive results from these studies would warrant further investigation, including:

  • PARP Trapping Assays: To quantify the ability of PHT-4A to trap PARP on DNA.

  • In Vivo Efficacy Studies: Using xenograft models of BRCA-deficient tumors.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug's properties in living organisms.

This in-depth guide provides the foundational knowledge and experimental designs necessary for the scientific community to thoroughly evaluate the mechanism of action of PHT-4A and its potential as a novel therapeutic agent.

References

There are no direct publications on the mechanism of action of "this compound" as a PARP inhibitor. The references below are to authoritative sources on the general mechanism of PARP inhibitors and the experimental protocols described.

  • Mechanism of Action of PARP Inhibitors: National Cancer Institute. (2022). PARP Inhibitors. [Link]

  • Synthetic Lethality: National Human Genome Research Institute. (2023). Synthetic Lethality. [Link]

  • Cell-Based PARP1 Activity Assay: Antolin, A. A., & Mestres, J. (2014). A cell-based high-throughput screen for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. Journal of Biomolecular Screening, 19(1), 116-126. [Link]

The Evolving Therapeutic Landscape of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

The phthalazine nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions make it an attractive framework for the design of novel therapeutic agents.[1][2] Derivatives of phthalazine have demonstrated a remarkable breadth of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[1][3] This guide focuses specifically on the (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid core and its derivatives, exploring their synthesis, biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. As we delve into the specifics of their antimicrobial, anti-inflammatory, and anticancer properties, we will also provide detailed experimental protocols to offer a practical, field-proven perspective for researchers in drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Phthalazine derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal strains.[2][3][4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of phthalazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for all derivatives are not fully elucidated, some are believed to disrupt cell wall synthesis or interfere with DNA replication.[5]

Our analysis of the available literature reveals key SAR insights:

  • Substitution at the Phthalazine Core: The introduction of various substituents onto the phthalazine ring system significantly modulates antimicrobial activity. For instance, the incorporation of triazole or thiadiazole moieties has been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1]

  • Nature of the Acetic Acid Side Chain: Modifications to the acetic acid side chain, such as esterification or amidation, can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

  • Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers within the derivatives can play a crucial role in their interaction with microbial targets.

Quantitative Data Summary: Antimicrobial Activity
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2,3-bis[(1-(aryl)-1H-1,2,3-triazole-4-yl)methyl)-2,3-dihydro phthalazine-1,4-dionesPseudomonas aeruginosaNot Specified[1]
6-(chloropyridin-3-yl)methyl substituted phthalazine 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazolesVarious bacteriaNot Specified[1]
Phthalazine derivatives 16, 18, 20, 26a and 33aStaphylococcus aureus, Escherichia coli, Aspergillus niger, Alternaria alternata6.25-100[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing the in vitro antimicrobial activity of novel this compound derivatives.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of test compound in DMSO Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate plates at 37°C for 18-24 hours Inoculation->Incubate Controls Include positive (bacteria only) and negative (broth only) controls Controls->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Broth Microdilution Assay: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 100 to 0.78 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazine derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[1][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory effects of these derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[7] Some derivatives also exert their effects by modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][8]

Key SAR observations include:

  • Aryl Substituents: The presence and nature of aryl groups attached to the phthalazine scaffold can significantly influence COX-2 selectivity and overall anti-inflammatory potency.

  • Side Chain Modifications: Alterations to the acetic acid moiety can impact the molecule's ability to fit into the active site of target enzymes.

  • Heterocyclic Fusions: Fusing other heterocyclic rings, such as tetrazole or triazole, to the phthalazine core has been shown to enhance anti-inflammatory activity.[1][8]

Quantitative Data Summary: Anti-inflammatory Activity
Compound/DerivativeTarget/AssayIC50/EffectReference
6-phenoxy-[1][3][9]triazolo[3,4- a]phthalazine-3-carboxamide derivativesNF-κB activation inhibitionPotent activity[1]
QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine)Xylene-induced ear edema33.3-46.6% reduction[8]
Novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivativesCOX-2 InhibitionPotent and selective[7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the COX-2 inhibitory potential of this compound derivatives.

Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis Compound_Prep Prepare stock solutions of test compounds and reference inhibitor (e.g., Celecoxib) Incubate_Enzyme Pre-incubate COX-2 with test compound or vehicle Compound_Prep->Incubate_Enzyme Enzyme_Prep Prepare human recombinant COX-2 enzyme solution Enzyme_Prep->Incubate_Enzyme Substrate_Prep Prepare arachidonic acid substrate solution Initiate_Reaction Initiate reaction by adding arachidonic acid Substrate_Prep->Initiate_Reaction Incubate_Enzyme->Initiate_Reaction Stop_Reaction Terminate the reaction after a defined time Initiate_Reaction->Stop_Reaction Measure_PGE2 Quantify prostaglandin E2 (PGE2) production using ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate the IC50 value from the dose-response curve Measure_PGE2->Calculate_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable buffer.

  • Enzyme Reaction: In a reaction vessel, combine the human recombinant COX-2 enzyme with the test compound or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Termination of Reaction: After a defined incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2): The product of the COX-2 reaction, PGE2, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.

Anticancer Activity: Targeting Key Pathways in Oncology

The development of novel anticancer agents remains a critical area of research. Phthalazine derivatives, including those based on the this compound scaffold, have shown significant promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[1][9]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is often multifaceted, involving the inhibition of key signaling pathways and cellular processes. A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10][11][12] Other mechanisms include the induction of apoptosis (programmed cell death) and inhibition of tubulin polymerization.[9]

Key SAR findings in the context of anticancer activity include:

  • Biarylurea Moieties: The incorporation of biarylurea functionalities has been shown to confer potent VEGFR-2 inhibitory activity.[10][11]

  • Substitutions on the Terminal Phenyl Ring: Electron-withdrawing groups, such as chloro and trifluoromethyl, on a terminal phenyl ring can enhance both VEGFR-2 inhibition and cytotoxic activity against cancer cell lines.[11]

  • Linker Chemistry: The nature of the linker connecting the phthalazine core to other pharmacophoric groups is critical for optimal interaction with the target protein.

Quantitative Data Summary: Anticancer Activity
Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
4-((5-methyl-pyrazole-3-yl) amino)-2-phenylphthalazin-1-oneNot Specified0.031[9]
4-((5-methyl-pyrazole-3-yl) amino)-2-(p-tolyl)phthalazin-1-oneNot Specified0.065[9]
Compounds 2g and 4aVEGFR-20.148 and 0.196[12]
Compounds 2g and 4aMCF-7 (Breast Cancer)0.15 and 0.18[12]
Compounds 2g and 4aHep G2 (Liver Cancer)0.12 and 0.09[12]
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a method for assessing the inhibitory activity of this compound derivatives against the VEGFR-2 tyrosine kinase.

VEGFR-2 Inhibition Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Phthalazine Derivative

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine derivative.

Detailed Steps:

  • Compound Preparation: Serially dilute the test compounds in a suitable buffer containing DMSO.

  • Kinase Reaction: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound or a reference inhibitor (e.g., Sorafenib).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The level of substrate phosphorylation is quantified using a variety of methods, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF® or AlphaScreen®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide underscores their potential as novel antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The detailed protocols provided herein offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Bentham Science Publishers.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (n.d.).
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.
  • Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2025).
  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience.
  • Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. (n.d.). Europe PMC.
  • Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (2025).
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. (n.d.). PubMed.
  • Novel 4- Aryl-2(1H)
  • 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid. (n.d.). Benchchem. o3XEYiJXUQ==)

Sources

An In-depth Technical Guide on the Solubility and Stability of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Phthalazinone Derivative

In the realm of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful formulation and long-term stability are built. This guide provides a comprehensive technical overview of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule of interest within the broader class of phthalazinone derivatives. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical science, data from structurally related compounds, and industry-standard methodologies to offer a robust framework for its characterization. This guide is intended for researchers, formulation scientists, and analytical chemists engaged in the preclinical and early-stage development of this and similar chemical entities. We will explore the critical attributes of solubility and stability, not merely as data points, but as key indicators of a drug candidate's potential developability.

Molecular Profile of this compound

Before delving into its solubility and stability, a foundational understanding of the molecule's structure is essential.

This compound is a heterocyclic compound featuring a phthalazinone core. The presence of a carboxylic acid moiety suggests a pH-dependent solubility profile, while the fused ring system contributes to its overall lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃PubChem[1]
Molecular Weight 218.21 g/mol Sunway Pharm[2]
CAS Number 28081-52-9ChemicalBook[3]
Predicted XlogP 0.9PubChemLite[1]
Appearance Off-white solid (presumed)Guidechem[4]

The predicted XlogP value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. However, practical solubility is influenced by a multitude of factors including crystal lattice energy, which necessitates experimental determination.

Solubility Characterization: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategy. For this compound, a systematic approach to solubility assessment is warranted.

Rationale for Solvent Selection

The choice of solvents for solubility screening is guided by the anticipated formulation types and the need to establish a comprehensive physicochemical profile. Our investigation will encompass aqueous media at various pH values, as well as organic solvents relevant to both research and manufacturing. The selection is also informed by the solubility profiles of structurally similar phthalazinone derivatives, which often exhibit poor aqueous solubility but are soluble in polar aprotic solvents[5].

Experimental Protocol: Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to ensure that the system reaches equilibrium, providing a reliable measure of thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 2). The excess solid ensures that the solution remains saturated throughout the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Visual inspection for the persistence of solid material should be performed.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL.

Anticipated Solubility Profile

Based on the structure and data from related compounds, a hypothetical solubility profile is presented in Table 2. This serves as an illustrative example of how the experimental data would be structured.

Table 2: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Classification
pH 1.2 HCl Buffer25< 0.1Practically Insoluble
pH 4.5 Acetate Buffer250.1 - 0.5Very Slightly Soluble
pH 6.8 Phosphate Buffer251.0 - 5.0Slightly Soluble
pH 7.4 Phosphate Buffer255.0 - 10.0Soluble
Water25< 0.1Practically Insoluble
Methanol2510 - 20Soluble
Ethanol255 - 10Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble
N,N-Dimethylformamide (DMF)25> 100Very Soluble
Acetonitrile251 - 5Slightly Soluble

The carboxylic acid moiety suggests that the compound will be more soluble at higher pH values due to deprotonation and salt formation. The poor solubility in acidic media and water is a common characteristic of molecules with significant aromatic ring structures[5].

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of the final drug product[6]. Forced degradation studies are a critical component of this assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods[7][8].

The Logic of Stress Testing

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those encountered during long-term storage[9]. The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize potential degradation products[8]. This information is invaluable for elucidating degradation pathways and for developing analytical methods that can separate the intact drug from its degradants.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Characterization cluster_outcome 4. Outcome API Drug Substance This compound Solution Prepare Solutions (e.g., 1 mg/mL in appropriate solvent) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Solution->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Solution->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Solution->Photolytic Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Stability-Indicating HPLC-UV/DAD Analysis Neutralize->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec Pathway Elucidate Degradation Pathways MassSpec->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following are detailed, yet adaptable, protocols for the forced degradation of this compound.

A. Acid and Base Hydrolysis

  • Rationale: To assess susceptibility to degradation in acidic and basic environments, which can be encountered in physiological conditions or during formulation with acidic or basic excipients.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots before HPLC analysis.

B. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation, which can occur in the presence of oxygen or peroxide residues in excipients.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Monitor the degradation over time by HPLC.

C. Thermal Degradation

  • Rationale: To assess the impact of heat, which can be encountered during manufacturing processes (e.g., drying) and storage.

  • Protocol:

    • Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber.

    • Prepare a solution of the compound and expose it to the same thermal stress.

    • Analyze samples at appropriate time intervals.

D. Photostability

  • Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage.

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the exposed and control samples after a specified duration of exposure.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.

Logical Framework for Method Development:

SIM_Development cluster_initial 1. Initial Method cluster_stress_samples 2. Stress Sample Analysis cluster_optimization 3. Method Optimization cluster_validation 4. Validation Initial Develop basic HPLC method (e.g., C18 column, ACN/Water gradient) Analysis Analyze stressed samples (from forced degradation studies) Initial->Analysis Resolution Check for peak purity and resolution between API and degradants Analysis->Resolution Adjust Adjust gradient, pH, column to achieve separation (Rs > 1.5) Resolution->Adjust If separation is inadequate Validate Validate method as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Resolution->Validate If separation is adequate Adjust->Analysis

Caption: Stability-Indicating Method Development Logic.

Illustrative HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Time-based gradient from low to high organic content

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan)

  • Column Temperature: 30 °C

Summary and Forward-Looking Statement

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. While based on established scientific principles and data from analogous structures, the protocols and anticipated results presented herein should be confirmed through rigorous experimentation. A thorough understanding of these fundamental properties is not merely an academic exercise; it is a critical step in de-risking a drug development program and paving the way for the rational design of a safe, stable, and efficacious pharmaceutical product. The methodologies described provide a clear and actionable framework for any research team embarking on the characterization of this promising molecule.

References

  • PubChem. {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. National Center for Biotechnology Information. [Link]

  • MedCrave. Forced Degradation Studies. MedCrave online. [Link]

  • PubChem. [4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubChemLite. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. [Link]

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Spectroscopic Characterization of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a key heterocyclic compound with a scaffold of significant interest in medicinal chemistry and drug development. The phthalazinone core is a privileged structure, appearing in a variety of biologically active molecules. Accurate and comprehensive structural elucidation of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid, combines a bicyclic aromatic phthalazinone core with a carboxylic acid moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

A logical workflow for the comprehensive spectroscopic analysis of this molecule is essential. It begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and finally, detailed one- and two-dimensional NMR spectroscopy to elucidate the precise connectivity and chemical environment of each atom.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of (3-Methyl-4-oxo-3,4- dihydrophthalazin-1-yl)acetic acid MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, O-H, etc.) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework & Connectivity IR->NMR Confirmation Unambiguous Structure Confirmed NMR->Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve polar compounds containing carboxylic acid and amide-like functionalities, coupled with its exchangeability with the acidic proton of the carboxylic acid, makes it ideal. The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-13 ppm.

    • Number of scans: 16-32, to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral width: 0-180 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~12.5-13.0br s1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to deshielding and hydrogen bonding.
~8.2-8.4m1HAr-HAromatic proton on the phthalazinone ring, likely deshielded by the adjacent carbonyl group.
~7.8-8.0m3HAr-HThe remaining three aromatic protons of the phthalazinone ring system.
~4.0s2H-CH₂-The methylene protons adjacent to the aromatic ring and the carboxylic acid group appear as a singlet.
~3.6s3H-N-CH₃The methyl protons on the nitrogen atom of the phthalazinone ring are expected to be a singlet in this region.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~171-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region.
~160C=O (amide)The carbonyl carbon of the phthalazinone ring (an amide-like functionality) is also significantly deshielded.
~145Quaternary Ar-CQuaternary carbon of the phthalazinone ring attached to the acetic acid moiety.
~125-135Ar-CHAromatic methine carbons of the phthalazinone ring.
~120-130Quaternary Ar-COther quaternary carbons of the phthalazinone ring system.
~35-CH₂-The methylene carbon of the acetic acid side chain.
~30-N-CH₃The methyl carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the amide-like carbonyl group.

Experimental Protocol: IR Data Acquisition

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern and convenient technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Assignment
3300-2500Broad, StrongO-H stretchThe very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]
~1710Strong, SharpC=O stretch (carboxylic acid)The carbonyl of the carboxylic acid typically absorbs in this region.[1]
~1660Strong, SharpC=O stretch (amide)The amide-like carbonyl of the phthalazinone ring is expected at a slightly lower frequency due to resonance.
~1600, ~1470MediumC=C stretch (aromatic)These absorptions are characteristic of the aromatic ring system.
1320-1210MediumC-O stretchThis band is associated with the carbon-oxygen single bond of the carboxylic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 g/mol .

m/z (Mass-to-Charge Ratio)IonRationale
219.0764[M+H]⁺Protonated molecular ion in positive ESI mode.
217.0619[M-H]⁻Deprotonated molecular ion in negative ESI mode.
173.0658[M-H-CO₂]⁻Loss of carbon dioxide (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids.

Fragmentation Pathway Diagram:

Fragmentation_Pathway Parent [M-H]⁻ m/z 217.0619 CO2 - CO₂ Parent->CO2 Fragment [M-H-CO₂]⁻ m/z 173.0658 CO2->Fragment

Caption: A plausible fragmentation pathway for this compound in negative ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, ensuring the reliable characterization of this important heterocyclic compound. The consistency between the predicted and expected spectral features based on the known behavior of related structures underscores the power of these analytical techniques in modern chemical research.

References

  • BenchChem. (2025). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec).
  • El-Sayed, S. S. (2009).
  • Loring, J. S., Karlsson, M., Fawcett, W. R., & Casey, W. H. (2001). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1635–1642.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706524, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. Retrieved from [Link]

  • Orchard, M. G. (n.d.). IR: carboxylic acids.
  • Tavaras, C., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(21), 5052.
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Phthalazinone Derivatives: A Comprehensive Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phthalazinone and its derivatives constitute a versatile class of nitrogen-containing heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry. Their broad spectrum of pharmacological activities has propelled them into the forefront of drug discovery and development. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of phthalazinone derivatives. We will dissect their mechanisms of action, delineate key signaling pathways, and provide detailed experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Phthalazinone Scaffold: A Privileged Structure in Modern Drug Discovery

The phthalazinone core is a bicyclic heteroaromatic system that has earned the designation of a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity.[1] The inherent structural rigidity, coupled with the potential for substitution at multiple positions, allows for the precise tuning of steric and electronic properties to achieve desired pharmacological profiles. This has led to the development of phthalazinone derivatives with a diverse range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[2][3]

One of the most notable successes of the phthalazinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] The phthalazinone moiety is a key pharmacophoric element in several potent PARP inhibitors, including the groundbreaking drug Olaparib.[5][6] This has solidified the importance of this scaffold in contemporary oncology drug development.[7][8]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic utility of phthalazinone derivatives is a direct consequence of their ability to modulate the activity of various key biological targets. This section will provide a detailed overview of the most significant targets, their roles in disease, and the mechanisms by which phthalazinone derivatives exert their effects.

Poly(ADP-ribose) Polymerase (PARP) Family

Mechanism of Action: The PARP family of enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9] Phthalazinone-based PARP inhibitors function as competitive inhibitors of the NAD+ substrate at the catalytic domain of the PARP enzyme.[9] This inhibition leads to the accumulation of unrepaired SSBs, which are subsequently converted into toxic double-strand breaks (DSBs) during DNA replication.[9] In cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[9] This concept is known as synthetic lethality.

Therapeutic Applications: The primary application of phthalazinone-based PARP inhibitors is in the treatment of various cancers, particularly those with a BRCA-mutated phenotype. Olaparib, for instance, is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[5][10]

Experimental Workflow: In Vitro PARP Inhibition Assay

A robust and reliable method for determining the potency of phthalazinone derivatives as PARP inhibitors is crucial. The following is a generalized, high-throughput protocol.

PARP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis plate_prep Immobilize Histone H1 on 96-well plate reaction_mix Add Reagents and Compounds to Wells plate_prep->reaction_mix reagent_prep Prepare Assay Buffer, Activated DNA, NAD+, and PARP1 Enzyme reagent_prep->reaction_mix compound_prep Serially Dilute Phthalazinone Derivatives compound_prep->reaction_mix incubation Incubate at 37°C for 60 minutes reaction_mix->incubation add_antibody Add Anti-PAR Primary Antibody incubation->add_antibody add_secondary Add HRP-conjugated Secondary Antibody add_antibody->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Caption: A typical experimental workflow for an in vitro PARP1 inhibition assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with Histone H1.

  • Reagent Preparation: Prepare serial dilutions of the phthalazinone test compounds.

  • Reaction Initiation: In each well, combine the assay buffer, activated DNA, NAD+, the test compound, and the PARP1 enzyme.

  • Incubation: Incubate the plate to allow the PARylation reaction to proceed.

  • Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes poly(ADP-ribose) chains. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add a chromogenic substrate such as TMB and stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. Calculate the IC50 value for each compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] In many cancers, the VEGFR-2 signaling pathway is constitutively active, promoting tumor growth and metastasis. Phthalazinone derivatives have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades.[8]

Therapeutic Applications: Anti-angiogenic therapies are a critical component of many cancer treatment regimens. Phthalazinone-based VEGFR-2 inhibitors are being investigated for the treatment of a variety of solid tumors.[8]

VEGFR2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Phthalazinone Phthalazinone Derivative Phthalazinone->VEGFR2

Caption: Simplified diagram of VEGFR-2 signaling and its inhibition by phthalazinone derivatives.

Other Emerging and Validated Targets

The therapeutic reach of phthalazinone derivatives extends to a multitude of other targets, highlighting the versatility of this scaffold.

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition by phthalazinone derivatives can lead to mitotic catastrophe and apoptosis in cancer cells.[8]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in cancer, driving cell proliferation. Phthalazinone-based inhibitors are being explored for their anti-EGFR activity.[8]

  • Phosphodiesterases (PDEs): Phthalazinone derivatives have been developed as inhibitors of various PDE isoforms, with applications in inflammatory diseases and neurological disorders.

  • DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Phthalazinone-based topoisomerase inhibitors can induce DNA damage and cell death.[8]

  • P-glycoprotein (P-gp): A key transporter involved in multidrug resistance in cancer. Certain phthalazinone derivatives have shown the ability to inhibit P-gp, potentially resensitizing cancer cells to chemotherapy.[8]

  • Hedgehog Signaling Pathway: Aberrant activation of this pathway is implicated in several cancers. Phthalazinone-based compounds are being investigated as inhibitors of this pathway.[8]

  • Proteasome: Inhibition of the proteasome by phthalazinone derivatives can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.[8]

  • AMPA Receptors: In the central nervous system, certain phthalazinone derivatives have demonstrated anticonvulsant properties through the antagonism of AMPA receptors.[11]

  • Neuroprotective Targets: Phthalazinone derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting pathways such as the neuroactive ligand-receptor interaction pathway.[12]

Table 1: Summary of Potential Therapeutic Targets of Phthalazinone Derivatives

Target FamilySpecific Target(s)Therapeutic Area
DNA Repair EnzymesPARP1, PARP2Oncology
Receptor Tyrosine KinasesVEGFR-2, EGFROncology
Serine/Threonine KinasesAurora KinasesOncology
HydrolasesPhosphodiesterasesInflammation, Neurology
IsomerasesDNA TopoisomerasesOncology
TransportersP-glycoproteinOncology
Signaling PathwaysHedgehog PathwayOncology
Proteolytic ComplexesProteasomeOncology
Ionotropic ReceptorsAMPA ReceptorsNeurology
Neuro-signaling PathwaysNeuroactive Ligand-Receptor InteractionNeurology

Future Perspectives and Conclusion

The phthalazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The clinical success of phthalazinone-based PARP inhibitors has provided a strong impetus for further exploration of this chemical class. Future research is likely to focus on several key areas:

  • Development of Next-Generation Inhibitors: Designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Targets: Identifying and validating new biological targets for phthalazinone derivatives.

  • Combination Therapies: Evaluating the synergistic potential of phthalazinone-based drugs with other therapeutic modalities.

  • Expansion into New Therapeutic Areas: Investigating the utility of phthalazinone derivatives in a broader range of diseases beyond oncology.

References

  • Vila, N., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 694-715. [Link]

  • Pathan, S. K., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Bioorganic & Medicinal Chemistry, 27(18), 3975-3993. [Link]

  • Vila, N., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed, PMID: 25482553. [Link]

  • Vila, N., et al. (2015). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform, 46(32). [Link]

  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]

  • Pathan, S. K., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Zenodo. [Link]

  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed, PMID: 32772648. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 678-685. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed, PMID: 34219089. [Link]

  • Johannes, J. W., et al. (2015). Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. ACS Medicinal Chemistry Letters, 7(2), 164-169. [Link]

  • Ayyad, R. A., et al. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry, 6(1), 29-38. [Link]

  • Pathan, S. K., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Zenodo. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular DNA damage response (DDR).[1] They are crucial for identifying and initiating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In recent years, inhibitors of PARP have emerged as a cornerstone of targeted cancer therapy, especially for malignancies with pre-existing defects in DNA repair, such as those harboring mutations in the BRCA1 or BRCA2 genes.[2][3]

The therapeutic strategy hinges on the principle of synthetic lethality . In a cancer cell with a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) (e.g., due to BRCA mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[2] During DNA replication, these SSBs are converted into toxic DSBs.[2] The cell, unable to repair these DSBs via its faulty HR pathway, undergoes apoptosis, leading to selective killing of cancer cells while largely sparing healthy cells with intact HR pathways.[3]

The phthalazinone scaffold is a privileged chemical structure in the design of PARP inhibitors. It serves as the core pharmacophore for several FDA-approved drugs, including Olaparib and Talazoparib, used in the treatment of ovarian, breast, pancreatic, and prostate cancers.[3][4] This guide provides an in-depth overview of the scientific rationale, synthetic strategies, and detailed protocols for the laboratory-scale synthesis of phthalazinone-based PARP inhibitors, using Olaparib as a representative model.

Pillar 1: Scientific Rationale & Mechanism of Action

The efficacy of phthalazinone-based PARP inhibitors is driven by two primary mechanisms:

  • Catalytic Inhibition : The inhibitor molecule mimics the structure of NAD+, the natural substrate for PARP enzymes. It competitively binds to the NAD+ active site, preventing the enzyme from synthesizing poly (ADP-ribose) chains, which are essential signals for recruiting other DNA repair proteins.[1][5]

  • PARP Trapping : Beyond simple inhibition, many phthalazinone-based inhibitors trap the PARP enzyme onto the DNA at the site of damage.[5] This PARP-DNA complex is a significant physical obstacle to DNA replication and transcription machinery, further enhancing the cytotoxic effect. The potency of PARP trapping is a key differentiator among various inhibitors, with Talazoparib being a particularly potent PARP trapper.[6]

The interplay between these mechanisms results in genomic instability and cell death in HR-deficient tumors.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (SSB Repair) cluster_1 Cancer Cell (BRCA-deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR PAR Chain Synthesis PARP->PAR synthesizes Repair DNA Repair Proteins (BER Pathway) PAR->Repair recruits Repaired_DNA DNA Repaired Repair->Repaired_DNA SSB repaired DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C PARPi Phthalazinone PARP Inhibitor PARPi->PARP_C binds & traps PARP_Trapped Trapped PARP-DNA Complex PARP_C->PARP_Trapped Replication DNA Replication PARP_Trapped->Replication stalls DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient HR Repair (e.g., BRCA mutation) DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Pillar 2: General Synthetic Strategies

The synthesis of complex phthalazinone inhibitors like Olaparib is a multi-step process that can be conceptually divided into two main phases:

  • Construction of the Functionalized Phthalazinone Core : This involves creating the bicyclic phthalazinone ring system, often starting from derivatives of benzoic acid.

  • Side-Chain Elaboration : This phase involves attaching the specific chemical moieties that are crucial for high-affinity binding to the PARP active site and for conferring desirable pharmacokinetic properties. This is frequently accomplished using robust and versatile palladium-catalyzed cross-coupling reactions.

Key Reactions for Side-Chain Elaboration

Modern organic synthesis relies heavily on cross-coupling reactions to build complex molecular architectures. In the context of phthalazinone PARP inhibitors, two methods are particularly indispensable:

  • Suzuki-Miyaura Coupling : This reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[7] It is exceptionally useful for linking aromatic rings together, a common structural motif in PARP inhibitors.

  • Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an organohalide and an amine.[8][9] It is the premier method for attaching nitrogen-containing heterocycles, such as the piperazine ring in Olaparib, to the core structure.

The choice of these reactions is dictated by their high functional group tolerance, excellent yields, and well-understood mechanisms, making them reliable tools in pharmaceutical process chemistry.[9][10]

Pillar 3: Detailed Synthetic Protocols (Olaparib Synthesis)

The following protocols outline a representative laboratory-scale synthesis of Olaparib. This route is adapted from established medicinal and process chemistry approaches.[11]

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Olaparib_Synthesis_Workflow cluster_0 Protocol 1: Phthalazinone Core Synthesis cluster_1 Protocol 2: Piperazine Attachment cluster_2 Protocol 3: Final Acylation A 2-Formylbenzoic Acid B Intermediate A A->B Horner-Wadsworth -Emmons C Intermediate B (Phthalazinone Core) B->C Cyclization with Hydrazine E Intermediate C-Piperazine C->E Buchwald-Hartwig Amination (Conceptual) or SNAr D N-Boc- Piperazine D->E G Olaparib (Final Product) E->G Acylation after Deprotection F Cyclopropanecarbonyl Chloride F->G

Caption: General workflow for the synthesis of Olaparib.

Protocol 1: Synthesis of 4-(4-Fluoro-3-formylbenzyl)phthalazin-1(2H)-one (Key Intermediate)

This protocol describes the formation of the core phthalazinone structure functionalized with a fluorobenzaldehyde moiety, a crucial building block for Olaparib. The process involves a Horner-Wadsworth-Emmons reaction followed by a cyclization/condensation with hydrazine.[11]

Materials & Equipment:

  • 2-Formylbenzoic acid

  • Diethylphosphite

  • Sodium tert-amylate

  • 4-Fluoro-3-formylbenzonitrile

  • Hydrazine hydrate

  • 2-MeTHF, Ethanol (EtOH), Acetic Acid, Water

  • Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separation funnel

  • Rotary evaporator, Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Step 1a (Phosphonate Formation): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous 2-MeTHF. Cool the solution to 0 °C. Add diethylphosphite (1.1 eq) followed by the dropwise addition of sodium tert-amylate (1.2 eq). Allow the reaction to stir at room temperature for 2 hours. Monitor completion by TLC.

  • Step 1b (Horner-Wadsworth-Emmons Reaction): To the reaction mixture from Step 1a, add a solution of 4-fluoro-3-formylbenzonitrile (1.0 eq) in 2-MeTHF. Allow the mixture to stir at room temperature for 12-16 hours. The causality here is the generation of a phosphonate ylide which then reacts with the aldehyde to form an alkene, linking the two aromatic precursors.[11]

  • Step 1c (Work-up): Quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separation funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 1d (Cyclization): Dissolve the crude product from Step 1c in ethanol. Add hydrazine hydrate (3.0 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. The hydrazine reacts with both the ester (hydrolyzed in situ) and the nitrile functionalities to form the stable phthalazinone ring.[11]

  • Step 1e (Purification): Cool the reaction mixture to room temperature. A precipitate should form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product further by silica gel column chromatography to yield the title compound as a solid.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Assess purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of 4-(3-((4-(Cyclopropanecarbonyl)piperazin-1-yl)carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Olaparib)

This protocol describes the final steps, which involve an oxidative amidation to form a key amide bond with piperazine, followed by the final acylation. Process chemistry routes often combine steps to improve efficiency.[11] For clarity, this protocol represents the key transformations.

Materials & Equipment:

  • Intermediate from Protocol 1

  • Piperazine (protected, e.g., N-Boc-piperazine, followed by deprotection, or used directly in some routes)

  • Cyclopropanecarbonyl chloride

  • Oxidizing agent (e.g., Manganese dioxide for aldehyde oxidation)

  • Coupling agent (e.g., HCTU) or base (e.g., Triethylamine)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Standard glassware and purification equipment as in Protocol 1

Procedure:

Note: This is a simplified representation of a complex multi-step sequence found in process patents. The key transformations are the formation of the two amide bonds.

  • Step 2a (Oxidation and Amidation): The aldehyde group on the intermediate from Protocol 1 is first oxidized to a carboxylic acid. This can be achieved using standard oxidizing agents. The resulting carboxylic acid is then coupled with 1-(cyclopropanecarbonyl)piperazine. This amide bond formation can be facilitated by peptide coupling reagents like HCTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent such as DMF.

  • Alternative Step 2a (Reductive Amination and Acylation): An alternative route involves a reductive amination of the aldehyde with piperazine, followed by acylation with cyclopropanecarbonyl chloride.

  • Step 2b (Final Acylation - if piperazine is attached first): A more common medicinal chemistry route involves first attaching a protected piperazine to the fluorobenzyl core via a nucleophilic aromatic substitution or Buchwald-Hartwig amination.[10][11] After deprotection (e.g., removing a Boc group with acid), the free amine of the piperazine is acylated. To a solution of the piperazine intermediate in DCM at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq).

  • Step 2c (Work-up and Purification): Stir the reaction at room temperature for 2-4 hours until completion (monitor by TLC/LC-MS). Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄. Concentrate the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) or by column chromatography to yield Olaparib.

Characterization and Data Summary: The final product should be rigorously characterized to confirm its identity and purity.

ParameterExpected Result
Compound ID Olaparib
Appearance White to pale-yellow crystalline solid
Molecular Formula C₂₄H₂₃FN₄O₃
Molecular Weight 434.47 g/mol
Yield Variable; target >60% for the final step
Purity (HPLC) >98%
¹H NMR Spectrum should be consistent with the published data for Olaparib, showing characteristic peaks for the cyclopropyl, piperazine, and aromatic protons.
MS (ESI+) m/z = 435.18 [M+H]⁺
PARP-1 IC₅₀ ~5 nM[12]

References

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024). [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information. (2021). [Link]

  • Poly Adp Ribose Polymerase Inhibitor. Massive Bio. (2026). [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. (2024). [Link]

  • PARP Inhibitors. Cancer Research UK. (n.d.). [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. (2021). [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. (2021). [Link]

  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. National Institutes of Health. (2022). [Link]

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. (2024). [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. (2008). [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. (2018). [Link]

  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science. (2023). [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. (2017). [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. (2021). [Link]

  • Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. PubMed. (2022). [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. National Center for Biotechnology Information. (2022). [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. (2021). [Link]

  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. ResearchGate. (2021). [Link]

  • Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. ResearchGate. (2012). [Link]

  • Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. SAGE Journals. (2012). [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. (2021). [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. (2020). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021). [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. (2023). [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Center for Biotechnology Information. (2021). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. (2021). [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. (2011). [Link]

Sources

Experimental protocol for using (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid in cell culture-based research. The phthalazinone core structure is a well-established pharmacophore in oncology, notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP)[1]. These application notes detail the presumed mechanism of action, provide step-by-step protocols for cytotoxicity assessment, and offer guidance on data analysis and interpretation. The protocols are designed to be adaptable for screening and mechanistic studies in relevant cancer cell lines.

Introduction and Scientific Background

This compound belongs to the phthalazinone class of heterocyclic compounds. Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as anti-cancer agents[1][2]. The primary mechanism of action for many phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[1].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[1]. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs)[1]. The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy[1]. Phthalazinone-based inhibitors typically act as competitive inhibitors by binding to the NAD+ binding site in the catalytic domain of PARP1 and PARP2[1].

Diagram: Proposed Mechanism of Action

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_Repair_Normal DNA Repaired BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition DNA_SSB_Cancer->PARP_Inhibited Compound This compound Compound->PARP_Inhibited Replication DNA Replication PARP_Inhibited->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis Synthetic Lethality

Caption: Proposed mechanism of this compound.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Selected human cancer cell lines (see Table 1)

  • Normal human cell line (e.g., Normal Human Dermal Fibroblasts - NHDF)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Doxorubicin (positive control)

Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell lines is critical for evaluating the efficacy and selectivity of the compound. A panel of well-characterized cancer cell lines, along with a non-cancerous cell line, is recommended to assess both anti-cancer activity and potential off-target cytotoxicity.

| Table 1: Recommended Cell Lines for Cytotoxicity Screening | | :--- | :--- | :--- | | Cell Line | Cancer Type | Rationale | | HCT-116 | Colorectal Carcinoma | A standard model for colon cancer research[3]. | | MCF-7 | Breast Adenocarcinoma | Commonly used for breast cancer studies[3]. | | HepG2 | Hepatocellular Carcinoma | Useful for assessing potential hepatotoxicity[3]. | | NHDF | Normal Human Dermal Fibroblasts | To evaluate selective toxicity against non-cancerous cells[3]. |

All cell lines should be sourced from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂[3].

Preparation of Stock and Working Solutions

3.2.1. 10 mM Stock Solution Preparation

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in sterile DMSO to achieve a final concentration of 10 mM[3].

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

3.2.2. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • It is crucial to maintain a consistent final concentration of DMSO across all treatment groups (including the vehicle control) to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines.

Diagram: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_workflow General Experimental Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h treatment Treat cells with varying concentrations of the compound incubation_24h->treatment incubation_exp Incubate for 24h, 48h, or 72h treatment->incubation_exp cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation_exp->cytotoxicity_assay data_analysis Data Analysis and IC50 Calculation cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of the compound.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed the selected cell lines into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment[3].

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin)[3].

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired experimental endpoint[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

| Table 2: Example Data for IC₅₀ Determination | | :--- | :--- | | Concentration (µM) | % Cell Viability (Example) | | 0 (Vehicle Control) | 100 | | 0.1 | 95 | | 1 | 80 | | 10 | 55 | | 50 | 20 | | 100 | 5 |

Concluding Remarks

This application note provides a foundational protocol for investigating the in vitro effects of this compound. The proposed mechanism of action as a PARP inhibitor suggests that this compound may exhibit selective cytotoxicity in cancer cells with deficient DNA repair pathways. The provided protocols for cytotoxicity assessment are robust and can be adapted for various research needs. Further investigations could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for PARP cleavage to further elucidate the compound's mechanism of action.

References

  • Al-Suwaidan, I. A., et al. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Phthalazinone Derivative

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a heterocyclic compound belonging to the phthalazinone class. This structural motif is of significant interest in medicinal chemistry and drug discovery. Notably, the phthalazinone core is a key pharmacophore in a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks; their inhibition in cancer cells with pre-existing DNA repair defects (such as BRCA mutations) can lead to synthetic lethality and subsequent cell death.[3][4][5][6] Given its structure, it is hypothesized that this compound may exert cytotoxic effects through the inhibition of PARP, making it a compelling candidate for investigation in oncology research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic properties of this compound in vitro. We will detail the principles and protocols for two robust and widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Furthermore, we will touch upon assays to explore the apoptotic pathway, a common mechanism of cell death induced by PARP inhibitors.

Part 1: Foundational Principles of Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical initial step in the drug discovery pipeline.[7][8] A tiered approach is often employed, starting with broad screening assays to determine the concentration range over which the compound affects cell viability, followed by more specific assays to elucidate the mechanism of cell death.[7]

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in most cases correlates with cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is proportional to the number of metabolically active cells.[11][12]

Membrane Integrity as a Marker of Cell Death: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is another widely used method to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis and necrosis.[13][14][15] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13][15] The amount of color formed is directly proportional to the number of lysed cells.[15]

Part 2: Experimental Protocols

General Laboratory Preparations
  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Culture: Maintain the chosen cancer cell lines (e.g., breast cancer cell line MCF-7 or colon cancer cell line HCT-116) in their recommended complete culture medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methodologies.[7][9][10][12][16][17]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9][10][12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader with absorbance measurement capabilities at 570 nm (reference wavelength of 630 nm is optional)[9][12]

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells.

    • Include vehicle-only controls (e.g., medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only).[7]

  • Incubation:

    • Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7][9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][9][12]

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_exp Incubate (e.g., 24, 48, 72h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on established methodologies for LDH release assays.[13][15][18]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution) or individual reagents.

  • Lysis buffer (often provided in the kit, or a 10X solution can be used)[18]

  • Microplate reader with absorbance measurement capabilities at 490 nm (with a reference wavelength of 680 nm)[18]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed cells and treat them with the compound and controls.

  • Setting Up Assay Controls: On each plate, prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Wells with untreated cells where Lysis Buffer is added 45 minutes before the assay endpoint.[18]

    • Culture Medium Background: Wells with complete culture medium but no cells.[15]

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

    • Incubate at room temperature for 30 minutes, protected from light.[18]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the stop solution to each well.[18]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and 680 nm (background) within 1 hour.[18]

Part 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT Assay:

  • Subtract the average absorbance of the blank (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

For the LDH Assay:

  • Correct the absorbance readings by subtracting the 680 nm value from the 490 nm value for each well.

  • Subtract the culture medium background from all experimental values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[8] To determine the IC₅₀ value for this compound, plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀.

Example Data Presentation:

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)1000
0.198.22.5
185.715.1
1052.348.9
5015.682.4
1005.195.3

IC₅₀ Value: Approximately 9.5 µM (from the example MTT data)

Part 4: Delving Deeper - Mechanistic Insights

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. Given its structural similarity to known PARP inhibitors, exploring the induction of apoptosis is a logical next step.

Caspase Activation Assays

Apoptosis is a form of programmed cell death that is executed by a family of proteases called caspases.[19][20] The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[19] Commercially available kits can be used to measure the activity of these caspases, often through the cleavage of a specific substrate that releases a fluorescent or luminescent signal.[21][22][23] A significant increase in caspase-3/7 activity in cells treated with the compound would provide strong evidence for apoptosis induction.

Hypothesized Mechanism of Action

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition cluster_cell_fate Cell Fate dna_ssb Single-Strand Break (SSB) parp PARP Enzyme dna_ssb->parp recruits dna_dsb Double-Strand Break (DSB) (at replication fork) dna_ssb->dna_dsb leads to ber Base Excision Repair (BER) parp->ber initiates ber->dna_ssb repairs compound (3-Methyl-4-oxo-3,4- dihydrophthalazin-1-yl)acetic acid compound->inhibition inhibition->parp inhibits apoptosis Apoptosis dna_dsb->apoptosis triggers

Caption: Hypothesized mechanism of this compound via PARP inhibition.

Troubleshooting and Considerations

  • Compound Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system.

  • Cell Density: The optimal cell seeding density can vary between cell lines. It is crucial to determine this empirically to ensure that the cells are in the logarithmic growth phase during the assay.

  • Assay Interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can interfere with absorbance readings. Always run appropriate controls to account for this.

  • Cytostatic vs. Cytotoxic Effects: The MTT assay measures metabolic activity and may not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects. The LDH assay, which measures cell death, can help to differentiate between these outcomes.

Conclusion

These application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing assays that probe both metabolic activity and membrane integrity, researchers can obtain a comprehensive understanding of the compound's effect on cell viability. Subsequent investigation into the apoptotic pathway can provide valuable insights into its mechanism of action, potentially uncovering a novel therapeutic agent for further development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Cancer Therapy, 3(6), 1075–1092.
  • Cancer Research UK. (2022). PARP inhibitors. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. Retrieved from [Link]

  • Cleveland Clinic. (2023). PARP Inhibitors. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Frontiers in Immunology. (2023). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology, 14, 1185310.
  • El-Deen, I. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(12), 3237-3255.
  • International Journal of Molecular Sciences. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (2024). Structure of several phthalazinone derivatives with anticancer properties. Retrieved from [Link]

  • El-Deen, I. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9403.
  • ResearchGate. (2021). Cytotoxic activity of phthaazin-1-ol and phthalazine-1-one compounds against human tumor cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(24), 21087–21102.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid. Retrieved from [Link]

  • Molecules. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][9][12]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(12), 10452-10464.

  • Cogent Chemistry. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Cogent Chemistry, 10(1), 2358988.
  • Molecules. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6245.

Sources

Application Note & Protocols: A Comprehensive Guide to Evaluating PARP Inhibition by Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed framework and validated protocols for the robust evaluation of phthalazinone-based compounds as inhibitors of Poly(ADP-ribose) Polymerase (PARP). It integrates biochemical and cell-based methodologies to deliver a multi-parametric assessment of inhibitor potency and cellular efficacy.

| Scientific Introduction: The Rationale for Targeting PARP with Phthalazinones

Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[1][2] Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[3][4] These negatively charged PAR chains act as a scaffold to recruit other essential DNA repair proteins, such as XRCC1 and DNA ligase III, facilitating the base excision repair (BER) pathway.[2][5]

The inhibition of PARP has emerged as a powerful strategy in oncology, primarily through the concept of synthetic lethality .[6] In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., due to mutations in BRCA1 or BRCA2 genes), inhibiting PARP-mediated SSB repair is catastrophic.[7] Unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[8] The cell's inability to repair these DSBs via the compromised HR pathway leads to genomic instability and apoptosis.[8]

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its synthetic versatility and broad pharmacological activities.[9][10] This structure proved to be an exceptional framework for developing potent PARP inhibitors, exemplified by the FDA-approved drug Olaparib.[7][8] Phthalazinone-based inhibitors typically act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, effectively blocking the catalytic activity of PARP.[8] This guide details the necessary assays to quantify this inhibitory action, from direct enzymatic interaction to the ultimate cellular consequence.

Visualizing the PARP Signaling & Inhibition Pathway

PARP_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ Substrate NAD->PAR consumes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->Recruitment Repair SSB Repair & Genomic Stability Recruitment->Repair Inhibitor Phthalazinone PARP Inhibitor Inhibitor->PARP1 blocks Workflow cluster_workflow Inhibitor Evaluation Workflow start Phthalazinone Compound Synthesis & Purification protocol1 Protocol 1: Biochemical PARP1 Activity Assay start->protocol1 ic50 Determine IC50 Value (Enzymatic Potency) protocol1->ic50 protocol2 Protocol 2: Cell-Based PARylation Assay ic50->protocol2 Potent compounds advance ec50 Determine EC50 Value (Cellular Target Engagement) protocol2->ec50 protocol3 Protocol 3: Cell Viability Assay (Synthetic Lethality) ec50->protocol3 Cell-permeable compounds advance viability Compare Cytotoxicity in BRCA-proficient vs. BRCA-deficient cells protocol3->viability conclusion Lead Candidate Selection viability->conclusion

Caption: A sequential workflow for the comprehensive evaluation of phthalazinone-based PARP inhibitors.

| Protocol 1: In Vitro Biochemical PARP-1 Activity Assay

Principle: This protocol describes a chemiluminescent ELISA-based assay to quantify the enzymatic activity of purified PARP-1. [11]Histone proteins, which are substrates for PARP-1, are pre-coated onto a microplate. Active PARP-1 incorporates biotinylated ADP-ribose moieties onto the histones. The extent of this reaction is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a light signal proportional to PARP-1 activity. [11][12]The reduction in signal in the presence of an inhibitor allows for the determination of its half-maximal inhibitory concentration (IC50).

| Materials and Reagents
  • Enzyme: Recombinant Human PARP-1 (e.g., BPS Bioscience, #80502)

  • Substrate Plate: Histone-coated 96-well plate (e.g., Trevigen, 4677-096-K)

  • Cofactor: Biotinylated NAD+ (e.g., Trevigen, 4670-500-01)

  • Test Compounds: Phthalazinone derivatives dissolved in 100% DMSO.

  • Positive Control: Olaparib (Selleckchem, S1060) or another known PARP inhibitor.

  • Detection Reagents: Streptavidin-HRP (e.g., Trevigen, 4800-30-06) and a chemiluminescent HRP substrate.

  • Buffers: PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2), Wash Buffer (PBS + 0.05% Tween-20), 10x PARP Buffer.

  • Equipment: Luminometer-capable microplate reader, multichannel pipettes, 37°C incubator.

| Step-by-Step Protocol
  • Reagent Preparation: Thaw all reagents on ice. Prepare the final PARP Reaction Buffer by diluting the 10x PARP Buffer with distilled water and adding activated DNA according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the phthalazinone test compounds. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM. Also, prepare dilutions for the positive control (Olaparib, e.g., starting from 1 µM). The final DMSO concentration in the well should be ≤1%.

  • Assay Plate Setup:

    • Blank Wells: Add 45 µL of PARP Reaction Buffer.

    • No-Inhibitor Control (100% Activity): Add 40 µL of PARP Reaction Buffer and 5 µL of 10% DMSO.

    • Test Compound Wells: Add 40 µL of PARP Reaction Buffer and 5 µL of the corresponding diluted compound.

    • Positive Control Wells: Add 40 µL of PARP Reaction Buffer and 5 µL of diluted Olaparib.

  • Enzyme Addition: Dilute PARP-1 enzyme to the working concentration (e.g., 1-2 ng/µL) in PARP Reaction Buffer. Add 5 µL of diluted PARP-1 to all wells except the Blank wells. Mix gently by tapping the plate.

  • Reaction Initiation: Prepare the PARP Substrate Cocktail by mixing the Biotinylated NAD+ with the PARP Reaction Buffer as per the manufacturer's protocol. Add 50 µL of this cocktail to all wells. The total reaction volume is now 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Discard the reaction mixture and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Detection:

    • Dilute Streptavidin-HRP in PARP Reaction Buffer (e.g., 1:5000). Add 100 µL to each well.

    • Incubate at room temperature for 30 minutes.

    • Wash the plate 4 times with 200 µL of Wash Buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 100 µL to each well.

    • Immediately read the plate on a luminometer (relative light units, RLU).

| Data Analysis
  • Subtract the average RLU of the Blank wells from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_Compound / RLU_No-Inhibitor_Control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal curve and determine the IC50 value. [13]

| Protocol 2: Cell-Based PARP Inhibition (Intracellular PARylation Assay)

Principle: This protocol confirms that the test compound can penetrate the cell membrane and inhibit PARP activity in a cellular context. [14]Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to induce robust PARP activation. The level of PAR synthesis (PARylation) is then quantified, typically via Western blot or an in-cell ELISA, by using an antibody specific to PAR. A potent, cell-permeable inhibitor will significantly reduce the H₂O₂-induced PARylation signal.

| Materials and Reagents
  • Cell Lines: A549 (lung carcinoma) or other suitable cancer cell line. [15]* Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • DNA Damaging Agent: Hydrogen Peroxide (H₂O₂), 10 mM stock in water.

  • Test Compounds & Controls: Phthalazinone derivatives and Olaparib dissolved in DMSO.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-PAR antibody (e.g., Trevigen, 4336-BPC-100), Anti-GAPDH or β-Actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Equipment: Cell culture incubator (37°C, 5% CO₂), Western blot apparatus (SDS-PAGE gels, transfer system), chemiluminescence imaging system.

| Step-by-Step Protocol
  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 0.5 x 10⁶ cells/well). Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of the phthalazinone compound or Olaparib (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle-only control (DMSO).

  • Induction of DNA Damage: Add H₂O₂ to a final concentration of 1 mM to all wells (except for an untreated negative control). Incubate for 10 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.

    • Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane. [2] * Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply an ECL substrate, and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control (GAPDH or β-Actin).

| Data Analysis

Densitometry is used to quantify the intensity of the PAR signal (which appears as a smear due to varying polymer lengths) relative to the loading control. A successful inhibitor will show a dose-dependent decrease in the H₂O₂-induced PAR signal. This provides a semi-quantitative measure of cellular target engagement.

| Protocol 3: Cellular Viability Assay for Synthetic Lethality

Principle: This assay evaluates the functional consequence of PARP inhibition. [16]According to the principle of synthetic lethality, cells with defective HR repair (e.g., BRCA1/2-mutant) are exquisitely sensitive to PARP inhibitors, while HR-proficient cells are much less affected. [7]By comparing the cytotoxicity of a phthalazinone compound in a matched pair of HR-deficient and HR-proficient cell lines, we can validate its synthetic lethal mechanism of action. The MTT or Sulforhodamine B (SRB) assay is commonly used to measure cell viability. [14][17]

| Visualizing the Principle of Synthetic Lethality

Synthetic_Lethality cluster_normal Normal Cell (HR-Proficient) cluster_cancer Cancer Cell (HR-Deficient, e.g., BRCA1/2 mutant) A1 PARP Inhibitor Blocks SSB Repair A2 DSBs Form during Replication A1->A2 A3 DSBs Repaired by Homologous Recombination (HR) A2->A3 A4 Cell Survival A3->A4 B1 PARP Inhibitor Blocks SSB Repair B2 DSBs Form during Replication B3 HR Pathway is Defective B4 DSBs Accumulate B2->B4 B3->B4 cannot repair B5 Cell Death (Apoptosis) B4->B5

Caption: The concept of synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.

| Materials and Reagents
  • Cell Lines: A matched pair is crucial. For example:

    • HR-deficient: Capan-1 (pancreatic, BRCA2 mutant). [14] * HR-proficient: BxPC-3 (pancreatic, BRCA wild-type). [18]* Culture Medium & Reagents: As per Protocol 2.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB solution.

  • Equipment: 96-well plates, multichannel pipette, absorbance microplate reader (570 nm for MTT).

| Step-by-Step Protocol
  • Cell Seeding: Seed both Capan-1 and BxPC-3 cells into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the phthalazinone compound. Treat the cells in triplicate for each concentration. Include vehicle-only (DMSO) and no-cell (blank) controls.

  • Incubation: Incubate the plates for 72-96 hours. This extended period allows for the accumulation of lethal DNA damage across multiple cell cycles.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

| Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percent viability for each concentration relative to the vehicle-only control. % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle_Control)

  • Plot % Viability vs. log(inhibitor concentration) for each cell line.

  • Use non-linear regression to determine the IC50 value for each cell line. A potent and selective compound will exhibit a significantly lower IC50 in the HR-deficient (Capan-1) cell line compared to the HR-proficient (BxPC-3) line.

| Data Presentation: Reference IC50 Values

The following table provides reference IC50 values for well-characterized PARP inhibitors, which can be used to benchmark the performance of novel phthalazinone compounds.

InhibitorTargetBiochemical IC50 (nM)Cell-Based IC50 (nM) (BRCA-deficient line)
Olaparib PARP-1/2~1-5~10-100
Rucaparib PARP-1/2/3~1.4~20-150
Niraparib PARP-1/2~3.8 (PARP-1), ~2.1 (PARP-2)~50-200
Talazoparib PARP-1/2~0.57 (PARP-1), ~1.1 (PARP-2)~0.5-5

Note: IC50 values are approximate and can vary based on specific assay conditions and cell lines used. [4][18][19]

| References

Sources

Protocol for synthesizing derivatives of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Derivatization of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazinone core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. This structural framework is featured in numerous compounds exhibiting a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][2][3][4] The versatility of the phthalazinone system and its amenability to chemical modification make it a highly attractive starting point for the development of novel therapeutic agents.[5][6] Specifically, derivatives of this compound serve as crucial intermediates, allowing for the exploration of chemical space through modification of the carboxylic acid moiety.

This application note provides detailed, field-proven protocols for the synthesis of the core compound, this compound, and its subsequent conversion into ester and amide derivatives. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental step to ensure successful implementation by researchers in drug discovery and development.

Part 1: Synthesis of the Core Intermediate

The foundational step is the construction of the phthalazinone ring system with the required acetic acid side chain. A highly efficient and direct approach involves the cyclocondensation of homophthalic anhydride with methylhydrazine. This strategy is advantageous as it installs the N-methyl group and the acetic acid side chain in a single, well-controlled step.

Protocol 1: Synthesis of this compound

This protocol details the reaction of homophthalic anhydride with methylhydrazine to form the target carboxylic acid. Glacial acetic acid serves as both the solvent and a catalyst, facilitating the necessary dehydration for ring closure.

Reaction Scheme: Homophthalic Anhydride + Methylhydrazine → this compound

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the more sterically accessible nitrogen atom of methylhydrazine onto one of the carbonyl carbons of the homophthalic anhydride ring. This leads to the opening of the anhydride to form a hydrazide-carboxylic acid intermediate. The subsequent, and rate-determining, step is an intramolecular cyclization where the second nitrogen atom attacks the remaining carboxylic acid group. This is followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic phthalazinone ring system.[7]

G cluster_workflow Core Synthesis Workflow A Homophthalic Anhydride C Reaction Vessel (Glacial Acetic Acid) A->C B Methylhydrazine B->C D Reflux & Stir C->D Heat E Precipitation (Cooling / Water Addition) D->E Reaction Completion F Filtration & Washing E->F G Drying F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of the core acetic acid compound.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (10.0 g, 61.7 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the suspension.

  • Reactant Addition: Carefully add methylhydrazine (3.1 mL, 61.7 mmol, 1.0 eq) to the suspension dropwise at room temperature. The reaction is exothermic, and a slight temperature increase may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. To maximize precipitation, the cooled mixture can be poured into 200 mL of ice-cold water.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid, followed by a wash with cold diethyl ether (2 x 30 mL) to facilitate drying.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The final product is typically an off-white to pale yellow solid.

Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)Molar Eq.
Homophthalic Anhydride162.1410.0 g61.71.0
Methylhydrazine46.073.1 mL61.71.0
Glacial Acetic Acid-100 mL-Solvent
Expected Yield218.21--~85-95%

Part 2: Derivatization of the Carboxylic Acid

The carboxylic acid handle of the core intermediate is an ideal point for diversification. The following protocols detail standard, high-yielding methods for its conversion into esters and amides, which are common functional groups in active pharmaceutical ingredients.

Protocol 2: Esterification via Fischer-Esterification

This protocol describes the acid-catalyzed esterification of the core compound with an alcohol. This classic method is cost-effective and efficient for producing simple alkyl esters.

Causality and Mechanistic Insight: The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[8][9]

Experimental Protocol (Example with Ethanol):

  • Reagent Setup: Suspend this compound (5.0 g, 22.9 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting acid.

  • Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Amide Bond Formation via Coupling Agents

For the synthesis of amides, direct condensation of the carboxylic acid and an amine requires very high temperatures. Therefore, activating the carboxylic acid with a coupling agent is the standard and preferred method, allowing the reaction to proceed under mild conditions. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Causality and Mechanistic Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization and side reactions. HOBt is added as an additive to trap this unstable intermediate, forming a more stable HOBt-active ester. This active ester then readily reacts with the incoming amine nucleophile to form the desired amide bond with high efficiency and minimal side product formation. The byproducts of this reaction (a urea derivative and HOBt) are water-soluble, which greatly simplifies purification.[10]

G cluster_workflow Amide & Ester Derivatization cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start (3-Methyl-4-oxo-3,4-dihydro- phthalazin-1-yl)acetic acid A3 Reaction in DCM/DMF Start->A3 E3 Reflux Start->E3 A1 Amine (R₂NH) A1->A3 A2 EDC / HOBt (Coupling Agents) A2->A3 A4 Aqueous Workup A3->A4 End_Amide Amide Derivative A4->End_Amide E1 Alcohol (ROH) E1->E3 E2 H₂SO₄ (Catalyst) E2->E3 E4 Extraction & Purification E3->E4 End_Ester Ester Derivative E4->End_Ester

Caption: General workflows for ester and amide derivatization.

Experimental Protocol (Example with Benzylamine):

  • Reagent Setup: Dissolve this compound (2.0 g, 9.16 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere. Add HOBt (1.37 g, 10.1 mmol, 1.1 eq).

  • Activation: Add EDC hydrochloride (1.93 g, 10.1 mmol, 1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.0 mL, 9.16 mmol, 1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.75 mL, 10.1 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC for completion.

  • Workup: Dilute the reaction mixture with 50 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Data Summary Table for Derivatization:

Reaction TypeKey ReagentsSolventConditionsTypical Yield
Esterification Ethanol, H₂SO₄ (cat.)EthanolReflux, 8-12h80-90%
Amidation Benzylamine, EDC, HOBt, DIPEADCMRoom Temp, 12-18h75-90%

References

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2019). ResearchGate.
  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025). ResearchGate.
  • Sangshetti, J., Pathan, S. K., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available at: [Link]

  • Vila, N., Besada, P., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 633-651. Available at: [Link]

  • Vila, N., Besada, P., Brea, J., Loza, M. I., & Terán, C. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Available at: [Link]

  • Proposed mechanism for the synthesis of phthalazinones. (2017). ResearchGate. Available at: [Link]

  • Lu, X., Peng, Y., et al. (2017). Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 138, 384-395. Available at: [Link]

  • Ayyad, R. A., Sakr, H., & El-Gamal, K. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry, 6(1), 29-38. Available at: [Link]

  • Gomaa, H. A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1271. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12363. Available at: [Link]

  • Phthalazinone. (n.d.). Text of Phthalazinone.
  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13, 12189. Available at: [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. Available at: [Link]

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Application of Phthalazinone Derivatives in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Phthalazinone Derivatives in Oncology Research

The phthalazinone scaffold represents a privileged structure in medicinal chemistry, forming the chemical backbone of a burgeoning class of targeted anticancer agents.[1][2] These nitrogen-rich heterocyclic compounds have demonstrated significant therapeutic potential by modulating the activity of key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][2] Notably, phthalazinone derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), leading to new therapeutic strategies for a range of malignancies.[1][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of phthalazinone derivatives in cancer cell line studies. We will delve into the core mechanisms of action, provide detailed, field-proven protocols for evaluating their efficacy, and offer insights into data interpretation and troubleshooting.

Core Mechanisms of Action in Cancer Cell Lines

The anticancer effects of phthalazinone derivatives are primarily attributed to their targeted inhibition of specific enzymes crucial for cancer cell survival and progression.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[3] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1/2 mutations, the inhibition of PARP by phthalazinone derivatives leads to an accumulation of SSBs.[3] During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs).[3] The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[3] This concept, known as synthetic lethality, forms the basis for the clinical efficacy of PARP inhibitors like the phthalazinone-based drug, Olaparib.[3]

PARP_Inhibition cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell + Phthalazinone PARP Inhibitor DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N SSB_Repair_N SSB Repaired BER_N->SSB_Repair_N Replication_N DNA Replication SSB_Repair_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N Stalled Fork HR_Repair_N Homologous Recombination Repair DSB_N->HR_Repair_N Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP Trapping DNA_Damage_C->PARP_C PARP_Inhibitor Phthalazinone Derivative (e.g., Olaparib) PARP_Inhibitor->PARP_C SSB_Accumulation_C SSB Accumulation PARP_C->SSB_Accumulation_C Replication_C DNA Replication SSB_Accumulation_C->Replication_C DSB_C DSB Formation Replication_C->DSB_C HR_Deficiency_C Deficient HR Repair (BRCA mutation) DSB_C->HR_Deficiency_C Apoptosis_C Apoptosis HR_Deficiency_C->Apoptosis_C

Figure 1: Mechanism of synthetic lethality induced by phthalazinone-based PARP inhibitors in BRCA-deficient cancer cells.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[4] Many tumors rely on angiogenesis to supply nutrients and oxygen for their growth and metastasis. Phthalazinone derivatives can act as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways and thereby inhibiting angiogenesis, which in turn can stifle tumor growth.[5][6]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazinone_VEGFRi Phthalazinone Derivative Phthalazinone_VEGFRi->Dimerization Inhibition Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling_Cascade Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Figure 2: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives, leading to the suppression of angiogenesis.

Experimental Protocols for Evaluating Phthalazinone Derivatives

A systematic evaluation of novel phthalazinone derivatives in cancer cell lines involves a series of in vitro assays to determine their biological activity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Phthalazinone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7][8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the phthalazinone derivative for a predetermined time.[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[11]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping.[11] Fix for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The DNA content is plotted as a histogram. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Protocol 4: Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3.

Principle: During apoptosis, executioner caspases like caspase-3 are activated by cleavage. Activated caspase-3 then cleaves various cellular substrates, including PARP-1, leading to the generation of specific cleavage fragments that can be detected by antibodies.[12]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation: An increase in the levels of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) in treated cells compared to controls indicates the induction of apoptosis.[13]

Quantitative Data Summary

The following table summarizes representative IC50 values for different phthalazinone derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.[14]

Phthalazinone DerivativeTargetCancer Cell LineIC50 (µM)
Olaparib (PARP inhibitor)PARPMDA-MB-436 (Breast, BRCA1 mutant)0.08
Olaparib (PARP inhibitor)PARPMCF-7 (Breast, BRCA proficient)1.01
Vatalanib (VEGFR inhibitor)VEGFR-2HUVEC (Endothelial)-
Derivative 7aVEGFR-2HCT-116 (Colon)6.04[15]
Derivative 7aVEGFR-2MCF-7 (Breast)8.8[15]
Derivative 12dEGFRMDA-MB-231 (Breast)0.57[16]
Dithiocarbamate Hybrid 9aNot SpecifiedNCI-H460 (Lung)7.36[17]

Synthesis and Characterization of a Phthalazinone Derivative

The synthesis of phthalazinone derivatives often involves the condensation of a substituted 2-acylbenzoic acid with hydrazine hydrate.[18][19]

Example: Synthesis of a 4-benzyl-2H-phthalazin-1-one derivative

A common starting material is 2-acetylbenzoic acid, which can be reacted with hydrazine hydrate to form the phthalazinone core.[17] Further modifications can be made at various positions to synthesize a library of derivatives. For instance, N-alkylation at the N-2 position can be achieved by reacting the phthalazinone with an appropriate alkyl halide in the presence of a base.[16]

Synthesis_Workflow Start Starting Materials (e.g., 2-Acylbenzoic Acid, Hydrazine Hydrate) Reaction1 Cyclocondensation Start->Reaction1 Phthalazinone_Core Phthalazinone Core Structure Reaction1->Phthalazinone_Core Reaction2 Functional Group Modification (e.g., Alkylation, Amide Coupling) Phthalazinone_Core->Reaction2 Derivative Final Phthalazinone Derivative Reaction2->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization Biological_Screening Biological Screening (Cell-based Assays) Characterization->Biological_Screening

Figure 3: General workflow for the synthesis, purification, characterization, and biological evaluation of phthalazinone derivatives.

Characterization: The structure of newly synthesized phthalazinone derivatives is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[20][21]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[20]

Troubleshooting and Scientific Integrity

Self-Validating Systems in Protocols: Each protocol described is designed to be a self-validating system. For instance, in the Annexin V/PI assay, the inclusion of unstained, single-stained (Annexin V only and PI only), and positive controls (cells treated with a known apoptosis inducer) is crucial for proper compensation and gating, ensuring the reliability of the results.[9] Similarly, in Western blotting, a loading control is essential to confirm equal protein loading across all lanes.

Common Pitfalls and Solutions:

  • High background in MTT assay: This can be due to high cell density or interference from phenol red in the medium.[22] Optimize cell seeding density and use phenol red-free medium for the assay.

  • Cell clumping during fixation for cell cycle analysis: Add ethanol dropwise while vortexing to ensure a single-cell suspension.[15]

  • Drug resistance: Cancer cells can develop resistance to phthalazinone derivatives, for example, through the overexpression of efflux pumps like P-glycoprotein.[23][24][25] Co-administration with an efflux pump inhibitor may be explored to overcome this.

Conclusion

Phthalazinone derivatives represent a highly promising class of compounds for targeted cancer therapy. Their diverse mechanisms of action, particularly as inhibitors of PARP and VEGFR-2, offer multiple avenues for therapeutic intervention. The protocols and insights provided in this guide are intended to empower researchers to effectively design, execute, and interpret studies involving these compounds in cancer cell lines, thereby contributing to the advancement of oncology drug discovery.

References

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Application Notes and Protocols for the In Vitro Screening of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Analogs as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in vitro screening and characterization of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid analogs. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics, with a particular focus on inhibitors of Poly(ADP-ribose) polymerase (PARP).

The phthalazinone scaffold is a well-established pharmacophore in the development of potent PARP inhibitors, including the FDA-approved drug Olaparib.[1] These compounds typically exert their effects by competing with the NAD+ substrate at the active site of the PARP enzyme.[1] This guide presents a strategic, multi-tiered screening cascade designed to identify and validate promising lead compounds from a library of this compound analogs. The workflow progresses from initial high-throughput enzymatic assays to more complex cell-based assays that confirm the mechanism of action and cellular efficacy.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes integral to DNA repair, particularly the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs).[1][2] The inability of these homologous recombination-deficient cells to repair DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, known as synthetic lethality, provides a targeted therapeutic strategy for specific cancer subtypes.[1]

cluster_0 DNA Damage Response & PARP Inhibition cluster_1 Impact of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 recruits PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment signals for SSB_Repair SSB Repair Recruitment->SSB_Repair leads to Apoptosis Apoptosis in HR-Deficient Cells PARPi (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl) acetic acid analogs (PARPi) PARP_Inhibition PARP Inhibition PARPi->PARP_Inhibition cause PARP_Inhibition->PARylation blocks SSB_Accumulation SSB Accumulation DSB_Formation DSB Formation (during replication) SSB_Accumulation->DSB_Formation leads to DSB_Formation->Apoptosis induces

Caption: PARP1 signaling pathway and the mechanism of action for PARP inhibitors.

A Strategic In Vitro Screening Cascade

A hierarchical approach to screening ensures that resources are focused on the most promising candidates. This guide proposes a four-stage cascade:

  • Primary Screening: High-throughput enzymatic assay to identify potent inhibitors of PARP1.

  • Secondary Screening: Cell-based assays to confirm DNA damage induction (γH2AX and Comet assays).

  • Tertiary Screening: Assessment of cytotoxicity and apoptosis in relevant cancer cell lines.

  • Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA) to verify intracellular target binding.

Start Library of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl) acetic acid analogs Primary Primary Screening: PARP1 Enzymatic Assay Start->Primary High-throughput Secondary Secondary Screening: DNA Damage Assays (γH2AX & Comet) Primary->Secondary Potent Hits Tertiary Tertiary Screening: Cytotoxicity & Apoptosis Assays Secondary->Tertiary Confirmed DNA Damage Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Tertiary->Target_Engagement Active Compounds Lead_Compound Lead Compound(s) Target_Engagement->Lead_Compound Verified Target Engagement

Caption: Proposed in vitro screening cascade for novel PARP inhibitors.

Part 1: Primary Screening - PARP1 Enzymatic Assay

Principle: This colorimetric assay measures the inhibitory activity of the test compounds on purified PARP1 enzyme by quantifying the consumption of its substrate, NAD+.[2] The assay is based on the PARP1-catalyzed PARylation of histone H4 coated on a 96-well microplate.[2]

Protocol: PARP1 Histone H4 Activity Assay

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Histone H4-coated 96-well microplate

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serial dilutions)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in PARP assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).

  • Assay Setup:

    • Add 12.5 µL of the test compound dilutions or vehicle control to the wells of the histone H4-coated microplate.

    • Add 12.5 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of NAD+ solution to each well.

    • Incubate the plate for 30 minutes at room temperature.

  • Detection:

    • Stop the reaction by washing the microplate three times with PBS.

    • Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBS.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBS.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the color development by adding 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The OD450 is proportional to the PARylation of histone H4.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each active compound by fitting the data to a dose-response curve.

CompoundPARP1 IC50 (nM)
Analog A5.2
Analog B15.8
Analog C>1000
Olaparib (Control)2.1

Part 2: Secondary Screening - DNA Damage Confirmation

Active compounds from the primary screen are further evaluated in cell-based assays to confirm their ability to induce DNA damage, a hallmark of PARP inhibitor activity.

Protocol 1: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is a rapid and sensitive marker for DNA double-strand breaks (DSBs).[3] This immunofluorescence assay visualizes and quantifies γH2AX foci within the nucleus of treated cells.[3]

Materials:

  • Cancer cell line (e.g., BRCA-deficient MDA-MB-436)

  • Cell culture medium and supplements

  • Coverslips in a 24-well plate

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a positive control (e.g., a known DNA damaging agent) and a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[3]

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize and capture images using a fluorescence microscope.

Data Analysis:

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[3] A significant increase in the number of foci in treated cells compared to the vehicle control indicates the induction of DSBs.

Protocol 2: Alkaline Comet Assay for DNA Strand Breaks

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.[4] Under alkaline conditions, both single and double-strand DNA breaks are detected. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[4]

Materials:

  • Cancer cell line

  • Test compounds

  • Low-melting-point agarose

  • Comet assay slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment and Harvesting: Treat cells with test compounds as described for the γH2AX assay. Harvest the cells by trypsinization and resuspend in PBS.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten low-melting-point agarose.

    • Pipette the mixture onto a comet assay slide and allow it to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using comet assay software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Part 3: Tertiary Screening - Cytotoxicity and Apoptosis

Compounds that induce DNA damage are then assessed for their ability to cause cell death, particularly in cancer cells.

Protocol: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][5]

Materials:

  • Cancer cell lines (e.g., a BRCA-proficient and a BRCA-deficient pair)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[5]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

Part 4: Target Engagement Confirmation

The final step is to confirm that the lead compounds directly bind to PARP1 within the complex cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses the interaction between a drug and its protein target in intact cells.[6][7] The binding of a ligand, such as a PARP inhibitor, to its target protein (PARP1) increases the protein's resistance to heat-induced denaturation.[6][7]

Materials:

  • Cancer cell line

  • Test compounds

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: anti-PARP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing or with lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-PARP1 antibody.

    • Detect the protein bands using a chemiluminescent substrate.

Data Analysis:

Quantify the band intensities of the soluble PARP1 at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.

Conclusion

This comprehensive in vitro screening cascade provides a robust and logical workflow for the identification and validation of novel this compound analogs as PARP inhibitors. By systematically progressing from high-throughput enzymatic assays to detailed cell-based mechanistic and target engagement studies, researchers can confidently select lead candidates for further preclinical development. The causality-driven approach and self-validating nature of these protocols ensure a high degree of scientific integrity and reproducibility.

References

  • PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • STAR Protocols. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • J-STAGE. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • Bentham Science. (2023, January 1). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Comet assay. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • JoVE. (2012, June 23). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Retrieved from [Link]

  • JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Retrieved from [Link]

  • Frontiers. (2022, October 23). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 24). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Retrieved from [Link]

  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]

  • PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

  • PubMed. (2025, June 11). PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][5]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Retrieved from [Link]

  • PubMed. (2010, December 20). Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][5]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]

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  • PubMed. (n.d.). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Retrieved from [Link]

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Sources

Application and Protocol Guide for the Analytical Characterization of Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Phthalazinone Scaffolds in Modern Drug Discovery

The phthalazinone core is a privileged heterocyclic scaffold that constitutes the structural foundation of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antihistaminic properties.[1][2] Notable therapeutic agents, such as the PARP inhibitor Olaparib and the antihistamine Azelastine, feature this remarkable chemical entity, underscoring its importance in contemporary drug design and development.

The journey from a promising phthalazinone-based lead compound to a clinically approved drug is contingent upon rigorous and comprehensive analytical characterization. This process is not merely a regulatory formality but a scientific imperative to ensure the identity, purity, potency, and stability of the active pharmaceutical ingredient (API) and its formulated product. Inadequate characterization can lead to misleading structure-activity relationship (SAR) data, compromise patient safety, and result in significant delays and financial losses in the drug development pipeline.

This technical guide provides an in-depth exploration of the key analytical methodologies for the characterization of phthalazinone compounds. It is designed to be a practical resource for researchers and scientists at all stages of the drug development process, from discovery and preclinical to quality control and manufacturing. The protocols and insights presented herein are grounded in established scientific principles and aligned with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).

A Holistic Approach to Phthalazinone Characterization: An Integrated Workflow

The comprehensive characterization of a phthalazinone compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the puzzle, and their collective data culminates in an unambiguous understanding of the molecule's properties. The following workflow illustrates a logical progression for the analytical characterization of a novel phthalazinone derivative.

Phthalazinone Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Properties & Stability NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FTIR Spectroscopy NMR->FTIR Functional Groups HPLC HPLC/UPLC (Purity, Assay) NMR->HPLC Method Development MS Mass Spectrometry (HRMS) MS->NMR Detailed Structure X-ray X-ray Crystallography FTIR->X-ray Definitive 3D Structure (if crystalline) LC-MS LC-MS/MS (Impurity ID) HPLC->LC-MS Impurity Identification GC-MS GC-MS (Residual Solvents, Volatiles) HPLC->GC-MS Orthogonal Purity Check Forced_Degradation Forced Degradation Studies HPLC->Forced_Degradation Stability-Indicating Method Stability_Studies ICH Stability Studies Forced_Degradation->Stability_Studies Long-term Stability Synthesis Synthesized Phthalazinone Compound Synthesis->MS Initial Confirmation

Caption: Integrated workflow for phthalazinone characterization.

I. Chromatographic Methods: The Cornerstone of Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are indispensable for the quantitative analysis and purity assessment of phthalazinone compounds. These techniques are central to release testing, stability studies, and quality control.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for phthalazinone derivatives due to their generally moderate polarity. A well-developed HPLC method should be able to separate the main compound from its process-related impurities and degradation products.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method for a Phthalazinone API

This protocol outlines the steps for developing and validating a stability-indicating HPLC method, drawing upon principles from ICH guidelines Q2(R2).[3][4][5]

1. Method Development:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it offers good retention for a wide range of compounds.

  • Mobile Phase Selection: A common starting point is a gradient elution with a buffered aqueous phase (e.g., phosphate buffer pH 3.1) and an organic modifier like acetonitrile or methanol.[6][7][8]

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for the phthalazinone compound. A wavelength of 240 nm is often a good starting point for many aromatic compounds.[9]

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the phthalazinone compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11][12][13] The goal is to achieve 5-20% degradation.[12] The analytical method must be able to resolve the parent peak from all major degradation product peaks.

2. Method Validation (as per ICH Q2(R2)): [3][4][5]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. This is typically confirmed during the forced degradation study.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is generally expected.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., spiked placebo). Recovery should typically be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: The precision of the method between different laboratories. The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

  • System Suitability: Before each analytical run, perform system suitability tests (e.g., retention time, peak area, tailing factor, resolution) to ensure the chromatographic system is performing adequately.

Parameter Typical Acceptance Criteria (for Assay)
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness No significant impact on results from minor changes.
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000

Sample Preparation for HPLC Analysis:

  • Drug Substance (Bulk): Accurately weigh the sample and dissolve it in a suitable diluent (often the mobile phase or a component of it) to the target concentration.[7][15]

  • Drug Product (e.g., Tablets): Grind the tablets to a fine powder, accurately weigh a portion, and extract the active ingredient using a suitable solvent with the aid of sonication or mechanical shaking.[15][16] The extract is then filtered through a 0.45 µm filter before injection to remove excipients and particulates.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Impurity Identification

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is the gold standard for bioanalysis (quantifying drugs in biological matrices like plasma) and for identifying unknown impurities.[17]

Protocol 2: LC-MS/MS Method for the Quantification of a Phthalazinone Drug in Human Plasma

This protocol is based on methods developed for the PARP inhibitor Olaparib.[18][19][20][21][22]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (ideally a stable isotope-labeled version of the analyte).

  • Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

  • Chromatography: Utilize a fast LC method with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) and a rapid gradient elution to minimize run time.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as phthalazinones typically contain basic nitrogen atoms that are readily protonated.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides exceptional selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions need to be optimized for the phthalazinone compound of interest and the internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
Olaparib 435.2322.7
Telmisartan (IS) 515.2380.3

3. Method Validation (as per FDA Bioanalytical Method Validation Guidelines):

The validation parameters are similar to those for HPLC but with a focus on bioanalytical aspects such as matrix effects, recovery, and stability in the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is primarily used for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or certain volatile degradation products.[17]

Protocol 3: Headspace GC-MS for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh the phthalazinone sample into a headspace vial and add a suitable high-boiling point solvent (e.g., DMSO, DMF).

  • Headspace Analysis: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: A polar column (e.g., DB-WAX) is often used for separating common organic solvents.

    • MS Detection: The mass spectrometer is operated in full scan mode to identify the eluted solvents based on their mass spectra, which are then compared to a spectral library. Quantification is achieved by using an external or internal standard.

II. Spectroscopic Methods: Unraveling the Molecular Structure

Spectroscopic techniques are crucial for the unambiguous elucidation and confirmation of the chemical structure of phthalazinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[23] Both ¹H and ¹³C NMR are essential.

Interpreting the NMR Spectra of a Phthalazinone Compound:

  • ¹H NMR:

    • Aromatic Protons: The protons on the phthalazinone ring system typically appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, triplets, multiplets) provide information about their substitution pattern.[24][25][26]

    • NH Proton: The proton on the nitrogen of the phthalazinone ring is often observed as a broad singlet and is exchangeable with D₂O. Its chemical shift can be variable.[24]

    • Substituent Protons: Protons on any substituent groups will appear in their characteristic chemical shift regions.

  • ¹³C NMR:

    • Carbonyl Carbon: The carbonyl carbon of the phthalazinone ring is typically found in the downfield region (δ 160-170 ppm).

    • Aromatic Carbons: The carbons of the aromatic rings will appear in the δ 120-150 ppm region.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals.

Protocol 4: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the phthalazinone compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[23]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[27]

Characteristic FTIR Absorption Bands for Phthalazinones:

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch 3100 - 3300
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch (Amide) 1650 - 1680
C=N Stretch 1590 - 1620
C=C Stretch (Aromatic) 1450 - 1600

Protocol 5: Acquiring an FTIR Spectrum

  • Sample Preparation: For solid samples, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the phthalazinone structure.

Mass Spectrometry (MS) for Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

Protocol 6: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the phthalazinone compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Analysis: The measured mass is compared to the theoretical mass for the proposed chemical formula. A mass accuracy of < 5 ppm is typically expected.

III. X-ray Crystallography: The Definitive 3D Structure

For crystalline phthalazinone compounds, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including its stereochemistry and conformation in the solid state. This technique is invaluable for confirming the structure of a newly synthesized compound.[28]

Conclusion: A Commitment to Analytical Excellence

The robust analytical characterization of phthalazinone compounds is a critical and non-negotiable aspect of drug development. A thorough understanding and proficient application of the methodologies outlined in this guide will empower researchers and scientists to generate high-quality, reliable data. This commitment to analytical excellence not only satisfies regulatory requirements but also accelerates the development of safe and effective medicines for patients in need.

References

  • de Jonge, M. J. A., et al. (2015). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma.
  • Sparidans, R. W., et al. (2014). A sensitive and robust ultra HPLC assay with tandem mass spectrometric detection for the quantitation of the PARP inhibitor olaparib (AZD2281) in human plasma for pharmacokinetic application.
  • Posocco, B., et al. (2023). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. Pharmaceutics, 15(5), 1524.
  • Jadhav, S. A., et al. (2018). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib.
  • ResearchGate. (2025). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma. Request PDF.
  • Scientific & Academic Publishing. (n.d.). 4-(4-chlorophenyl)-(2H)-phthalazinone, AMPA-R, Anticonvulsant activity.
  • Al-Ghananaeem, A. A., et al. (2025). Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. Scientific Reports, 15(1), 4252.
  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 43(5), 182-190.
  • Gill, C. H., et al. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 8(6-s), 236-240.
  • Nivekar, V. V., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 74-84.
  • Gill, C. H., et al. (2018).
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  • ResearchGate. (2025). (PDF) Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye.
  • Marzouk, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. BMC Chemistry, 18(1), 53.
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  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Molecules, 27(13), 4153.
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The Strategic Utility of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (MOPDA) has emerged as a pivotal chemical intermediate, providing a versatile scaffold for the synthesis of a new generation of therapeutic agents. Its inherent structural features, particularly the phthalazinone core, are prevalent in a variety of pharmacologically active molecules. This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of MOPDA's synthesis and its application in the construction of biologically significant compounds, supported by robust protocols and mechanistic insights.

The phthalazinone nucleus is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] Derivatives of this core structure have demonstrated a wide spectrum of activities, including potent inhibition of enzymes like poly(ADP-ribose)polymerase (PARP), as well as anti-inflammatory, anticancer, and antihypertensive properties.[2][3] MOPDA, with its reactive carboxylic acid moiety, serves as an excellent starting point for elaborating on this core structure to develop novel drug candidates.

Key Physicochemical and Structural Data

PropertyValue
CAS Number 28081-52-9[4]
Molecular Formula C₁₁H₁₀N₂O₃[4]
Molecular Weight 218.21 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)

Application Notes: The Role of MOPDA as a Chemical Intermediate

The primary utility of this compound lies in its capacity to serve as a building block for more complex molecules. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably amide bond formation. This allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

A significant application of phthalazinone-based compounds is in the development of PARP inhibitors, a class of targeted cancer therapies.[5] The phthalazinone core of MOPDA is a key pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the active site of the PARP enzyme. By functionalizing the acetic acid side chain of MOPDA, researchers can introduce additional binding elements to enhance potency and selectivity.

Logical Workflow for Utilizing MOPDA

G cluster_0 Synthesis of MOPDA cluster_1 Application as Intermediate cluster_2 Downstream Development synthesis Protocol 1: Synthesis of MOPDA coupling Protocol 2: Amide Coupling synthesis->coupling Yields MOPDA screening Biological Screening coupling->screening Generates Novel Amides sar SAR Studies screening->sar Identifies Active Compounds lead_opt Lead Optimization sar->lead_opt Guides Molecular Design

Caption: Workflow illustrating the synthesis of MOPDA and its subsequent use in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound (MOPDA)

This protocol outlines the synthesis of MOPDA via the cyclocondensation of homophthalic acid with methylhydrazine. This method is a common and efficient route for the preparation of phthalazinone derivatives.[2]

Reaction Scheme:

G cluster_reactants cluster_product Homophthalic_Acid Homophthalic Acid MOPDA This compound Homophthalic_Acid->MOPDA + Methylhydrazine (Heat) Methylhydrazine Methylhydrazine

Caption: Synthesis of MOPDA from homophthalic acid and methylhydrazine.

Materials:

  • Homophthalic acid (2-(carboxymethyl)benzoic acid)

  • Methylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend homophthalic acid (1 equivalent) in glacial acetic acid.

  • Addition of Methylhydrazine: To the stirred suspension, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Pour the reaction mixture into ice-cold water to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Outcome:

The final product should be an off-white to pale yellow crystalline solid. The yield and purity should be assessed by standard analytical techniques (e.g., NMR, LC-MS, and melting point).

Causality and Self-Validation:

The use of glacial acetic acid as a solvent facilitates the dissolution of the reactants and acts as a catalyst for the cyclization reaction. The dropwise addition of methylhydrazine controls the initial exothermic reaction. The refluxing ensures the reaction goes to completion. The precipitation in cold water and subsequent washing are crucial for removing impurities. The final recrystallization step is essential for obtaining a high-purity product suitable for subsequent applications. The identity and purity of the synthesized MOPDA should be confirmed by comparing its spectroscopic data with literature values.

Protocol 2: Amide Coupling of MOPDA with Benzylamine

This protocol details the synthesis of N-benzyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, a representative amide derivative of MOPDA. This reaction is a standard example of how MOPDA can be utilized as an intermediate to introduce diverse functionalities.[6]

Reaction Scheme:

G cluster_reactants cluster_product MOPDA This compound Amide_Product N-benzyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide MOPDA->Amide_Product + Benzylamine (Coupling Agent) Benzylamine Benzylamine

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As a key intermediate in the development of various pharmacologically active molecules, including PARP inhibitors, achieving a high-yield, reproducible synthesis is critical.[1] This document provides in-depth, experience-driven troubleshooting advice, structured in a question-and-answer format to directly address common experimental issues.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved via a three-step process starting from 2-formylbenzoic acid or its equivalents. The pathway involves a cyclocondensation to form the phthalazinone core, followed by N-alkylation and finally, ester hydrolysis. Each step presents unique challenges that can contribute to overall yield loss.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis cluster_3 Final Product A 2-Formylbenzoic Acid B (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester A->B Hydrazine Hydrate, Ethyl Glyoxalate C Ethyl (3-Methyl-4-oxo-3,4- dihydrophthalazin-1-yl)acetate B->C Methyl Iodide, Base (e.g., K2CO3) D This compound C->D Base (e.g., LiOH), H2O/THF/MeOH

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than reported in the literature. Where is the most likely point of failure?

A: A low overall yield is typically due to cumulative losses at each step. However, the most critical steps to scrutinize are the initial cyclocondensation (Step 1) and the final hydrolysis (Step 3).

  • Step 1 (Cyclocondensation): This reaction sets the foundation. Impurities in starting materials, incomplete reaction, or the formation of side products like N-aminophthalimides can drastically reduce the amount of scaffold available for subsequent steps.[2]

  • Step 3 (Hydrolysis): The saponification of the sterically hindered ester intermediate is often challenging. Incomplete hydrolysis is a very common cause of low yield and product impurity. The workup procedure to isolate the final carboxylic acid can also lead to significant product loss if the pH is not carefully controlled.

Recommendation: Perform a small-scale reaction and analyze the yield and purity of the isolated intermediate after each step. This will pinpoint the problematic transformation.

Q2: My TLC analysis of the crude final product shows multiple spots. What are the most probable impurities?

A: The impurity profile can be very informative. The most common impurities are:

  • Unreacted Ester Intermediate: Ethyl (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is the most likely impurity if hydrolysis is incomplete. It will appear as a less polar spot on the TLC plate compared to the carboxylic acid product.

  • Unmethylated Ester: (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester may be present if the N-methylation step was inefficient.

  • O-Methylated Isomer: While less common with smaller alkylating agents, formation of the O-methylated product is possible due to lactam-lactim tautomerism. This isomer can be difficult to separate from the desired N-methylated product.

Q3: I am struggling to push the final ester hydrolysis to completion. Increasing reaction time or temperature doesn't seem to help and sometimes degrades the product. What should I do?

A: This is a classic issue with sterically hindered esters. Brute-force methods (high heat, long times) can lead to decomposition of the phthalazinone ring. A more nuanced approach is required.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH because the smaller lithium cation coordinates more effectively with the carbonyl oxygen, facilitating nucleophilic attack.

  • Solvent System: A mixed solvent system is crucial. A typical combination is THF/Methanol/Water.[3] THF helps solubilize the organic ester, while methanol and water solubilize the hydroxide base, creating a homogenous environment for the reaction to proceed.

  • Workup: Ensure the reaction mixture is fully acidified during workup (pH ~2-3) to protonate the carboxylate salt and precipitate the final acid product. Inadequate acidification will result in the product remaining in the aqueous layer as its salt form, leading to poor recovery.

In-Depth Troubleshooting by Reaction Step

Part 1: Cyclocondensation to Form the Phthalazinone Core

The formation of the phthalazinone ring via the reaction of a 2-acylbenzoic acid derivative with hydrazine is a foundational step.[4][5] Low yields here are common and often misdiagnosed.

Problem: Low yield or no isolation of the (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester intermediate.
Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Hydrazine Quality Hydrazine hydrate is hygroscopic and can degrade. Its actual concentration may be lower than stated, leading to incorrect stoichiometry. Oxidized impurities can also interfere with the reaction.[6]Solution: Use a freshly opened bottle of hydrazine hydrate or titrate older stock to determine its exact concentration. Protocol: Store hydrazine hydrate under an inert atmosphere (Nitrogen or Argon) and away from light.
Reaction Conditions Cyclocondensation requires sufficient thermal energy to drive the dehydration and ring-closure. Inadequate temperature or reaction time will result in a stalled reaction, leaving unreacted starting materials.[7]Solution: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a solvent like ethanol or acetic acid for several hours. Protocol: Monitor the reaction by TLC. The starting 2-acylbenzoic acid derivative is typically UV active and will have a different Rf from the phthalazinone product. Continue reflux until the starting material spot disappears.
Side Reaction: N-Aminophthalimide Formation Hydrazine can react with phthalic anhydride derivatives in two ways: a 6-endo cyclization to form the desired phthalazinone, or a kinetically favored 5-exo cyclization to form a stable N-aminophthalimide byproduct.[2] This is a common and often overlooked cause of low yield.Solution: The choice of solvent and reaction conditions can influence the reaction pathway. Acetic acid as a solvent often promotes the desired 6-endo cyclization for phthalazinone formation.[3][8] Protocol: Set up the reaction in glacial acetic acid and heat to 110-120 °C. The acidic environment helps to direct the cyclization towards the thermodynamically more stable phthalazinone.
Poor Product Solubility The phthalazinone product can sometimes crystallize out of the reaction mixture prematurely, especially upon cooling. This can lead to losses during filtration and washing if not handled carefully.[2][8]Solution: After the reaction is complete, allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization. Use a minimal amount of cold solvent for washing the filtered solid to avoid redissolving the product.
Part 2: N-Methylation of the Phthalazinone Intermediate

This step introduces the methyl group onto the N3 position of the phthalazinone ring. The primary challenge is achieving selective N-alkylation over O-alkylation.

Problem: Incomplete methylation or formation of an O-methylated byproduct.

Caption: Lactam-Lactim tautomerism in the phthalazinone ring.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Lactam-Lactim Tautomerism The phthalazinone core exists in equilibrium between the lactam (amide) and lactim (imidic acid) forms. Deprotonation can occur at either the nitrogen or the oxygen, leading to competing N- vs. O-alkylation pathways. The reaction conditions determine which pathway is favored.Solution: Use a strong, non-nucleophilic base in an aprotic polar solvent. This combination favors the formation of the N-anion, which is a soft nucleophile and preferentially attacks the soft electrophile (methyl iodide), leading to N-methylation.
Incorrect Base/Solvent System A weak base like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the amide, leading to a slow or incomplete reaction.[9] Protic solvents (like ethanol) can solvate the anion, reducing its nucleophilicity and slowing the reaction.Solution: Employ a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[3] Protocol (KOtBu/DMF): 1. Dissolve the phthalazinone ester in anhydrous DMF under Argon. 2. Cool the solution to 0 °C. 3. Add 1.1 equivalents of KOtBu portion-wise and stir for 30 minutes. 4. Add 1.2 equivalents of methyl iodide dropwise. 5. Allow the reaction to warm to room temperature and stir until TLC indicates completion.
Moisture in Reaction Water will quench the strong base and can hydrolyze the methylating agent, leading to an incomplete reaction.Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Part 3: Saponification (Hydrolysis) of the Ethyl Ester

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is often the most significant point of yield loss due to incomplete reaction and difficult purification.

Problem: Incomplete hydrolysis of the ethyl ester to the final acid.
Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Steric Hindrance The ester group is attached to a methylene adjacent to the bulky, rigid phthalazinone ring system. This steric bulk hinders the approach of the hydroxide nucleophile to the carbonyl carbon, slowing down the rate of hydrolysis.[10][11]Solution: Use a less sterically demanding base (LiOH) and a solvent system that promotes homogeneity and brings the reactants together effectively.[3] Protocol: 1. Dissolve the ester in a 3:1:1 mixture of THF:Methanol:Water. 2. Add 3-5 equivalents of solid LiOH. 3. Stir vigorously at room temperature for 8-12 hours, monitoring by TLC or LC-MS. The product acid will be at the baseline on a silica TLC plate.
Biphasic Reaction Conditions If using only an aqueous base, the organic ester will have very poor solubility, resulting in a slow, inefficient reaction occurring only at the interface of the two phases.Solution: The use of co-solvents like THF and methanol is essential. They create a single phase where both the ester and the hydroxide are soluble, dramatically increasing the reaction rate.
Inadequate Workup The product of the reaction is a lithium carboxylate salt, which is water-soluble. If the pH is not lowered sufficiently during the workup, the product will not precipitate and will be lost in the aqueous phase.Solution: After the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any unreacted ester. Then, cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. The final acid product should precipitate as a solid. Protocol: 1. After acidification, stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. 2. Collect the solid by vacuum filtration. 3. Wash the solid with cold water, followed by a minimal amount of a cold non-polar solvent (like diethyl ether) to remove any residual organic impurities. 4. Dry the product under high vacuum.
References
  • Mohareb, R. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. Available at: [Link]

  • Pérez, M., et al. (2016). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ACS Publications. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Available at: [Link]

  • Tale, R. H., & Rodge, G. N. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. Available at: [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. Retrieved from [Link]

  • Chem-Space. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid. Retrieved from [Link]

  • ScienceDirect. (2015). One-step ring condensation of hydrazine derivatives and cyclic anhydrides. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. Retrieved from [Link]

  • National Institutes of Health. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Retrieved from [Link]

  • MDPI. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

  • MDPI. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. Available at: [Link]

  • ResearchGate. (2015). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

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Technical Support Center: Solubility Enhancement Guide for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a bicyclic heterocyclic compound featuring a carboxylic acid moiety. Its structure suggests that it is a weak acid, and like many complex organic molecules, it exhibits poor solubility in neutral aqueous solutions.[1][2] This limited aqueous solubility is a significant hurdle for researchers conducting in vitro biological assays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]

This guide provides a comprehensive framework for researchers to systematically address and overcome the solubility challenges associated with this compound. We will explore the causal mechanisms behind solubility issues and provide validated, step-by-step protocols for preparing stable solutions suitable for a wide range of in vitro applications.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture medium. What is happening and how can I fix it?

Answer: This is a common phenomenon known as solvent-shift precipitation, which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[4] The organic solvent is rapidly diluted, and the compound is forced into an environment where it cannot stay dissolved, causing it to precipitate.

Core Problem: The final concentration of your compound in the assay medium exceeds its maximum aqueous solubility, even with a small percentage of DMSO present.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final assay concentration of the compound. Determine if a lower, soluble concentration is still effective for your experimental goals.

  • Increase Final DMSO Concentration: While increasing DMSO can help, it is critical to keep its final concentration below the threshold for cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, as higher concentrations can significantly reduce cell viability.[5][6][7][8] Always run a vehicle control with the same final DMSO concentration to assess its impact on your specific assay.

  • Utilize pH Adjustment: Since the compound is a carboxylic acid, its solubility is highly pH-dependent.[9][][11] By increasing the pH of your stock solution or final assay buffer, you can deprotonate the carboxylic acid group, forming a much more water-soluble carboxylate salt. This is a highly effective strategy detailed in Protocol 2 .

  • Sequential Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solution (e.g., a small volume of PBS or media) before the final dilution into the bulk assay medium. This can sometimes mitigate rapid precipitation.

Q2: What is the best starting solvent for creating a high-concentration stock solution?

Answer: For initial stock preparation, a polar aprotic solvent is the recommended starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent for many poorly soluble compounds and is compatible with most in vitro assays at low final concentrations (<0.5%).[2]

  • Alternatives: If DMSO interferes with your assay, consider N,N-dimethylformamide (DMF). However, be aware that DMF can also exhibit cellular toxicity.

It is best practice to prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.[12][13] This concentrated stock is generally more stable for long-term storage and minimizes the volume of organic solvent added to your final assay.[12]

Q3: How does pH adjustment work to improve solubility for this specific compound?

Answer: The key is the carboxylic acid functional group (-COOH) on the molecule. In neutral or acidic solutions (pH < pKa), this group is protonated and largely uncharged, making the molecule less polar and poorly soluble in water.

By raising the pH of the solution to a level above the compound's pKa, a proton is removed (deprotonation), converting the group to its conjugate base, a carboxylate anion (-COO⁻). This charged form is significantly more polar and exhibits much higher solubility in aqueous solutions.[][14] This principle is governed by the Henderson-Hasselbalch equation.[14]

For most carboxylic acids, adjusting the pH to ≥7.4 is sufficient to achieve significant deprotonation and a corresponding increase in solubility. A common approach is to dissolve the compound in a dilute basic solution like 0.1 N NaOH before diluting it further with a buffered solution like PBS.[13]

Q4: I'm observing cellular toxicity in my assay. Could my solubilization method be the cause?

Answer: Absolutely. Toxicity can arise from two main sources related to solubilization:

  • Solvent Toxicity: As mentioned, co-solvents like DMSO and DMF are toxic to cells at higher concentrations.[6][15] If your compound requires a high stock concentration, the volume you add to your assay might push the final solvent concentration into a toxic range (typically >0.5% v/v).[5][7] Always test the effect of the solvent alone on your cells at the highest concentration used in your experiment.

  • Compound Precipitation (Microcrystals): If the compound precipitates out of solution, it can form microscopic crystals. These particles can be cytotoxic, cause physical stress to adherent cells, or interfere with optical readings in plate-based assays, leading to false results that can be misinterpreted as compound-induced toxicity.[16] Always visually inspect your assay plates for any signs of precipitation before and after adding the compound.

Troubleshooting Guide: Solubility Issues

SymptomPossible Cause(s)Recommended Solution(s)
Precipitation in Stock Bottle (DMSO) Stock concentration is too high; compound has low solubility even in DMSO.Gently warm the solution (e.g., 37°C water bath) and vortex. If it remains insoluble, the concentration is too high and must be reduced.
Cloudiness/Precipitation Upon Dilution Solvent-shift precipitation; final concentration exceeds aqueous solubility limit.1. Lower the final assay concentration. 2. Use the pH Adjustment Protocol (Protocol 2 ). 3. Perform a serial dilution.
Inconsistent Assay Results Partial precipitation of the compound, leading to variable effective concentrations.1. Confirm full solubilization in the final medium before starting the experiment. 2. Use the pH Adjustment Protocol (Protocol 2 ) to create a more stable solution. 3. Filter the final working solution through a 0.22 µm syringe filter (use with caution as it may remove the active compound if not fully dissolved).
High Background or Assay Interference Compound precipitation is interfering with assay detection (e.g., light scattering in absorbance/fluorescence assays).1. Visually inspect wells for precipitation under a microscope. 2. Centrifuge the plate briefly before reading to pellet precipitates. 3. Prioritize achieving full solubility using the methods in this guide.
Apparent Cellular Toxicity High final co-solvent concentration or physical damage from compound microcrystals.1. Calculate and confirm the final DMSO/co-solvent concentration is in a non-toxic range (<0.5%).[5][15] 2. Ensure the compound is fully dissolved in the final medium.

Experimental Protocols & Workflows

Solubility Strategy Decision Workflow

This workflow guides the user from initial stock preparation to troubleshooting assay solubility.

SolubilityWorkflow cluster_prep Phase 1: Stock Preparation cluster_assay Phase 2: Assay Dilution & Troubleshooting start Start with solid compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock warm_stock Warm (37°C) & Vortex check_stock->warm_stock No dilute_assay Dilute stock into aqueous assay buffer check_stock->dilute_assay Yes warm_stock->check_stock fail_stock FAIL: Reduce stock concentration warm_stock->fail_stock Still not clear check_assay Is final solution clear? dilute_assay->check_assay success SUCCESS: Proceed with Assay check_assay->success Yes troubleshoot Precipitation Occurs: Initiate Troubleshooting check_assay->troubleshoot No ph_adjust Use Protocol 2: pH Adjustment troubleshoot->ph_adjust Option 1 (Recommended) lower_conc Lower final assay concentration troubleshoot->lower_conc Option 2 ph_adjust->dilute_assay lower_conc->dilute_assay

Caption: Decision workflow for solubilizing the target compound.
Protocol 1: Standard Stock Solution Preparation in Organic Solvent

This protocol is for creating a high-concentration primary stock solution.[12][17][18]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance[18]

  • Volumetric flask (Class A) or appropriate microcentrifuge tube[18]

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to prepare your desired stock concentration and volume (e.g., for 10 mL of a 10 mM solution of a compound with MW 218.21 g/mol , you need 21.82 mg).

  • Weigh Compound: Accurately weigh the solid compound and transfer it to your volumetric flask or tube.[17][18]

  • Add Solvent: Add approximately 80% of the final volume of DMSO.

  • Dissolve: Cap the container securely and vortex thoroughly. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Bring to Volume: Once the solid is completely dissolved and the solution is at room temperature, add DMSO to reach the final desired volume.[19]

  • Mix and Store: Invert the flask several times to ensure homogeneity. Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol uses a basic solution to deprotonate the carboxylic acid, creating a highly water-soluble salt form.[][13]

Materials:

  • This compound (solid)

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, high-purity water

  • pH meter or pH strips

Procedure:

  • Prepare Dilute Base: Prepare a working solution of 0.1 N NaOH by diluting your 1.0 N stock 1:10 with sterile water.

  • Molar Equivalents: The goal is to add one molar equivalent of NaOH for every one molar equivalent of your acidic compound.

    • Example Calculation: To make a 10 mM stock solution, first weigh out the solid compound (e.g., 2.18 mg for 1 mL).

  • Initial Dissolution: Add a small volume of 0.1 N NaOH to the solid compound. For the example above, you would add 100 µL of 0.1 N NaOH to the 2.18 mg of solid. This provides a 1:1 molar ratio of NaOH to the compound. Gently vortex until the solid dissolves completely. You should have a clear solution.

  • Buffering and Dilution: Bring the solution to the final desired volume using a neutral buffer like PBS (pH 7.4). For the example, add 900 µL of PBS to the 100 µL of dissolved compound solution to get a final volume of 1 mL.

  • Verify pH: Check the pH of the final stock solution. It should be close to the pH of the buffer used for dilution (e.g., ~7.4). Adjust slightly with dilute HCl or NaOH if necessary, though this is rarely needed if a buffer is used.

  • Sterilization and Storage: Sterile filter the final solution through a 0.22 µm syringe filter if it will be used in cell culture. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

References
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • Best Practices For Stock Solutions. (n.d.). FasterCapital.
  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (n.d.). PMC - NIH.
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). NIH.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate.
  • Studies on the effect of DMSO as a solvent mediator on cell growth and viability. (n.d.). Semantic Scholar.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH.
  • (4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID 25947-11-9 wiki. (n.d.). Guidechem.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). PMC - NIH.
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (2023, August 15). Smolecule.

Sources

Technical Support Center: Optimization of Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalazinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing the phthalazinone scaffold, a core component in many pharmacologically active compounds.[1][2] This resource provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for phthalazinone synthesis? The two most historically significant and widely used classes of starting materials are 2-acylbenzoic acids (including 2-formylbenzoic acid) and phthalic anhydride derivatives.[3] These compounds contain the necessary ortho-substituted bifunctional groups that react with hydrazine or its derivatives in a cyclocondensation reaction to form the phthalazinone ring.[3][4] Other precursors like phthalimides and 3,2-benzoxazin-4-ones are also employed.[4][5]

Q2: Why is controlling residual hydrazine critical in pharmaceutical synthesis? Hydrazine is a highly toxic and potentially genotoxic substance. In pharmaceutical applications, regulatory agencies impose strict limits on such impurities in the final active pharmaceutical ingredient (API). Therefore, a robust synthetic process must be designed not only to maximize yield but also to ensure the consistent and effective removal of unreacted hydrazine to negligible levels.[6]

Q3: What is the fundamental mechanism of the reaction between a 2-acylbenzoic acid and a hydrazine? The reaction proceeds through a two-step sequence. First, the carbonyl group of the 2-acylbenzoic acid undergoes a condensation reaction with the primary amine of the hydrazine to form a hydrazone intermediate.[7] This is often the rate-limiting step and can be catalyzed by acid. In the second step, the remaining nitrogen of the hydrazone performs an intramolecular nucleophilic attack on the carboxylic acid group, leading to cyclization and subsequent dehydration to form the stable six-membered phthalazinone ring.

G cluster_0 Step 1: Hydrazone Formation (Condensation) cluster_1 Step 2: Cyclization & Dehydration A 2-Acylbenzoic Acid C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine D Intramolecular Nucleophilic Attack C->D Spontaneous or Heat-induced E Cyclized Intermediate D->E Ring Closure F Phthalazinone E->F - H2O

Caption: General mechanism for phthalazinone synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Category: Low Reaction Yield

Q: My reaction yield is consistently low when using 2-formylbenzoic acid and a substituted hydrazine. What are the likely causes and how can I fix it?

A: Low yield in this classic cyclocondensation can stem from several factors. Here is a breakdown of potential causes and solutions:

  • Incomplete Initial Condensation: The formation of the hydrazone intermediate is crucial. If this step is slow or incomplete, the overall yield will suffer.

    • Causality: The carbonyl of the aldehyde and the nitrogen of the hydrazine must come together effectively. Poor solubility of starting materials or insufficient activation can hinder this.

    • Solution: Introduce a mild acid catalyst. While strong acids can cause unwanted side reactions, a catalytic amount of a reagent like ammonium chloride (NH₄Cl) or acetic acid can significantly promote hydrazone formation without degrading the reactants.[4][7] NH₄Cl acts as a weak Lewis acid, activating the carbonyl group for nucleophilic attack.[7]

    • Actionable Step: Add 0.1 to 0.2 equivalents of NH₄Cl to your reaction mixture in methanol or ethanol and monitor the progress by TLC or LC-MS.

  • Sub-optimal Reaction Temperature and Time: The cyclization and dehydration steps often require energy input.

    • Causality: Insufficient heat may lead to a stalled reaction where the hydrazone intermediate accumulates. Conversely, excessive heat can cause decomposition of starting materials, intermediates, or the final product.

    • Solution: Systematically optimize the reaction temperature. Refluxing in a suitable solvent like ethanol (b.p. 78 °C) or acetic acid (b.p. 118 °C) is common.[4][8] Extend the reaction time and track the disappearance of the intermediate.

    • Actionable Step: Set up the reaction under reflux in ethanol for 4-6 hours. Take aliquots every hour to check for the consumption of starting materials via TLC. If the reaction is slow, consider switching to a higher-boiling solvent like n-butanol.[5]

  • Poor Solubility of Intermediates: The hydrazone intermediate may precipitate out of solution before it has a chance to cyclize, especially with aromatic substituted hydrazines.

    • Causality: If the intermediate is not in solution, the intramolecular cyclization step, which relies on molecular proximity, will be extremely slow.

    • Solution: Choose a solvent that can solubilize both the starting materials and the key intermediate.

    • Actionable Step: If using ethanol, consider switching to a solvent mixture or a different solvent altogether, such as dimethylformamide (DMF) or toluene, which may offer better solubility for a wider range of substrates.

Category: Product Purity & Side Reactions

Q: My final product is contaminated with a significant amount of unreacted hydrazine. How can I prevent this and purify my product?

A: This is a critical issue, especially in a pharmaceutical context.[6] Prevention during the reaction is far more effective than removal after the fact.

  • Stoichiometry and Controlled Addition: Using a large excess of hydrazine is a common cause of contamination.

    • Causality: While a slight excess of hydrazine can drive the reaction to completion, a large excess will remain in the reaction mixture and can become trapped (entrained) within the precipitated product crystals.[6]

    • Solution: Use a precisely controlled amount of hydrazine (e.g., 1.05 to 1.1 equivalents). For larger-scale reactions, add the hydrazine solution slowly (dropwise) to the solution of the 2-acylbenzoic acid. This maintains a low instantaneous concentration of free hydrazine.

  • Intermediate Formation to Control Reactivity: A modern approach involves converting the carboxylic acid to a more reactive intermediate in situ before adding hydrazine.

    • Causality: This strategy allows for a highly controlled reaction sequence where the cyclization is efficient, and the product crystallizes out cleanly, leaving impurities behind in the solution.[3]

    • Solution: React the 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (CDI) first to form an acylimidazole intermediate. This intermediate then reacts cleanly with hydrazine, and the subsequent cyclization often leads to a product that crystallizes directly from the reaction mixture with high purity.[3]

    • Actionable Step: See the detailed protocol below for a CDI-mediated synthesis.

  • Purification: If contamination has already occurred, purification can be challenging.

    • Actionable Step: Recrystallization is the most common method. Choose a solvent system where the phthalazinone has good solubility at high temperatures but poor solubility at room temperature. Common systems include ethanol, methanol/water, or acetone/water.[9] Multiple recrystallizations may be necessary. An acidic wash during workup can also help remove the basic hydrazine, but be cautious of product solubility.

Q: I'm observing an unexpected side product. What could it be?

A: Side product formation often depends on the specific substrates and conditions.

  • Bis-Phthalazinone: If you are reacting a precursor like 3,2-benzoxazin-4-one with hydrazine hydrate in ethanol, you might form a bis-phthalazinone structure, whereas using pyridine as a solvent can favor the desired single phthalazinone.[5] The choice of solvent can dramatically influence the reaction pathway.

  • Incomplete Cyclization: You may be isolating the hydrazone intermediate if the reaction time or temperature is insufficient. This can be identified by NMR and mass spectrometry. The solution is to re-subject the isolated intermediate to the reaction conditions (e.g., reflux in acetic acid) to drive the cyclization to completion.

Visual Troubleshooting Workflow

G cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Product Yield start->low_yield purity_issue Product is Impure start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_products Side Products? low_yield->side_products isolation_loss Isolation Loss? low_yield->isolation_loss sol_time Action: - Increase Time/Temp - Add Catalyst (NH4Cl) - Change Solvent incomplete_rxn->sol_time sol_purity Action: - Check Starting Material Purity - Adjust Stoichiometry side_products->sol_purity sol_workup Action: - Optimize Workup pH - Check Extraction Solvent isolation_loss->sol_workup hydrazine_resid Residual Hydrazine? purity_issue->hydrazine_resid starting_mat_resid Unreacted Starting Material? purity_issue->starting_mat_resid sol_hydrazine Action: - Control Stoichiometry - Slow Hydrazine Addition - Recrystallize hydrazine_resid->sol_hydrazine sol_starting_mat Action: - Increase Reaction Time - Check for Reaction Stall starting_mat_resid->sol_starting_mat

Caption: A troubleshooting decision tree for phthalazinone synthesis.

Key Parameter Optimization

Optimizing reaction parameters is essential for achieving high yield and purity. The following table summarizes key variables and their typical ranges based on common literature procedures.

ParameterReactantsTypical ConditionsRationale & Expert Notes
Solvent 2-Acylbenzoic Acid + HydrazineEthanol, Methanol, Acetic Acid, n-ButanolEthanol is a good starting point for solubility and boiling point.[4] Acetic Acid can act as both solvent and catalyst but may require higher temperatures.[4] Methanol is effective, especially with catalysts like NH₄Cl.[7]
Catalyst 2-Formylbenzoic Acid + HydrazineNH₄Cl (0.1-0.2 eq.), Acetic Acid (catalytic or solvent)Catalysts accelerate the initial condensation to form the hydrazone.[7] Ammonium chloride is a mild and effective choice.[7]
Temperature Phthalic Anhydride + HydrazineRoom Temp to Reflux (90-120 °C)Initial reaction may be exothermic. The cyclization/dehydration step typically requires heating to reflux for several hours to go to completion.[4][8]
Reaction Time All2 - 24 hoursMonitor by TLC or LC-MS. Reactions are often complete within 4-8 hours at reflux, but sluggish reactions with sterically hindered substrates may require longer times.[4]
Stoichiometry Hydrazine1.0 - 1.2 equivalentsA slight excess of hydrazine can ensure full conversion of the starting material. However, a large excess (>1.5 eq) should be avoided to prevent purification issues.[6]
Experimental Protocols
Protocol 1: Synthesis from 2-Formylbenzoic Acid and Phenylhydrazine

This protocol is adapted from established methods for synthesizing 2-aryl-phthalazinones.[7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) in methanol (30 mL).

  • Catalyst Addition: Add ammonium chloride (0.11 g, 2 mmol) to the solution and stir for 5 minutes until it dissolves.

  • Hydrazine Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. A solid product will often precipitate.

  • Purification: Filter the solid product using a Büchner funnel and wash the cake with a small amount of cold methanol (2 x 10 mL).

  • Drying: Dry the solid under vacuum at 50 °C to afford the 2-phenylphthalazin-1(2H)-one product. Expected yields are typically in the 80-95% range.[7]

Protocol 2: Synthesis from 2-Acylbenzoic Acids via CDI Activation

This modern protocol is designed for high purity and control over residual hydrazine, making it suitable for pharmaceutical intermediate synthesis.[3][6]

  • Reaction Setup: To a clean, dry reaction vessel, add the 2-acylbenzoic acid (1 equivalent) and a suitable solvent (e.g., acetonitrile or THF).

  • Intermediate Formation: Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) portion-wise to the solution at room temperature. Stir for 1-2 hours until the formation of the acylimidazole intermediate is complete (monitor by LC-MS or IR for the disappearance of the carboxylic acid).

  • Hydrazine Addition: Slowly add an aqueous solution of hydrazine hydrate (1.1 equivalents) to the reaction mixture. Maintain the temperature below 30 °C during the addition.

  • Crystallization & Isolation: Stir the mixture for several hours. The phthalazinone product will typically crystallize directly from the solution.

  • Purification: Filter the solid product, wash thoroughly with water to remove any salts and unreacted hydrazine, and then with a small amount of a non-polar solvent like hexanes.

  • Drying: Dry the purified solid under vacuum. This process delivers the final product with consistently low levels of hydrazine.[6]

References
  • Terán, M. C., & Estévez, E. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • Abu El Azm, F. S. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkivoc, 2023(vii), 202311972. [Link]

  • Unknown. Phthalazinone. Source not fully specified.
  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4417-4421. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9370. [Link]

  • Ali, I. A. I., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(24), 20658-20675. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. ResearchGate. [Link]

  • Reddit user submission. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Bio, M. P., et al. (2018). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 22(9), 1197-1205. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of phthalazinone derivatives. Phthalazinones are a versatile class of nitrogen-rich heterocyclic compounds with a wide range of pharmacological activities, making them a significant scaffold in drug discovery.[1][2][3][[“]] However, their therapeutic potential can be limited by suboptimal physicochemical properties, particularly poor cell permeability, which hinders their ability to reach intracellular targets.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs). The information presented herein is grounded in established scientific principles and practical laboratory experience to help you diagnose and overcome permeability issues in your phthalazinone-based drug discovery programs.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when encountering permeability issues with phthalazinone derivatives.

Q1: Why do many of my phthalazinone derivatives exhibit poor cell permeability?

A1: The limited cell permeability of phthalazinone derivatives can often be attributed to several physicochemical factors:

  • High Polarity: The presence of multiple nitrogen atoms and other heteroatoms in the phthalazinone core can lead to a high polar surface area (PSA), which is unfavorable for passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity: While a certain degree of water solubility is necessary, compounds that are not sufficiently lipophilic will not partition effectively into the cell membrane. An optimal balance, often assessed by LogP (the logarithm of the partition coefficient between octanol and water), is crucial.[5]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required to desolvate the molecule for membrane partitioning, thus reducing permeability.[6]

  • Molecular Weight and Rigidity: Larger and more rigid molecules may have difficulty diffusing across the cell membrane.

  • Efflux Transporter Substrates: Phthalazinone derivatives can be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][8]

Q2: What are the first steps I should take to assess the permeability of my phthalazinone compounds?

A2: A tiered approach is recommended:

  • In Silico Prediction: Utilize computational models to predict permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10][11] These models can provide early indicators of potential permeability issues and help prioritize compounds for experimental evaluation.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular absorption. It's a cost-effective way to get an initial experimental assessment of a compound's passive permeability.

  • Cell-Based Assays: If a compound shows promise in PAMPA, the next step is to use cell-based models like Caco-2 or MDCK-MDR1 assays.[12][13] These assays can provide information on both passive permeability and the potential for active transport (efflux).

Q3: How can I determine if my phthalazinone derivative is a substrate for efflux pumps?

A3: A bidirectional Caco-2 or MDCK-MDR1 assay is the standard method.[13] In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a substrate for efflux pumps. The experiment can be repeated in the presence of known efflux pump inhibitors to confirm this.[13]

II. Troubleshooting Guide: Experimental Issues & Solutions

This section provides a more in-depth look at specific experimental challenges and offers detailed protocols and strategies to address them.

Issue 1: Low Permeability Observed in PAMPA

If your phthalazinone derivative shows low permeability in a PAMPA, this strongly suggests that passive diffusion is a limiting factor.

Causality & Troubleshooting Strategies:
  • High Polarity/Low Lipophilicity:

    • Strategy 1: Structural Modification (Lead Optimization): The most direct approach is to modify the chemical structure to increase lipophilicity and/or reduce the polar surface area. This is a core activity in medicinal chemistry lead optimization.

      • Actionable Advice:

        • Introduce lipophilic groups (e.g., alkyl, aryl, or halogen substituents) at appropriate positions on the phthalazinone scaffold.

        • Mask polar functional groups through derivatization (e.g., esterification of carboxylic acids, etherification of hydroxyls).

        • Utilize bioisosteric replacements to modulate polarity while maintaining biological activity.

    • Strategy 2: Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can "shield" the polar groups, reducing the energy of desolvation and improving membrane permeability.[6][14]

      • Actionable Advice: Strategically place hydrogen bond donors and acceptors in close proximity within the molecule to encourage the formation of a more compact, less polar conformation in a lipophilic environment.

  • Experimental Workflow for Structural Modification:

G cluster_0 Initial Compound Assessment cluster_1 Structural Modification Strategy cluster_2 Re-evaluation Initial Compound Initial Compound In Silico Prediction In Silico Prediction Initial Compound->In Silico Prediction Predict LogP, PSA PAMPA PAMPA In Silico Prediction->PAMPA Prioritize Low Permeability Low Permeability PAMPA->Low Permeability SAR Analysis SAR Analysis Low Permeability->SAR Analysis Identify liabilities Design Analogs Design Analogs SAR Analysis->Design Analogs Increase LogP, Decrease PSA Synthesis Synthesis Design Analogs->Synthesis New Analogs New Analogs Synthesis->New Analogs Re-run PAMPA Re-run PAMPA New Analogs->Re-run PAMPA Improved Permeability Improved Permeability Re-run PAMPA->Improved Permeability

Caption: Workflow for addressing low passive permeability.

Issue 2: Good PAMPA Permeability but Poor Cell-Based Permeability

This scenario often points towards active efflux mechanisms.

Causality & Troubleshooting Strategies:
  • Efflux Pump Substrate:

    • Strategy 1: Co-administration with Efflux Pump Inhibitors: To confirm efflux, perform the cell-based permeability assay with and without known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143).[8] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Strategy 2: Structural Modifications to Evade Efflux:

      • Actionable Advice:

        • Reduce the number of hydrogen bond acceptors, as this has been correlated with P-gp substrate potential.

        • Introduce bulky groups that may sterically hinder binding to the efflux transporter.

        • Alter the overall charge distribution of the molecule.

    • Strategy 3: Formulation Approaches: For preclinical studies, formulation strategies can be employed to enhance absorption and bypass efflux.

      • Actionable Advice:

        • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and permeability.[15]

        • Nanoparticle formulations: Encapsulating the drug in nanoparticles can alter its absorption pathway.[16]

  • Experimental Protocol: Bidirectional Caco-2 Assay with Efflux Inhibitor

    • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Measure the trans-epithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Prepare dosing solutions of your phthalazinone derivative in transport buffer, with and without a known efflux pump inhibitor (e.g., 100 µM verapamil).

    • For A-to-B permeability, add the dosing solution to the apical chamber and transport buffer to the basolateral chamber.

    • For B-to-A permeability, add the dosing solution to the basolateral chamber and transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of your compound using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.

Issue 3: Low Aqueous Solubility Complicating Permeability Assays

Poor solubility can lead to inaccurate permeability measurements due to precipitation of the compound in the assay buffer.

Causality & Troubleshooting Strategies:
  • "Brick-dust" Molecules: Phthalazinone derivatives can sometimes be highly crystalline with strong intermolecular interactions, leading to poor solubility.[17]

    • Strategy 1: Formulation with Solubilizing Excipients:

      • Actionable Advice:

        • Use co-solvents such as DMSO or ethanol in the dosing solution (typically up to 1-2% without significantly affecting cell monolayer integrity).

        • Incorporate non-ionic surfactants like polysorbate 80.[15]

        • Utilize cyclodextrins to form inclusion complexes that enhance solubility.[15][18]

    • Strategy 2: pH Modification: For ionizable phthalazinone derivatives, adjusting the pH of the buffer can significantly improve solubility.

      • Actionable Advice: Determine the pKa of your compound and choose a buffer pH that favors the more soluble ionized form.

    • Strategy 3: Prodrug Approach: A prodrug strategy can be employed to temporarily mask the functional groups responsible for poor solubility.[19] The prodrug is designed to be converted to the active parent drug in vivo.

Data Presentation: Comparison of Solubilization Strategies
StrategyConcentration of Phthalazinone Derivative XAdvantagesDisadvantages
Standard Buffer 5 µM (precipitates)SimpleNot a true measure of permeability
Buffer + 1% DMSO 20 µMEasy to implementMay have minor effects on cells
Buffer + 5% Solutol HS 15 50 µMSignificant solubility enhancementRequires careful validation of cell compatibility
pH 6.5 Buffer 40 µMPhysiologically relevant for some compartmentsOnly applicable to ionizable compounds

III. Advanced Strategies and Future Directions

For particularly challenging phthalazinone series, more advanced approaches may be necessary.

  • Computational Modeling: Advanced molecular dynamics simulations can provide insights into how a molecule interacts with a lipid bilayer, helping to guide rational drug design for improved permeability.[10][11]

  • Prodrugs: As mentioned, this is a powerful strategy to overcome fundamental physicochemical limitations.[19]

  • Novel Drug Delivery Systems: Advanced formulations, such as solid lipid nanoparticles or polymeric micelles, can be explored for in vivo delivery.[15]

G Poor Permeability Poor Permeability Initial Diagnosis Initial Diagnosis Poor Permeability->Initial Diagnosis Passive Diffusion Issue Passive Diffusion Issue Initial Diagnosis->Passive Diffusion Issue Low PAMPA Active Efflux Issue Active Efflux Issue Initial Diagnosis->Active Efflux Issue High Efflux Ratio Solubility Issue Solubility Issue Initial Diagnosis->Solubility Issue Precipitation Structural Modification Structural Modification Passive Diffusion Issue->Structural Modification Formulation Strategy Formulation Strategy Passive Diffusion Issue->Formulation Strategy Efflux Evasion Efflux Evasion Active Efflux Issue->Efflux Evasion Solubility Issue->Formulation Strategy Prodrug Approach Prodrug Approach Solubility Issue->Prodrug Approach Improved Permeability Improved Permeability Structural Modification->Improved Permeability Formulation Strategy->Improved Permeability Efflux Evasion->Improved Permeability Prodrug Approach->Improved Permeability

Caption: Troubleshooting logic for poor cell permeability.

By systematically applying the principles and techniques outlined in this guide, researchers can effectively diagnose and overcome the cell permeability challenges associated with phthalazinone derivatives, ultimately unlocking their full therapeutic potential.

References

  • Antiviral Research. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. [Link]

  • Journal of Visualized Experiments. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Journal of Pharmaceutical Sciences. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]

  • Molecules. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Journal of Pharmaceutical Sciences. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • International Journal of Molecular Sciences. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. [Link]

  • ResearchGate. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. [Link]

  • NCBI Bookshelf. (n.d.). Methods for Measuring Permeability. [Link]

  • Modern Drug Discovery. (2001). The tool box: Permeability assays. [Link]

  • Journal of Medicinal Chemistry. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • ResearchGate. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. [Link]

  • Pharmaceutics. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Journal of Medicinal Chemistry. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. [Link]

  • Wipf Group, University of Pittsburgh. (2017). Predicting a Drug's Membrane Permeability. [Link]

  • Purdue e-Pubs. (2013). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ACS Omega. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. [Link]

  • Journal of Chemical Information and Modeling. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]

  • ResearchGate. (2017). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]

  • Molecules. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • ResearchGate. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. [Link]

  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • Pharmaceutics. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • ResearchGate. (2022). Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. [Link]

  • European Journal of Medicinal Chemistry. (2022). Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. [Link]

  • Frontiers in Chemistry. (2023). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. [Link]

  • Bioorganic Chemistry. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. [Link]

  • ResearchGate. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. [Link]

  • MedChemComm. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • ResearchGate. (2024). Design of the targeted phthalazinones. [Link]

  • ResearchGate. (2013). Pharmacophore modeling for phthalazinone analogs using a ligand-based.... [Link]

  • Consensus. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. [Link]

  • RSC Advances. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • European Journal of Medicinal Chemistry. (2017). Design, synthesis, structure-activity relationship and mechanism of action studies of a series of 4-chloro-1-phthalazinyl hydrazones as a potent agent against Leishmania braziliensis. [Link]

  • Molecules. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

  • International Journal of Molecular Sciences. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. [Link]

  • RSC Advances. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]

  • Infection and Drug Resistance. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • AAPS PharmSciTech. (2017). Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. [Link]

  • Journal of Medicinal Chemistry. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. [Link]

  • Frontiers in Microbiology. (2021). Resistance-Nodulation-Division Efflux Pump, LexABC, Contributes to Self-Resistance of the Phenazine Di-N-Oxide Natural Product Myxin in Lysobacter antibioticus. [Link]

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Addressing off-target effects of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phthalazinone-Based Kinase Inhibitors

A Researcher's Guide to Navigating and Mitigating Off-Target Effects of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Analogs

Introduction: While this compound is primarily recognized as a chemical intermediate in the synthesis of larger molecules like PARP inhibitors, its core phthalazinone structure is a common scaffold in kinase inhibitor discovery.[1][2] This guide is designed for researchers investigating novel phthalazinone-based compounds, hypothetically derived from this scaffold, as kinase inhibitors. We will address the critical challenge of identifying and mitigating off-target effects to ensure data integrity and accelerate the path to selective therapeutics.

The promiscuous nature of kinase inhibitors, largely due to the conserved ATP-binding pocket across the kinome, means that off-target interactions are a common hurdle.[3][4][5] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and are a major cause of clinical trial failures.[6][7] This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to proactively address these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: We've observed a potent cytotoxic effect with our phthalazinone-based inhibitor in our cancer cell line, but we're unsure if it's due to on-target or off-target activity. What are the first steps to differentiate the two?

A1: This is a crucial first question in the validation process. An observed phenotype, such as cytotoxicity, may not be a direct consequence of inhibiting the intended target kinase. Here’s a logical progression of initial experiments:

  • Correlate Potency: Compare the concentration of your inhibitor required to inhibit the target kinase (biochemical IC50) with the concentration required to induce the cellular phenotype (cellular EC50). A significant discrepancy (e.g., >100-fold) between these values suggests that the phenotype may be driven by off-target effects.[5]

  • Use a Structurally Unrelated Inhibitor: Employ a well-characterized inhibitor of the same target kinase but with a different chemical scaffold.[8] If this second inhibitor recapitulates the same phenotype, it strengthens the hypothesis that the effect is on-target.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it provides strong evidence for on-target activity.

Q2: Our lead compound, a pan-PIM kinase inhibitor with a phthalazinone core, shows promising results in biochemical assays but has high toxicity in animal models. How do we investigate potential off-target liabilities?

A2: In vivo toxicity despite high on-target potency is a classic indicator of significant off-target effects. The first-generation PIM inhibitor SGI-1776, which also features a complex heterocyclic structure, was halted in clinical trials due to cardiotoxicity, highlighting the importance of early and broad off-target screening.[9][10][11]

A systematic approach to de-risk your compound is essential:

  • Comprehensive Kinase Profiling: Screen your compound against a large panel of kinases (e.g., the 468-kinase panel from Eurofins/DiscoverX or Reaction Biology). This is the industry standard for identifying unintended kinase targets.[4][12] Pay close attention to any kinases that are inhibited with a potency close to your primary PIM targets.

  • Safety Screening Panels: Beyond kinases, screen your compound against a panel of common off-target liabilities, such as GPCRs, ion channels (especially hERG), and cytochrome P450 enzymes.[9] The hERG channel is a frequent culprit for cardiotoxicity.

  • CRISPR-Based Target Validation: To definitively link the intended target to the desired phenotype (and distinguish it from toxicity), use CRISPR/Cas9 to knock out the target kinase (e.g., PIM-1) in your cell lines.[6] If your compound is still effective in the knockout cells, its efficacy is likely due to off-target effects.[6][13]

Q3: Our kinase selectivity screen revealed several off-targets for our compound. How do we prioritize which ones to validate and address?

A3: A list of potential off-targets can be daunting. Prioritization is key to efficiently moving forward.

  • Rank by Potency: Focus on off-targets that are inhibited with a potency within 10-30 fold of your primary target. These are the most likely to have a biological effect at the concentrations used in your experiments.

  • Assess Biological Relevance: Investigate the known biological functions of the high-priority off-targets. Are they known to be involved in pathways that could explain your observed phenotype or toxicity? For example, if your primary target is a cell cycle kinase, but you see unexpected effects on cell migration, check if any off-targets are involved in cytoskeletal regulation.

  • Confirm in Cellular Assays: For the top 2-3 prioritized off-targets, validate their inhibition in a cellular context. Use cell lines where these off-targets are known to be active and measure the phosphorylation of their specific substrates after treatment with your compound.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the investigation of phthalazinone-based kinase inhibitors.

Problem 1: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting Steps
Inhibitor Instability/Degradation Prepare fresh stock solutions of the inhibitor for each experiment. Store stocks in small aliquots at -80°C to minimize freeze-thaw cycles. Confirm compound integrity via HPLC-MS if degradation is suspected.
Poor Cell Permeability Assess the physicochemical properties of your compound (e.g., LogP, polar surface area).[8] If permeability is a concern, consider using cell lines with lower efflux pump activity or perform target engagement assays with cell lysates instead of whole cells.
Cell Line Heterogeneity Use low-passage number cells and perform regular cell line authentication (e.g., STR profiling).[8]
Variability in Experimental Conditions Maintain strict consistency in cell density, inhibitor concentrations, incubation times, and reagent preparation across all experiments.[8]

Problem 2: High background in Western Blots for phospho-substrates.

Potential Cause Troubleshooting Steps
Poor Antibody Specificity Validate the primary antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). Check the manufacturer's recommended protocol and consider testing antibodies from different vendors.[8]
Suboptimal Lysis Buffer Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
Overexposure of the Blot Optimize the exposure time to reduce background signal. Use a digital imager for better dynamic range and signal quantification.

Part 3: Experimental Protocols & Workflows

Protocol 1: Validating On-Target vs. Off-Target Phenotypes using CRISPR-Cas9 Knockout

This protocol outlines a workflow to determine if the observed cellular phenotype of an inhibitor is due to its intended target.[6]

  • Design and Validate gRNA: Design at least two independent guide RNAs (gRNAs) targeting an early exon of your target kinase gene. Validate their efficiency by transducing cells and assessing protein depletion via Western blot.[6]

  • Generate Knockout and Control Cell Lines:

    • Generate a stable knockout (KO) cell line by transducing with the validated gRNA and a Cas9-expressing vector.

    • Generate a control cell line using a non-targeting gRNA (e.g., targeting Rosa26).[6]

    • Select single-cell clones and confirm complete loss of the target protein by Western blot.

  • Perform Dose-Response Assay: Treat both the KO and control cell lines with a range of concentrations of your phthalazinone-based inhibitor.

  • Assess Phenotype: Measure the phenotype of interest (e.g., cell viability, apoptosis) in both cell lines.

  • Analyze and Interpret:

    • On-Target Effect: The KO cell line should be significantly more resistant to the inhibitor compared to the control cell line.

    • Off-Target Effect: If both cell lines show a similar dose-response curve, the phenotype is likely driven by one or more off-targets.[6]

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic workflow for identifying and validating off-target effects of a novel kinase inhibitor.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Screening cluster_1 Phase 2: Prioritization & Initial Validation cluster_2 Phase 3: Definitive Validation cluster_3 Outcome A Potent Phenotype Observed (e.g., Cytotoxicity) B Biochemical vs. Cellular Potency Comparison A->B Discrepancy? C Broad Kinase Panel Screen (e.g., 468 kinases) B->C Proceed D Prioritize Off-Targets (Potency & Pathway Analysis) C->D E Cellular Target Engagement Assay (for top 2-3 off-targets) D->E F Use Structurally Unrelated Inhibitor (for primary target) D->F G CRISPR-Cas9 KO of Primary Target E->G F->G I Phenotypic Rescue Experiment G->I H CRISPR-Cas9 KO of Key Off-Target H->I J Mechanism Deconvoluted: On-Target vs. Off-Target Contribution I->J

Caption: A systematic workflow for identifying and validating off-target effects.

Signaling Pathway: Simplified PIM Kinase Signaling

The diagram below illustrates a simplified view of the PIM kinase signaling pathway and some of its key downstream substrates involved in cell survival and proliferation. Understanding this pathway is crucial when interpreting the effects of PIM inhibitors.

PIM_Pathway PIM PIM Kinases (PIM-1, 2, 3) BAD BAD PIM->BAD Inhibits p21 p21 PIM->p21 Inhibits p27 p27 PIM->p27 Inhibits cMyc c-Myc PIM->cMyc Activates fourEBP1 4E-BP1 PIM->fourEBP1 Inhibits Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle p27->CellCycle Transcription Transcription cMyc->Transcription Translation Protein Translation fourEBP1->Translation Inhibits

Caption: Simplified PIM kinase signaling pathway and downstream effects.

References

  • Hu, S., Trieb, M., Huang, R., Tamalunas, A., Keller, P., Götz, M., Waidelich, R., Stief, C. G., & Hennenberg, M. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. Scientific Reports. Available at: [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. Available at: [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. crisprmedicinenews.com. Available at: [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. Available at: [Link]

  • Chen, L. S., Redkar, S., Taverna, P., Cortes, J. E., & Gandhi, V. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Available at: [Link]

  • Wiley, S., & Leonard, P. G. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]

  • ResearchGate. (2025). Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. ResearchGate. Available at: [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. mdpi.com. Available at: [Link]

  • Kim, D., Kim, D. E., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. Available at: [Link]

  • Knape, M. J., & Niefind, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. drugdiscoverynews.com. Available at: [Link]

  • ResearchGate. (2025). (PDF) Mechanisms of cytotoxicity to PIM kinase inhibitor, SGI-1776, in acute myeloid leukemia. ResearchGate. Available at: [Link]

  • Keeton, E. K., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PLOS ONE. Available at: [Link]

  • Asmussen, J., et al. (2015). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Cancers. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. reactionbiology.com. Available at: [Link]

  • Eurtiv, V., & Janet, S. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Available at: [Link]

  • Panchal, N., & Sabina, E. P. (2020). Pim-1 kinase as cancer drug target: An update. IUBMB Life. Available at: [Link]

  • PubChem. (n.d.). [4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). (3-Benzothiazol-2-ylmethyl-6-chloro-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. PubChem. Available at: [Link]

  • Al-miqdam, E. M., et al. (2022). [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4. Scientific Reports. Available at: [Link]

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How to prevent degradation of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive field experience to help you achieve reliable and reproducible results.

Understanding the Chemical Stability of this compound

To effectively prevent degradation, it is crucial to first understand the molecule's inherent chemical vulnerabilities. The structure of this compound contains several functional groups that can be susceptible to specific environmental conditions.

  • Phthalazinone Core: This heterocyclic system contains a cyclic amide (lactam) bond. Amide bonds, while more stable than ester bonds, are susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening and inactivation of the compound.[1][2][3]

  • Carboxylic Acid Moiety: The acetic acid group makes the molecule's solubility and stability pH-dependent.

  • Aromatic System: The fused ring system is a chromophore that can absorb light, particularly in the UV range. This absorption can energize the molecule, making it susceptible to photodegradation.[4]

The primary degradation pathways to consider are hydrolysis , photodegradation , and oxidation . Temperature acts as a catalyst for all these processes, accelerating the rate of degradation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution? For maximum stability during long-term storage, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a non-aqueous solvent that minimizes the risk of hydrolysis. For immediate use in aqueous buffers, prepare a high-concentration stock in DMSO and then dilute it into your experimental buffer.

Q2: What is the optimal pH for aqueous solutions of this compound? To minimize the risk of acid- or base-catalyzed hydrolysis of the lactam ring, aqueous solutions should be maintained at a neutral pH, ideally between 6.5 and 7.5 .[2] We strongly recommend using a stable buffering agent (e.g., PBS, HEPES) suitable for your experimental system.

Q3: How should I store my stock solutions? Stock solutions in anhydrous DMSO should be aliquoted into smaller, single-use volumes and stored at -20°C or, preferably, -80°C .[6] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6] Short-term storage (1-2 days) of working aqueous solutions should be at 2-8°C.[5]

Q4: My solution has turned slightly yellow and/or I see precipitates. What does this mean? A color change or the formation of precipitates can be an indicator of compound degradation or insolubility. Do not use the solution. This could be due to pH shifts, solvent evaporation, or exposure to light or high temperatures. It is recommended to prepare a fresh solution following the protocols outlined in this guide.

Q5: My experimental results are inconsistent. Could compound degradation be the cause? Yes, absolutely. Loss of compound integrity is a primary cause of inconsistent biological or chemical assay results. If you observe a drift in potency or variability between experiments, assessing the stability of your compound solution should be a primary troubleshooting step. Forced degradation studies are often performed in pharmaceutical development to understand these liabilities.[7][8][9][10]

Troubleshooting Guide

This section addresses specific issues and provides a logical workflow for diagnosing and resolving them.

Issue 1: Gradual or Sudden Loss of Compound Efficacy in Assays
Potential Cause Diagnostic Check Recommended Solution
Hydrolytic Degradation Check the pH of your final aqueous solution. Was it buffered? How long was it stored before use?Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. Ensure your final buffer pH is between 6.5 and 7.5.
Photodegradation Were your solutions exposed to ambient or direct light for extended periods?Use amber-colored vials or wrap your tubes/plates in aluminum foil to protect them from light.[11] Minimize light exposure during all handling steps.
Repeated Freeze-Thaw Cycles How many times has the main stock solution been thawed and refrozen?Discard the current stock. Prepare a new stock solution and create small, single-use aliquots to prevent freeze-thaw damage.
Oxidative Degradation Was the solution prepared with solvents that were degassed? How long was it stored at 4°C?For maximum stability in long-term studies, consider preparing solutions with degassed buffers and storing aliquots under an inert gas (e.g., argon or nitrogen).
Workflow for Investigating Compound Instability

G start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep ph_issue pH out of 6.5-7.5 range? check_prep->ph_issue check_storage Review Storage Conditions temp_issue Stored >24h at 4°C or RT? check_storage->temp_issue check_handling Review Experimental Handling light_issue Exposed to light? check_handling->light_issue ph_issue->check_storage No sol_ph Action: Use buffered, neutral pH solution ph_issue->sol_ph Yes sol_light Action: Use amber vials / protect from light light_issue->sol_light Yes end If issues persist, perform analytical Purity Check (e.g., HPLC) light_issue->end No freeze_thaw_issue Multiple freeze-thaw cycles? temp_issue->freeze_thaw_issue No sol_temp Action: Use fresh dilutions / store at -80°C temp_issue->sol_temp Yes freeze_thaw_issue->check_handling No sol_freeze_thaw Action: Prepare single-use aliquots freeze_thaw_issue->sol_freeze_thaw Yes sol_ph->end sol_light->end sol_temp->end sol_freeze_thaw->end

Caption: Troubleshooting workflow for inconsistent results.

Protocols for Ensuring Solution Stability

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

  • Verification: Ensure the solution is clear and free of particulates.

Protocol 2: Recommended Storage and Handling
  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use aliquots in high-quality, low-binding polypropylene tubes. Use volumes appropriate for a single experiment to avoid wasting material.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Long-Term Storage: Store the aliquots in a freezer at -80°C for maximum long-term stability.[5]

  • Short-Term Storage: If temporary storage is needed for an aqueous working solution, keep it at 2-8°C and protected from light, for no longer than 24 hours.[11]

  • Thawing: When ready to use, thaw an aliquot at room temperature and spin it down briefly to collect the solution at the bottom of the tube. Do not refreeze any unused portion of the aliquot.

Diagram: Key Factors in Compound Degradation

cluster_degradation Degradation Pathways cluster_catalysts Accelerating Factors cluster_prevention Preventative Measures Hydrolysis Hydrolysis (Lactam Ring Opening) Photolysis Photodegradation (UV Light Absorption) Oxidation Oxidation pH Non-Neutral pH (<6.5 or >7.5) pH->Hydrolysis Light Light Exposure (UV and Ambient) Light->Photolysis Temperature Elevated Temperature (RT, 37°C) Temperature->Hydrolysis Temperature->Photolysis Temperature->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation Buffer Use Neutral Buffer (pH 6.5-7.5) Buffer->pH Protect Use Amber Vials / Foil Protect->Light Store Store at -80°C (Stock) or 2-8°C (Working) Store->Temperature Aliquot Aliquot to Avoid Freeze-Thaw Aliquot->Temperature Inert Use Degassed Solvents / Inert Gas Inert->Oxygen

Caption: Relationship between degradation factors and preventative actions.

Analytical Verification of Stability

For critical applications, such as long-term studies or GMP-regulated work, analytical verification of compound stability is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[4][12] A stability-indicating HPLC method can separate the intact parent compound from any potential degradants. By analyzing samples over time, you can quantitatively assess the stability of your solutions under your specific storage conditions.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • Dutta, D., & Sharma, A. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Retrieved from [Link]

  • Biopharma Stability Testing Laboratory. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Labscial. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Jadhav, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • Praveen, S. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Current Science and Engineering. Retrieved from [Link]

  • Waterhouse, G. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Retrieved from [Link]

  • Dutta, D., & Sharma, A. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate. Retrieved from [Link]

  • Mentlein, R., et al. (1984). Hydrolysis of Ester- And Amide-Type Drugs by the Purified Isoenzymes of Nonspecific Carboxylesterase From Rat Liver. PubMed. Retrieved from [Link]

  • Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed. Retrieved from [Link]

  • Vallejo, D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Nussbaum, M. A., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Retrieved from [Link]

  • Cairns, D. (2012). Stability of drugs and medicines Hydrolysis. ResearchGate. Retrieved from [Link]

  • The Exeter Daily. (2025, July 3). Proper Storage of Pharmaceutical Products: A Comprehensive Guide. Retrieved from [Link]

  • Sharma, A., et al. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ResearchGate. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]

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  • gmp-compliance.org. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered? Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Synthesis of Substituted Ph-thalazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted phthalazinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important class of heterocyclic compounds. Phthalazinones are prevalent scaffolds in medicinal chemistry, and their successful synthesis is crucial for the advancement of various therapeutic agents.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted phthalazinones. The content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted phthalazinones?

The most prevalent starting materials for the synthesis of substituted phthalazinones are derivatives of phthalic acid and hydrazine.[5][6] Specifically, you will frequently encounter:

  • 2-Acylbenzoic acids (or 2-Formylbenzoic acid): These react with hydrazine or substituted hydrazines in a cyclocondensation reaction to form the phthalazinone ring.[7][8] This is a versatile and widely used method.

  • Phthalic anhydride: This is another common precursor, which can react with hydrazines to form phthalhydrazide, a key intermediate that can be further modified.[5][6][7]

  • Phthalimides: N-substituted phthalimides can undergo ring-opening and recyclization upon reaction with hydrazine to yield phthalazinone derivatives.[7][9]

  • 3,2-Benzoxazin-4-ones: These can react with hydrazine to form phthalazinones, though the reaction outcome can be solvent-dependent.[5][6][7][9]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in phthalazinone synthesis can stem from several factors:

  • Incomplete reaction: The cyclization step can be slow or reversible. Ensure you are using the optimal reaction temperature and time as dictated by your specific substrates.

  • Side reactions: Competing side reactions, such as the formation of bis-phthalazinones or other condensation products, can reduce the yield of the desired product.[5][6][9]

  • Poor quality of starting materials: Impurities in your 2-acylbenzoic acid or hydrazine derivative can interfere with the reaction.

  • Suboptimal reaction conditions: The choice of solvent and catalyst (if any) is critical. For instance, some reactions proceed well in protic solvents like ethanol or acetic acid, while others may require aprotic conditions.[5][6]

  • Product degradation: The desired phthalazinone might be unstable under the reaction or work-up conditions.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the possible side products?

The formation of multiple products is a common challenge. Besides the desired substituted phthalazinone, you might be observing:

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials.

  • Hydrazone intermediate: The initial condensation product of the carbonyl group and hydrazine may not have fully cyclized.[7]

  • Tautomers: Phthalazinones can exist in lactam-lactim tautomeric forms, which may appear as separate spots on TLC under certain conditions.[9]

  • Over-alkylation or acylation: If you are performing subsequent modifications, reaction at both the N-2 and O-positions can occur.[9]

  • Ring-opened products: In some cases, the phthalazinone ring can be cleaved, especially under harsh basic or acidic conditions.[9]

Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and their solutions, organized by the synthetic stage.

1. Starting Material and Reagent Issues
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. Impure or degraded starting materials (e.g., oxidized hydrazine, contaminated 2-acylbenzoic acid).- Purify starting materials before use (recrystallization, distillation).- Use freshly opened or properly stored reagents.- Confirm the identity and purity of starting materials using analytical techniques (NMR, MS).
Inconsistent reaction outcomes. Variability in the quality of reagents, especially hydrazine hydrate concentration.- Use hydrazine hydrate from a reliable supplier and verify its concentration.- Consider using anhydrous hydrazine if water is suspected to interfere.
Formation of unexpected byproducts. Presence of reactive functional groups on the substituted hydrazine or the acylbenzoic acid that participate in side reactions.- Protect sensitive functional groups before the main reaction and deprotect them afterward.- Choose a synthetic route that is compatible with the existing functional groups.
2. Reaction Condition Challenges

A critical aspect of a successful synthesis is the fine-tuning of reaction parameters. The following diagram illustrates a decision-making workflow for optimizing your reaction conditions.

reaction_optimization cluster_conditions Reaction Parameters start Low Yield or Incomplete Reaction solvent Solvent Optimization start->solvent Initial Check temperature Temperature Adjustment solvent->temperature If no improvement catalyst Catalyst Screening temperature->catalyst If still suboptimal time Reaction Time Modification catalyst->time Fine-tuning success Improved Yield and Purity time->success Optimization Complete

Caption: Decision workflow for optimizing phthalazinone synthesis.

Detailed Troubleshooting for Reaction Conditions:

  • Problem: Incomplete Cyclization

    • Causality: The intramolecular cyclization of the hydrazone intermediate is often the rate-limiting step and can be sterically hindered or electronically disfavored depending on the substituents.

    • Solutions:

      • Increase Temperature: Refluxing in a higher boiling point solvent like ethanol, butanol, or acetic acid can provide the necessary activation energy for cyclization.[9]

      • Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen.

      • Solvent Choice: Acetic acid is a common solvent that also acts as a catalyst for this reaction.[5][6]

  • Problem: Formation of Bis-phthalazinone

    • Causality: This side product can form, particularly when reacting 3,2-benzoxazin-4-ones with hydrazine in certain solvents like ethanol.[5][6][9]

    • Solution:

      • Change of Solvent: Switching to a solvent like pyridine can favor the formation of the desired monomeric phthalazinone.[9]

  • Problem: N-N Bond Cleavage

    • Causality: Although less common during the primary synthesis, the N-N bond in the hydrazine starting material or the resulting phthalazinone can be susceptible to cleavage under certain reductive or oxidative conditions, or even photochemically.[10][11][12][13]

    • Solution:

      • Mild Reaction Conditions: Avoid harsh oxidants or reductants unless specifically required for a subsequent transformation.

      • Protect from Light: If photochemical cleavage is suspected, conduct the reaction in a vessel protected from light.

3. Work-up and Purification Issues

The isolation and purification of the final product are critical for obtaining a high-purity compound.

Experimental Protocol: Standard Work-up and Purification

  • Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into cold water or an ice bath to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove water-soluble impurities.

  • Drying: Dry the crude product thoroughly.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure substituted phthalazinone.

  • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a common alternative.[14]

Troubleshooting Purification:

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or does not solidify. The product may have a low melting point or be impure.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Purify by column chromatography.- If the product is indeed an oil, extract it with a suitable organic solvent.
Difficulty in removing hydrazine. Hydrazine can be challenging to remove due to its high boiling point and water solubility.- A controlled crystallization process is key to preventing the entrainment of hydrazine.[7][8]- Co-evaporation with a high-boiling point solvent like toluene can help azeotropically remove residual hydrazine.
Product is insoluble in common recrystallization solvents. The product may have high crystallinity or polarity.- Screen a wider range of solvents, including more polar options like DMF or DMSO, or use solvent mixtures.- Consider a soxhlet extraction for purification.
Advanced Topics
Regioselectivity in the Synthesis of Substituted Phthalazinones

When using unsymmetrically substituted phthalic anhydrides or 2-acylbenzoic acids, the formation of two different regioisomers is possible.

regioselectivity start Unsymmetrical Starting Material hydrazine Hydrazine Attack start->hydrazine carbonyl1 Attack at Carbonyl 1 hydrazine->carbonyl1 Path A carbonyl2 Attack at Carbonyl 2 hydrazine->carbonyl2 Path B product1 Regioisomer 1 carbonyl1->product1 product2 Regioisomer 2 carbonyl2->product2

Caption: Regioselectivity in phthalazinone synthesis.

The regiochemical outcome is often governed by a combination of steric and electronic factors. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic and less sterically hindered carbonyl group. Careful analysis of the product mixture (e.g., by NMR with NOE experiments) is necessary to determine the regioselectivity of the reaction.

References
  • Phthalazinone. (n.d.). Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research, 4(1).
  • Process for producing phthalazinone and derivatives of the same. (1978).
  • Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
  • Examples of some 4-substituted 2H-phthalazinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(6), 2631-2642.
  • Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 443-466.
  • Reaction scope: variation of 2‐formylbenzoic acid 2.[a,b]. (n.d.). ResearchGate. Retrieved from [Link]

  • A Technical Guide to the Historical Synthesis of Phthalazone. (n.d.). Benchchem.
  • Synthesis of new phthalazinedione deriv
  • Proposed mechanism for the synthesis of phthalazinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (2016). Biological and Pharmaceutical Bulletin, 39(2), 239-251.
  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. (2015). Organic Process Research & Development, 19(7), 845-850.
  • Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. (2016). Journal of Chemical and Pharmaceutical Research, 8(6), 33-45.
  • A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. (2017). Organic Chemistry Frontiers, 4(11), 2206-2210.
  • Zaib, S., & Khan, I. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425.
  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Patil, A. M., et al. (2023).
  • El-Khamry, A. M. A., et al. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3).
  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2016). Molecules, 21(8), 1059.
  • Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. (2017). Egyptian Journal of Chemistry, 60(4), 597-609.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Scientific Reports, 13(1), 12177.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports, 14(1), 9478.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2020). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. ACS Omega, 5(29), 18277-18288.
  • Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2014). Organic Letters, 16(18), 4880-4883.
  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2014). Organic Letters, 16(18), 4880-4883.
  • n-n bond cleavage: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. (2013). Archives of Pharmacal Research, 36(6), 671-683.

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Technical Support Center: Refining Purification of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this compound. High purity is paramount for reliable downstream applications, and this resource provides in-depth, experience-driven solutions to help you achieve your quality targets.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of highly pure this compound?

A1: Highly pure this compound should be a white to off-white crystalline solid. A sharp melting point is a key indicator of purity; impure samples will melt over a broad range at a lower temperature.[1][2] The expected melting point is typically in the range of 210-214 °C.

Q2: What are the best analytical techniques to assess the purity of the final product?

A2: A combination of methods is recommended for a comprehensive purity assessment.[3] The following table summarizes the most effective techniques:

TechniquePurposeKey Indicators of Purity
Melting Point Analysis Rapid purity checkSharp, well-defined melting point within the expected range.[1][4]
Thin-Layer Chromatography (TLC) Monitors reaction progress and identifies the number of componentsA single, well-defined spot with a consistent Rf value.[1]
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects trace impuritiesA single major peak with purity >98% by area.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms chemical structure and identifies impuritiesClean spectrum matching the expected structure with no significant impurity peaks.[3][5]
Mass Spectrometry (MS) Confirms molecular weightA strong signal corresponding to the correct molecular ion.[3]
Q3: How should I store the purified compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Room temperature storage is generally acceptable.[6]

Purification Workflow Overview

The most common and effective purification strategy for this compound, a carboxylic acid, involves an acid-base precipitation followed by potential recrystallization. This process exploits the acidic nature of the target molecule to separate it from neutral or basic impurities.

PurificationWorkflow cluster_0 Crude Product cluster_1 Step 1: Basic Dissolution cluster_2 Step 2: Impurity Removal cluster_3 Step 3: Precipitation cluster_4 Step 4: Isolation & Drying cluster_5 Final Product Crude Crude Solid Dissolve Dissolve in aq. NaHCO₃ or Na₂CO₃ solution Crude->Dissolve Forms soluble carboxylate salt Charcoal Treat with Activated Charcoal (Optional) Dissolve->Charcoal Removes colored impurities Filter1 Gravity Filter to Remove Charcoal & Insoluble Impurities Dissolve->Filter1 If no charcoal needed Charcoal->Filter1 Acidify Cool and Acidify Filtrate with HCl Filter1->Acidify Regenerates insoluble acid Filter2 Collect Precipitate via Vacuum Filtration Acidify->Filter2 Wash Wash with Cold Water Filter2->Wash Removes residual salts Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Solid Dry->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Category 1: Dissolution & Decolorization

Q: My crude product is not fully dissolving in the aqueous sodium bicarbonate/carbonate solution. What's wrong?

A: This is a common issue that can stem from several causes:

  • Potential Causes:

    • Insufficient Base: The amount of sodium bicarbonate or carbonate is not enough to deprotonate all the carboxylic acid, especially if the crude material has a high percentage of the desired product.

    • Insoluble Impurities: The crude product may contain significant amounts of neutral organic impurities that are insoluble in the aqueous base.

    • Low Temperature: The dissolution of the carboxylate salt may be slow at room temperature.

  • Solutions & Protocol:

    • Incremental Addition of Base: Add more of the basic solution in small portions until the solid dissolves. Monitor the pH to ensure it remains basic (pH > 8).

    • Gentle Warming: Gently warm the mixture (to 40-50 °C) while stirring. Most carboxylate salts exhibit increased solubility at higher temperatures.[7] Avoid boiling, which could potentially degrade the product.

    • Hot Filtration: If a significant amount of solid remains even after adding excess base and warming, these are likely insoluble impurities. Proceed to a hot gravity filtration step to remove them before moving to the acidification step.[8]

Q: After dissolving the product, the solution has a persistent yellow or brown color. How can I remove it?

A: Colored impurities are often large, conjugated organic molecules formed as byproducts. Activated charcoal is highly effective at removing them.[9][10]

  • Mechanism Insight: Activated charcoal has an extremely porous structure with a vast surface area, allowing it to adsorb colored impurity molecules.[11][12]

  • Protocol for Decolorization:

    • Cool the Solution: If you heated the solution for dissolution, allow it to cool slightly. Adding charcoal to a boiling solution can cause it to foam over violently.

    • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the crude product's weight) to the solution. Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.[13]

    • Stir and Heat: Stir the mixture and gently heat it (50-60 °C) for 10-15 minutes to facilitate adsorption.

    • Filter: Remove the charcoal via gravity filtration through a fluted filter paper. The resulting filtrate should be colorless or significantly lighter. If color persists, a second, more judicious charcoal treatment may be needed.

Category 2: Precipitation & Isolation

Q: Upon acidification, my product "oiled out" or formed a sticky precipitate instead of a fine crystalline solid. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution above its melting point or as a supersaturated liquid. This is often due to the precipitation happening too quickly or at too high a temperature.

  • Potential Causes:

    • Rapid Acidification: Adding the acid too quickly creates localized areas of high supersaturation, forcing the product out of solution as a liquid.

    • High Temperature: The solution is too warm, and the melting point of the impure product is depressed below the current temperature.

    • Insufficient Solvent: The concentration of the product is too high.

  • Solutions & Protocol:

    • Cooling: Ensure the basic solution is thoroughly cooled in an ice bath before and during acidification.[14]

    • Slow, Dropwise Addition of Acid: Add the acid (e.g., 6M HCl) slowly, drop by drop, with vigorous stirring. This allows for controlled precipitation and the formation of a crystalline solid.[14]

    • Scratching: If precipitation is slow to initiate, gently scratch the inside wall of the flask with a glass rod at the solution's surface. This provides a nucleation site for crystal growth.

    • If it has already oiled out: Try to redissolve the oil by adding more aqueous base, warming the solution slightly, and then repeating the cooling and slow acidification process.

Q: The yield of my precipitated product is very low. How can I improve it?

A: Low yield can result from incomplete precipitation or losses during transfer and washing.

  • Solutions & Protocol:

    • Check pH: After acidification, check the pH of the mother liquor with pH paper. It should be distinctly acidic (pH 1-2) to ensure all the carboxylate has been protonated and precipitated.[14]

    • Maximize Precipitation Time: After acidification, leave the flask in the ice bath for at least 30 minutes to an hour to ensure maximum precipitation.[8] The solubility of the carboxylic acid is lowest at cold temperatures.

    • Minimize Wash Volume: When washing the collected solid on the filter, use a minimal amount of ice-cold water. Using room temperature water or excessive volumes will redissolve some of your product.[15]

    • Re-extraction (Advanced): If the product has some solubility in water, you can extract the acidic aqueous filtrate with an organic solvent (like ethyl acetate) to recover the dissolved product.[14][16]

Category 3: Final Purity Issues

Q: My final product shows a broad melting point, or HPLC analysis indicates persistent impurities. What are the next steps?

A: This indicates that the initial acid-base precipitation was insufficient to remove all impurities, particularly those with similar chemical properties (e.g., other acidic byproducts). Recrystallization is the classic next step.[7][17]

  • Recrystallization Protocol:

    • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[15] For this compound, alcohols (ethanol, methanol) or mixtures with water are good starting points.[18]

    • Dissolution: Place the impure solid in a flask and add the minimum amount of boiling solvent needed to fully dissolve it.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. This is critical for the formation of large, pure crystals, as impurities tend to remain in the solution. Do not disturb the flask.

    • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

TroubleshootingTree Start Final Product Purity is Low (Broad MP, HPLC <98%) Check1 Are there colored impurities? Start->Check1 Action1 Re-dissolve in base. Treat with activated charcoal. Re-precipitate. Check1->Action1 Yes Check2 Are impurities neutral or basic? Check1->Check2 No End Achieved High Purity Product Action1->End Action2 Ensure precipitation was done correctly. (Slow acidification, cold temp). Consider a second acid-base cycle. Check2->Action2 Yes Check3 Are impurities other acidic compounds? Check2->Check3 No Action2->End Action3 Perform Recrystallization. Select an appropriate solvent system (e.g., Ethanol/Water). Check3->Action3 Yes Action3->End

Caption: Troubleshooting decision tree for low purity of the final product.

References

  • How does charcoal purify water? Water Filters Australia. [Link]

  • Activated carbon. Wikipedia. [Link]

  • The Power Of Activated Charcoal Carbon Filters In Purification. The KES Journal. [Link]

  • Exploring the Use of Activated Charcoal in Water Treatment. Matex YG. [Link]

  • What methods are used to test the purity of organic compounds? TutorChase. [Link]

  • Activated Carbon | Water Purification Technology. ELGA LabWater. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Research & Reports. [Link]

  • Recrystallization. Jack Westin. [Link]

  • Crystallization method for organic acid or organic acid ester.
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  • Experimental No. (4) Recrystallization. University of Technology, Iraq. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. McGill University. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Isolation of organic material containing Carboxylic Acid. Reddit. [Link]

  • 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • Phthalazinone. Mansoura University. [Link]

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  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

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Technical Support Center: Mitigating Cytotoxicity of Phthalazinone Compounds in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazinone compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate and mitigate unintended cytotoxicity in normal (non-cancerous) cells during your in vitro experiments. Our goal is to ensure the scientific integrity of your results by providing you with the expertise and tools to address common challenges.

Phthalazinone-based compounds, particularly those developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, are a cornerstone of modern targeted cancer therapy.[1][2][3][4] However, off-target cytotoxicity in normal cells can confound experimental results and pose challenges for therapeutic development. This guide is designed to help you identify the root causes of unexpected cytotoxicity and implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers have about the cytotoxicity of phthalazinone compounds.

Q1: Why are my phthalazinone compounds showing toxicity in normal cell lines at concentrations that should be selective for cancer cells?

A1: This is a common and critical question. Several factors can contribute to this observation:

  • Off-Target Effects: While many phthalazinone compounds are designed for specific targets like PARP, they can interact with other cellular machinery in normal cells, leading to toxicity.[5] The diverse pharmacological activities of the phthalazinone scaffold mean it can interact with various biological targets.[2][3]

  • Cell Line Specific Sensitivity: Normal cell lines have varied metabolic profiles and expression levels of drug transporters and metabolizing enzymes. Some cell lines may be inherently more sensitive to your compound or may metabolize it into a more toxic byproduct.[6]

  • Oxidative Stress: A significant mechanism of drug-induced toxicity is the generation of reactive oxygen species (ROS).[7][8] Phthalazinone compounds can induce oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins in normal cells, ultimately causing cell death.[7][9]

  • Experimental Artifacts: It's crucial to rule out experimental error. This includes issues with compound concentration calculations, solvent toxicity (e.g., DMSO), or interference of the compound with the cytotoxicity assay itself.[6][10]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[6] To distinguish between these two effects, you can perform a time-course experiment and measure both cell viability and total cell number.[6][11]

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[6]

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[6]

Q3: What are the primary mechanisms through which phthalazinone compounds might induce cytotoxicity in normal cells?

A3: The primary mechanisms often revolve around apoptosis and oxidative stress.

  • Apoptosis Induction: Phthalazinone-based PARP inhibitors, for example, can induce apoptosis.[12] This programmed cell death is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[13]

  • Oxidative Stress: As mentioned, these compounds can increase intracellular ROS levels.[7][8][14] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can trigger apoptotic pathways.[7][8]

Troubleshooting Guide: Addressing High Cytotoxicity in Normal Cells

This section provides a structured approach to troubleshooting and mitigating unexpected cytotoxicity.

Issue 1: High cytotoxicity observed at low concentrations of the phthalazinone compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Intrinsic Toxicity of the Compound 1. Perform a Dose-Response Curve: Determine the IC50 value in your normal cell line to quantify its sensitivity.[6] 2. Reduce Incubation Time: Shorter exposure times may reveal a therapeutic window where cancer cells are affected, but normal cells remain viable.[6] 3. Co-treatment with Cytoprotective Agents: If oxidative stress is suspected, co-administer an antioxidant like N-acetylcysteine (NAC) to see if it rescues the normal cells.[6][15]
Compound Instability 1. Assess Compound Stability: Ensure your compound is stable in the culture medium for the duration of the experiment. Degradation products could be more toxic.[6] 2. Prepare Fresh Solutions: Always use freshly prepared dilutions of your compound for each experiment.[10]
Solvent Toxicity 1. Verify Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).[6] 2. Run a Solvent Control: Always include a vehicle-only control to assess the baseline cytotoxicity of the solvent.
Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Experimental Variability 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[10] 2. Consistent Seeding Density: Inaccurate cell seeding is a common source of variability.[10][16] Perform a titration to find the optimal cell density. 3. Uniform Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels across all experiments.[6]
Reagent Issues 1. Use Fresh Reagents: Prepare fresh media and assay reagents for each experiment to avoid degradation.[10] 2. Proper Reagent Storage: Ensure all reagents are stored at their recommended temperatures and are not subjected to multiple freeze-thaw cycles.[10]
Issue 3: High background signal or assay interference in cytotoxicity assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Assay Interference 1. Compound-Assay Interaction: Some compounds can interfere with the readout of colorimetric or fluorometric assays.[6] Run compound-only controls (no cells) to check for this. 2. Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings in assays like the MTT assay.[10] Consider using phenol red-free medium during the assay incubation.
Suboptimal Culture Conditions 1. Over-confluency: Overly confluent cells can lead to spontaneous cell death and high background LDH release.[10] 2. Serum LDH Activity: The serum used in the culture medium may have high endogenous LDH activity. Test the serum beforehand or reduce its concentration during the assay.[10]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

  • Cells of interest

  • Complete culture medium

  • Phthalazinone compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]

  • Prepare serial dilutions of the phthalazinone compound in complete culture medium.

  • Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity Assay

This protocol outlines a method to detect the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[19][20]

Materials:

  • Live-cell caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Phthalazinone compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Treat cells with the phthalazinone compound at various concentrations. Include positive (e.g., staurosporine) and negative controls.

  • At the end of the treatment period, add the Caspase-3/7 detection reagent directly to the wells according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.

  • Analyze the fluorescence using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.[19][21]

Visualizing Key Pathways and Workflows

Diagram 1: General Workflow for Troubleshooting Cytotoxicity

G A High Cytotoxicity Observed in Normal Cells B Verify Compound Concentration & Purity A->B C Assess Solvent Toxicity (Vehicle Control) A->C D Check for Assay Interference (Compound-only Control) A->D E Artifact Ruled Out? D->E Yes F Optimize Experimental Conditions E->F I Investigate Mechanism of Toxicity E->I Yes G Reduce Incubation Time F->G H Lower Compound Concentration F->H J Measure Oxidative Stress (ROS Assay) I->J K Measure Apoptosis (Caspase Assay) I->K L Implement Mitigation Strategy J->L M Co-treat with Antioxidants (e.g., NAC) L->M

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

Diagram 2: Simplified Drug-Induced Apoptosis Pathway

G cluster_cell Normal Cell A Phthalazinone Compound B Cellular Stress (e.g., Off-Target Effects, ROS) A->B C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Executioner Caspases (Caspase-3, -7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis (Cell Death) E->F

Caption: A simplified pathway of drug-induced apoptosis.

References

  • Caspase Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2228-2245.
  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ChemInform, 46(35).
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Keep an Eye on Apoptosis with Caspase Assays. (2013, June 25). Biocompare.
  • Technical Support Center: Managing In Vitro Cytotoxicity. (n.d.). Benchchem.
  • Cytotoxicity assay kits and cell viability assay kits. (n.d.). Abcam.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). European Journal of Medicinal Chemistry, 90, 464-484.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). European Journal of Medicinal Chemistry, 90, 464-484.
  • Different Cytotoxicity Assays. (2024, November 7). Chemistry LibreTexts.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & M. L. Brimacombe (Eds.), Assay Guidance Manual.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online.
  • Microplate Assays for Caspase Activity. (n.d.). Thermo Fisher Scientific - US.
  • Apoptosis Marker Assays for HTS. (2021, July 1). In Assay Guidance Manual.
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1931-1934.
  • Drug-Induced Oxidative Stress and Toxicity. (2010). The Journal of biological chemistry, 285(47), 36333–36338.
  • Clinical approaches to overcome PARP inhibitor resistance. (2023).
  • Drug-Induced Oxidative Stress and Cellular Toxicity. (2021).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (2025). Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). Cells, 10(9), 2423.
  • Editorial: Impacts of drug-induced oxidative stress. (2023). Frontiers in Pharmacology, 14, 1195533.
  • Editorial: Impacts of drug-induced oxidative stress. (2023). Frontiers in Pharmacology, 14, 1195533.
  • Drug-Induced Oxidative Stress and Toxicity. (2010). The Journal of biological chemistry, 285(47), 36333–36338.
  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). Bioorganic chemistry, 78, 269-281.
  • Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. (2022). JCO Oncology Practice, 18(7), 503-512.
  • New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. (2018).
  • Lecture 18: In vitro Cytotoxicity Analysis. (2025, February 24). YouTube.
  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. (2022, March 21). Nelson Labs.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043.
  • Cytotoxic activity of phthaazin-1-ol and phthalazine-1-one compounds against human tumor cells. (2022).
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043.
  • Cell Culture for Toxicity Evaluation of Environmental Pollutants. (2025).
  • Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes. (n.d.). OncLive.
  • Toxicity Tests with Mammalian Cell Cultures. (1985). Scope.
  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2018, July 30). Targeted Oncology.
  • Clinical Commentary: Managing Adverse Events From PARP Inhibitors in Advanced Ovarian Cancer. (2022, September 30). Targeted Oncology.
  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? (2015, February 25).
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of enzyme inhibition and medicinal chemistry, 38(1), 2244247.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Chemical & pharmaceutical bulletin, 65(8), 756–762.
  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). Journal of visualized experiments : JoVE, (151).
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Chemical & pharmaceutical bulletin, 65(8), 756–762.
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2020). Molecular Cancer Therapeutics, 19(11), 2247–2257.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Molecules (Basel, Switzerland), 27(13), 4153.
  • Cytotoxic Activity of the Tested Compounds on Different Cell Lines. (n.d.). ResearchGate.

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Technical Support Center: Enhancing the Stability of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. My goal is to provide you with practical, field-proven insights to help you anticipate and troubleshoot stability issues, ensuring the integrity and reliability of your experimental data.

The phthalazinone core is a robust scaffold, but like any complex organic molecule, its derivatives can be susceptible to degradation under various conditions. Understanding the potential degradation pathways and having a systematic approach to stability testing are crucial for successful research and development. This guide is structured to provide you with both high-level FAQs for quick reference and in-depth troubleshooting guides for when you encounter unexpected results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of this compound derivatives.

Q1: What are the primary factors that can affect the stability of my compound?

A1: The main factors are pH, temperature, light, and the presence of oxidizing agents. The lactam bond within the phthalazinone ring system is susceptible to hydrolysis, particularly at non-neutral pH. The acetic acid side chain can also be reactive, and the aromatic system is a potential site for oxidation and photodegradation.

Q2: How should I store my solid this compound derivative?

A2: For optimal stability, solid compounds should be stored in a cool, dark, and dry place. A desiccator at 2-8°C is recommended for long-term storage. For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q3: What about storing solutions of my compound?

A3: Stock solutions should be prepared fresh whenever possible. If you need to store solutions, we recommend the following:

  • Use a buffered aqueous solution at a pH close to neutral (pH 6.5-7.5), as both acidic and basic conditions can catalyze hydrolysis.

  • Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

Q4: I've noticed a slight color change in my solid compound over time. What could be the cause?

A4: A color change, often to a yellowish or brownish hue, can be an early indicator of degradation. This is frequently due to minor oxidation or photodegradation products. While the purity may still be high, it's a sign that you should re-analyze the compound before use, especially for sensitive applications.

Q5: Are there any solvents I should avoid when working with these compounds?

A5: While generally stable in common organic solvents like DMSO, DMF, and alcohols for short periods, be cautious with highly acidic or basic solvent systems. For aqueous solutions, avoid unbuffered water, as the pH can fluctuate. Also, be aware that some lower-quality solvents may contain peroxides, which can initiate oxidation.

Troubleshooting Guide: Common Experimental Issues

When your experimental results are not what you expect, instability of your compound could be the culprit. Here’s a guide to troubleshooting common issues.

Observed Problem Potential Stability-Related Cause(s) Recommended Troubleshooting Steps
Appearance of a new, unexpected peak in my HPLC chromatogram. 1. Hydrolysis: The lactam ring may have opened, or if you have an ester derivative, it may have hydrolyzed to the carboxylic acid. 2. Oxidation: An N-oxide or hydroxylated aromatic species may have formed. 3. Photodegradation: Exposure to ambient or UV light may have created a new chromophoric species.1. Check pH: Ensure the pH of your mobile phase and sample diluent is controlled and appropriate. 2. Protect from Light: Re-run the experiment with samples that have been rigorously protected from light. 3. Spike with a Stressed Sample: Intentionally degrade a small amount of your compound (e.g., by adding a drop of dilute acid or base) and see if the new peak corresponds to a degradation product.
Decrease in the peak area of my parent compound over time. 1. General Degradation: The compound is degrading under the experimental or storage conditions. 2. Adsorption: The compound may be adsorbing to the surface of your container or HPLC column.1. Run a Time-Course Study: Analyze your sample at several time points (e.g., 0, 2, 4, 8 hours) under your experimental conditions to see if the peak area decreases systematically. 2. Check Container Compatibility: Ensure your container material (glass vs. plastic) is not contributing to the problem. 3. Evaluate Storage of Stock Solutions: If using a stock solution, verify its stability by comparing freshly prepared solution to the stored one.
Loss of biological activity in my assay. 1. Formation of Inactive Degradants: The degradation products may not have the same biological activity as the parent compound. 2. Precipitation: The compound may be precipitating out of the assay buffer over time.1. Confirm Compound Integrity: Run an HPLC or LC-MS analysis on your assay sample to check for degradation. 2. Assess Solubility: Determine the solubility of your compound in the assay buffer at the working concentration and temperature. 3. Include a Positive Control: Use a known stable compound with a similar mechanism of action to ensure the assay itself is performing correctly.
Peak tailing or fronting in my HPLC analysis. 1. Interaction of Degradants: Acidic or basic degradation products can interact with the stationary phase differently than the parent compound. 2. Change in Sample Matrix pH: If the compound degrades to an acidic or basic product, it can alter the local pH at the point of injection, affecting peak shape.1. Adjust Mobile Phase pH: Modify the pH of your mobile phase to ensure all analytes are in a single ionic state. 2. Use a High-Purity Column: Employ a high-quality, end-capped HPLC column to minimize secondary interactions. 3. Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.

Visualizing Potential Degradation and Troubleshooting

To better understand the potential stability issues, here are some visual aids.

Hypothesized Degradation Pathways

This diagram illustrates the most likely degradation pathways for a generic this compound derivative based on fundamental chemical principles.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Visible Light) parent This compound Derivative hydrolysis_product Lactam Ring Opening Product parent->hydrolysis_product H+ or OH- oxidation_product N-Oxide or Aromatic Hydroxylation Product parent->oxidation_product [O] photolysis_product Photodegradation Products parent->photolysis_product

Caption: Predicted degradation pathways for phthalazinone acetic acid derivatives.

Experimental Troubleshooting Workflow

If you encounter an unexpected result, this workflow can guide your investigation.

G start Unexpected Experimental Result (e.g., new HPLC peak, activity loss) check_integrity Analyze sample by HPLC/LC-MS to confirm purity and identity start->check_integrity degradation_present Is degradation observed? check_integrity->degradation_present investigate_source Investigate Source of Stress (pH, Light, Temp, Oxidants) degradation_present->investigate_source Yes no_degradation No degradation observed. Investigate other experimental parameters (e.g., instrument, reagents, assay biology). degradation_present->no_degradation No forced_degradation Perform Forced Degradation Study to identify potential degradants investigate_source->forced_degradation modify_protocol Modify Experimental Protocol (e.g., adjust pH, protect from light) forced_degradation->modify_protocol re_run Re-run Experiment modify_protocol->re_run success Problem Resolved re_run->success

Caption: A systematic workflow for troubleshooting stability-related issues.

Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol will help you proactively identify potential degradation products and establish the intrinsic stability of your compound. This is a crucial step in developing a stability-indicating analytical method.[1][2][3]

Objective: To generate likely degradation products of your this compound derivative under various stress conditions.

Materials:

  • Your compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber (or a light source with controlled UV and visible output)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Perform Stress Studies (in parallel):

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place both the solid compound and 2 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and 2 mL of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for the appearance of new peaks and a decrease in the area of the parent peak.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTypical Duration & Temperature
Acid Hydrolysis 0.1 M - 1 M HCl24h at RT, then 24h at 60°C if needed
Base Hydrolysis 0.1 M - 1 M NaOH24h at RT, then 24h at 60°C if needed
Oxidation 3% - 30% H₂O₂24h at RT (protected from light)
Thermal Dry Heat48h at 70°C
Photolytic ICH Q1B compliant light sourcePer ICH guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[5]

Objective: To develop a robust HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.

Procedure:

  • Initial Method Scouting:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A good starting point is a gradient of Mobile Phase A (0.1% formic acid or phosphoric acid in water) and Mobile Phase B (acetonitrile or methanol). The acid in the mobile phase helps to produce sharp peaks for carboxylic acid-containing molecules.

    • Gradient: A typical scouting gradient would be 5% to 95% B over 20 minutes.

    • Detection: Use a PDA detector to monitor at multiple wavelengths. Choose a wavelength where the parent compound has good absorbance and where degradation products are also likely to be detected.

  • Method Optimization:

    • Inject a mixture of your unstressed and stressed samples (from Protocol 1). The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Optimize Gradient: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

    • Change Organic Modifier: If resolution is poor with acetonitrile, try methanol. The different selectivity may resolve co-eluting peaks.

    • Try a Different Column: If a C18 column is not sufficient, try a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can separate the parent peak from all degradation products. Use the stressed samples to show this.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy & Precision: Confirm that the method gives accurate and repeatable results.

By following these guidelines and protocols, you will be well-equipped to manage the stability of your this compound derivatives and ensure the quality and reliability of your research.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. PubChem. Available from: [Link]

  • {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. PubChem. Available from: [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Anticancer Efficacy of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer activity of novel (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis framework against established anticancer agents. Our focus is on ensuring scientific rigor and generating reproducible, high-quality data.

Introduction: The Therapeutic Potential of Phthalazinone Derivatives

Phthalazinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including cardiotonic, vasorelaxant, and notably, anticancer properties. The core structure of these compounds allows for diverse chemical modifications, enabling the synthesis of analogues with potentially enhanced potency and selectivity against cancer cells. The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel anticancer agents. This guide outlines a systematic approach to validate the anticancer claims of these derivatives, moving from initial in vitro screening to more complex mechanistic and in vivo studies.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A common route starts with the reaction of a substituted phthalic anhydride with methylhydrazine to form the core phthalazinone ring. Subsequent reactions, such as esterification followed by hydrazinolysis and condensation with various aldehydes, can be employed to generate a library of derivatives with diverse side chains.

It is imperative that each synthesized derivative is thoroughly characterized to confirm its structure and purity before biological evaluation. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

In Vitro Evaluation: The First Line of Evidence

The initial assessment of anticancer activity is performed using in vitro models, primarily cultured cancer cell lines. This stage is crucial for identifying lead compounds and understanding their mechanism of action.

The primary goal is to determine the concentration at which the compounds inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Identifying how a compound kills cancer cells is a critical step. Two common mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with the test compound (at its IC50 concentration)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) can be distinguished based on their fluorescence.

Comparative Analysis: Benchmarking Against the Standard of Care

A crucial aspect of this guide is the objective comparison of the novel derivatives against existing therapies. This provides context for their potential clinical utility. Below is an illustrative table of how to present comparative IC50 data.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Derivative 115.225.818.5
Derivative 28.712.19.3
Derivative 322.530.128.4
Doxorubicin (Control) 1.2 2.5 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Workflow and Mechanism

Clear diagrams are essential for communicating complex experimental plans and biological processes.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Synthesis & Characterization B Cell Viability Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D G Xenograft Model Development C->G Lead Compound Selection E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F H Efficacy & Toxicity Studies G->H I Tumor Growth Inhibition Analysis H->I

Caption: Experimental workflow for validating anticancer activity.

cluster_pathway Intrinsic Apoptosis Pathway compound Phthalazinone Derivative cell Cancer Cell compound->cell Induces Stress Bax Bax/Bak Activation cell->Bax Induces Stress Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism: Induction of the intrinsic apoptosis pathway.

In Vivo Efficacy: The Ultimate Test

Promising compounds from in vitro studies must be evaluated in living organisms to assess their efficacy and safety. The most common preclinical model is the tumor xenograft in immunodeficient mice.

Experimental Protocol: Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line

  • Test compound formulation

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, test compound, positive control). Administer the treatment as per the designed schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Monitor tumor size using calipers and body weight (as a measure of toxicity) regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The validation of this compound derivatives as potential anticancer agents requires a multi-faceted and rigorous approach. By following the systematic workflow outlined in this guide—from in vitro screening and mechanistic studies to in vivo validation—researchers can generate the robust data package necessary for further drug development. The key to success lies in careful experimental design, the use of appropriate controls, and an objective comparison with existing standards of care.

References

  • Title: Phthalazinone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The chemistry and pharmacology of phthalazinone-based derivatives. Source: Medicinal Research Reviews URL: [Link]

  • Title: MTT assay for cytotoxicity. Source: Nature Protocols URL: [Link]

  • Title: Detection of Apoptosis using Annexin V-FITC. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

A Comparative Guide to the Efficacy of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of prominent phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors. By synthesizing preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform their research and therapeutic strategies.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to the DNA damage response (DDR). Specifically, PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In the context of oncology, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP creates a synthetic lethal scenario. Tumors with mutations in genes such as BRCA1 and BRCA2 are heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death.

The phthalazinone scaffold has emerged as a highly effective chemical framework for the development of potent PARP inhibitors. This guide will focus on a comparative analysis of four leading FDA-approved phthalazinone-based PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will delve into their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

All four phthalazinone-based inhibitors function by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, thereby inhibiting their catalytic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage.

However, a key differentiator among these inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping mechanism, where the inhibitor stabilizes the PARP-DNA complex, is believed to be a significant contributor to their cytotoxic effects. The formation of these trapped complexes can physically obstruct DNA replication and transcription, leading to a more potent anti-tumor response than catalytic inhibition alone.[1]

The relative potency of PARP trapping varies among the inhibitors, with Talazoparib being recognized as the most potent PARP trapper.[1][2] This differential trapping efficiency may contribute to the observed differences in their clinical efficacy and toxicity profiles.

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative Preclinical Efficacy

The preclinical efficacy of PARP inhibitors is typically evaluated through in vitro assays measuring enzymatic inhibition and cell viability, as well as in vivo studies using xenograft models.

Enzymatic Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the enzymatic inhibition of PARP1 and PARP2 by the four inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib ~1-5~1-5[3]
Rucaparib ~1.4~0.17[3]
Niraparib ~3.8~2.1
Talazoparib ~0.57-[4]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Potency (Cell Viability IC50 Values)

The cytotoxic effect of PARP inhibitors is assessed by determining the IC50 values for cell viability in various cancer cell lines, particularly those with and without BRCA mutations.

InhibitorCell LineBRCA StatusCell Viability IC50 (µM)Reference(s)
Olaparib HCT116 (Colorectal)Wild-Type2.8[5]
SW480 (Colorectal)Wild-Type12.4[5]
LNCaP (Prostate)Wild-Type-[6]
C4-2B (Prostate)Wild-Type-[6]
DU145 (Prostate)Wild-Type-[6]
MCF7 (Breast)Wild-Type10[7]
MDA-MB-231 (Breast)Wild-Type14[7]
HCC1937 (Breast)BRCA1 mutant150[7]
Multiple Breast Cancer LinesVarious0.6 - 19.8[8]
Ovarian Cancer LinesVarious0.0003 - 21.7[9]
Rucaparib Ovarian Cancer LinesVarious2.5 - >15[10]
HCC1806 (Breast)Wild-Type~0.9[11]
Niraparib MIA PaCa-2 (Pancreatic)Wild-Type26[12]
PANC-1 (Pancreatic)Wild-Type50[12]
Capan-1 (Pancreatic)BRCA2 mutant15[12]
OVCAR8 (Ovarian)Wild-Type~20[12]
PEO1 (Ovarian)BRCA2 mutant~28[12]
HCT-116 (Colorectal)Wild-Type>10[13]
PEO1 (Ovarian)BRCA1/2 mutant7.5[14]
UWB1.289 (Ovarian)BRCA1/2 mutant21.3[14]
UWB1.289+BRCA1 (Ovarian)Wild-Type59.0[14]
Talazoparib MDA-MB-231 (Breast)Wild-Type0.48[11]
MDA-MB-468 (Breast)Wild-Type0.8[11]
BT549 (Breast)Wild-Type0.3[11]
HCC70 (Breast)Wild-Type0.8[11]
SKBR3 (Breast)Wild-Type0.04[11]
JIMT1 (Breast)Wild-Type0.002[11]
BT-20 (Breast)Wild-Type-[15]
MDA-MB-468 (Breast)Wild-Type-[15]
Pediatric Cancer LinesVariousMedian rIC50: 26 nM[4]
PARP Trapping Potency

As previously mentioned, the ability to trap PARP on DNA is a key efficacy determinant. Preclinical studies have established a rank order of PARP trapping potency among the four inhibitors.

RankInhibitorRelative Trapping PotencyReference(s)
1Talazoparib Most Potent[1][2][16][17]
2Niraparib High[18]
3Olaparib Moderate[18]
4Rucaparib Moderate[18]

Talazoparib's high trapping potency is a distinguishing feature and may contribute to its efficacy at lower concentrations compared to other PARP inhibitors.[2]

Clinical Efficacy: A Summary of Key Trial Data

The clinical development of these phthalazinone-based PARP inhibitors has led to their approval in various cancer types, most notably ovarian, breast, prostate, and pancreatic cancer.

Ovarian Cancer

All four inhibitors have demonstrated significant efficacy as maintenance therapy for recurrent ovarian cancer, particularly in patients with BRCA mutations.

InhibitorTrialPatient PopulationPrimary EndpointHazard Ratio (HR) vs. PlaceboReference(s)
Olaparib SOLO-1Newly Diagnosed, BRCAmProgression-Free Survival (PFS)0.30
Niraparib PRIMANewly Diagnosed, All-comersProgression-Free Survival (PFS)0.62 (overall), 0.40 (BRCAm)[19]
NOVARecurrent, Platinum-sensitiveProgression-Free Survival (PFS)0.27 (gBRCAm), 0.45 (non-gBRCAm HRD+)[20]
NORARecurrent, Platinum-sensitiveProgression-Free Survival (PFS)0.22 (gBRCAm)[20]
Rucaparib ARIEL3Recurrent, Platinum-sensitiveProgression-Free Survival (PFS)0.23 (BRCAm), 0.32 (HRD)

A pooled analysis of the PRIMA, NOVA, and NORA trials showed a significant progression-free survival benefit with niraparib maintenance treatment in patients with BRCA-mutated ovarian cancer.[20] The PRIMA study, in particular, demonstrated the efficacy of niraparib in a broad population of patients with newly diagnosed advanced ovarian cancer, regardless of their biomarker status.[19][21] However, a final overall survival analysis of the PRIMA trial did not show a survival benefit for maintenance niraparib over placebo, though a sustained progression-free survival benefit was observed.[22] Real-world data for niraparib has also been analyzed, with some studies suggesting that clinical trial outcomes may be superior to those observed in routine clinical practice.[23]

Prostate Cancer

Olaparib and Rucaparib have shown efficacy in metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with DNA repair gene mutations.

  • Rucaparib: The TRITON2 phase II study demonstrated that rucaparib is an effective treatment for men with mCRPC and mutated BRCA1/BRCA2 genes, leading to its FDA approval in this setting.[24][25] The objective response rate was 41%, and over half of the patients showed improvements in prostate-specific antigen (PSA) levels.[24] The TRITON3 clinical trial is further evaluating rucaparib against standard therapies in mCRPC with BRCA1/2 or ATM mutations.[26] A phase II trial of rucaparib monotherapy in metastatic hormone-sensitive prostate cancer (mHSPC) with germline HRR gene mutations showed clinical responses, but the pre-specified efficacy threshold was not met.[27]

  • Olaparib: Clinical trials have also demonstrated the benefit of olaparib in mCRPC.[28]

Comparative Safety and Tolerability

While all four PARP inhibitors share a similar mechanism of action, their safety profiles exhibit some notable differences. The most common adverse events are hematological toxicities (anemia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting), and fatigue.[29][30][31]

Adverse EventOlaparibRucaparibNiraparibTalazoparib
Anemia (All Grades) ~44%~37%~50%High
Anemia (Grade ≥3) ~19%~19%~25%High
Neutropenia (All Grades) ~18-30%~18-30%~18-30%High
Neutropenia (Grade ≥3) ~5%~7%~20%High
Thrombocytopenia (All Grades) ~14%~28%~61%High
Thrombocytopenia (Grade ≥3) ~1%~5%~34%High
Nausea (All Grades) High (>75%)High (>75%)High (>75%)High
Vomiting (All Grades) HighHighHighHigh
Fatigue (All Grades) ~60-70%~60-70%~60-70%High

Data compiled from various clinical trials and meta-analyses.[29][31][32][33]

Key Observations:

  • Hematologic Toxicities: Niraparib is associated with a higher incidence of thrombocytopenia and neutropenia compared to olaparib and rucaparib.[32][33]

  • Gastrointestinal Toxicities: Nausea and vomiting are common across all four inhibitors.[29]

  • Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML): A rare but serious adverse event associated with PARP inhibitors, with a reported incidence of around 0.73%.[29]

Dose modifications are often required to manage these adverse events.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the efficacy of phthalazinone-based PARP inhibitors.

PARP Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Figure 2: Generalized workflow for a PARP enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant PARP1 or PARP2 enzyme, activated DNA (e.g., nicked DNA), NAD+, and serial dilutions of the test inhibitor in an appropriate assay buffer.

  • Assay Plate Setup: In a microplate (typically 384-well), add the test inhibitor at various concentrations. Then, add the PARP enzyme and activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NAD+ to all wells to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the signal. The detection method can be based on various principles, including:

    • ELISA: Detects the incorporation of biotinylated NAD+ into acceptor proteins.

    • Fluorescence/Luminescence: Utilizes substrates that are consumed or produced during the reaction.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.[34][35][36]

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP binds to the DNA, the larger complex tumbles more slowly, leading to high FP. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[34]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of PARP enzyme, fluorescently labeled DNA probe, NAD+, and serial dilutions of the test inhibitor.

  • Assay Plate Setup: In a microplate, add the test inhibitor, PARP enzyme, and fluorescent DNA probe.

  • Incubation: Incubate to allow complex formation.

  • Reaction Initiation: Add NAD+ to initiate PARylation.

  • Measurement: Read the fluorescence polarization of the plate at appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in FP in the presence of the inhibitor indicates PARP trapping. Plot the FP values against the inhibitor concentration to determine the EC50 for trapping.

Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.

Sources

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid vs other PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to PARP Inhibitors: Evaluating Phthalazinone-Based Compounds Against the Broader Landscape

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the structural class of phthalazinones, which includes the well-established drug Olaparib. We will also address the compound (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule within this class, and place it within the broader context of PARP inhibitor development. This document is intended for researchers, clinicians, and professionals in drug development seeking a detailed understanding of the nuances differentiating these critical therapeutic agents.

Introduction: The Central Role of PARP in DNA Repair and Oncology

Poly (ADP-ribose) polymerases (PARP) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. The most abundant and well-studied member, PARP1, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR), using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

The therapeutic strategy of PARP inhibition exploits the concept of synthetic lethality. In cancers with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. The cell's inability to repair these DSBs through the faulty HR pathway results in catastrophic genomic instability and, ultimately, cell death. This is particularly effective in tumors with mutations in genes like BRCA1 and BRCA2.

The Phthalazinone Scaffold in PARP Inhibition

The compound of interest, this compound, belongs to the phthalazinone class of molecules. While this specific molecule is not a clinically approved drug and appears to be in the early stages of investigation, its core structure is highly significant in the history of PARP inhibitors. The phthalazinone scaffold forms the basis of Olaparib, the first-in-class PARP inhibitor to receive clinical approval.

The development of phthalazinone-based PARP inhibitors was a landmark achievement. These compounds are designed to mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind to the catalytic domain of PARP enzymes and prevent the PARylation process. This competitive inhibition is the primary mechanism of action for many early-stage PARP inhibitors.

Comparative Analysis: Olaparib vs. Other Leading PARP Inhibitors

While Olaparib represents the phthalazinone class, the field of PARP inhibitors has expanded to include other potent drugs with distinct chemical structures and properties. The most prominent of these are Rucaparib, Niraparib, and Talazoparib. A key differentiator that has emerged beyond simple catalytic inhibition is the concept of "PARP trapping." This refers to the ability of some inhibitors to stabilize the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication and repair.

Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

All approved PARP inhibitors function as catalytic inhibitors. However, their potency in trapping PARP-DNA complexes varies significantly, which is now understood to be a major driver of their cytotoxic effects.

  • Olaparib (Phthalazinone-based): Exhibits a moderate PARP trapping effect.

  • Rucaparib: Demonstrates a stronger trapping ability than Olaparib.

  • Niraparib: Also shows a potent PARP trapping effect.

  • Talazoparib: Is the most potent PARP trapper among the approved inhibitors, with trapping efficiency approximately 100-fold greater than its catalytic inhibition.

This difference in trapping potency is a critical factor in their clinical efficacy and toxicity profiles.

Comparative In Vitro Efficacy

The in vitro potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) for PARP enzymatic activity and their ability to induce cytotoxicity in cancer cell lines.

PARP Inhibitor Chemical Class PARP1 IC50 (nM) PARP Trapping Potency Key Characteristics
Olaparib Phthalazinone~1-5ModerateFirst-in-class, well-characterized
Rucaparib Indole derivative~1-2Moderate-HighAlso inhibits other kinases at higher concentrations
Niraparib Pyridine carboxamide~2-4HighSelective for PARP1/PARP2
Talazoparib Fluoro-phthalazinone derivative~1Very HighMost potent PARP trapper; >100x trapping vs. catalytic inhibition

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the literature.[1][2]

As the table indicates, while all four inhibitors have nanomolar potency against the PARP1 enzyme, Talazoparib stands out for its exceptionally high PARP trapping ability.[2][3] This heightened trapping is believed to contribute to its high cytotoxicity, even at low concentrations.

Clinical Indications and Efficacy

The clinical use of PARP inhibitors has expanded rapidly, with approvals for various cancers, primarily those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[4][5]

PARP Inhibitor Approved Cancers (Examples) Key Clinical Advantage
Olaparib Ovarian, Breast, Prostate, PancreaticBroadest range of indications; extensive clinical data.[4]
Rucaparib Ovarian, ProstateEffective in both germline and somatic BRCA-mutated cancers.[6]
Niraparib Ovarian, Fallopian Tube, PeritonealEffective as maintenance therapy regardless of BRCA status in certain ovarian cancers.[7][8]
Talazoparib BreastHighest potency; effective at lower doses.[9][10]

Clinical trials have consistently demonstrated the efficacy of these agents in improving progression-free survival (PFS) in patients with platinum-sensitive, recurrent ovarian cancer and metastatic breast cancer.[7][8] While direct head-to-head comparisons are limited, network meta-analyses suggest comparable efficacy among Olaparib, Rucaparib, and Niraparib in ovarian cancer, with the choice of agent often depending on the specific indication, biomarker status, and safety profile.[11]

Safety and Toxicity Profiles

The adverse effects of PARP inhibitors are primarily class-related and stem from their mechanism of action, particularly the impact on rapidly dividing cells in the bone marrow.

  • Common Adverse Events: Nausea, fatigue, anemia, thrombocytopenia, and neutropenia are common across all PARP inhibitors.[7][12]

  • Drug-Specific Toxicities:

    • Niraparib: Associated with a higher incidence of thrombocytopenia, which may require dose adjustments based on baseline platelet counts and body weight.[11][13]

    • Olaparib: While generally well-tolerated, has been associated with rare cases of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[12]

    • Rucaparib: Can cause elevations in liver transaminases.

    • Talazoparib: Due to its high potency, hematological toxicities, particularly anemia, are common.

The management of these toxicities is crucial for maintaining patients on therapy and often involves supportive care and dose modifications.[14]

Experimental Protocols for Evaluating PARP Inhibitors

The preclinical evaluation of a novel PARP inhibitor, such as a new phthalazinone derivative, involves a series of standardized in vitro assays.

PARP1/2 Enzymatic Assay (Chemiluminescent)

This assay quantifies the catalytic inhibitory activity of a compound.

Principle: A 96-well plate is coated with histones (the protein substrate for PARP). Recombinant PARP1 or PARP2 enzyme is added along with biotinylated NAD+ (the PARP substrate). In the presence of an active PARP enzyme, biotinylated PAR polymers are added to the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash with PBS-T (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor (e.g., Olaparib) in assay buffer.

  • Reaction Mixture: Add recombinant PARP1 or PARP2 enzyme, activated DNA, and the biotinylated NAD+ to each well.

  • Incubation: Add the test compounds to the wells and incubate for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash again. Add chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP on DNA in a cellular context.

Principle: This assay uses a cellular fractionation technique to separate chromatin-bound proteins from soluble proteins. Cells are treated with the PARP inhibitor, and then lysed. The chromatin-bound fraction is isolated by centrifugation. The amount of PARP1 in this fraction is then quantified by Western blotting. A more potent trapping agent will result in a higher amount of PARP1 in the chromatin fraction.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in culture plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference PARP inhibitors for a defined period (e.g., 4-24 hours). It is common to include a DNA damaging agent like methyl methanesulfonate (MMS) to induce PARP activity.

  • Cell Lysis and Fractionation:

    • Wash cells with cold PBS.

    • Lyse cells in a buffer containing a mild detergent to release soluble proteins.

    • Centrifuge the lysate to pellet the nuclei and chromatin.

    • Wash the pellet to remove contaminants.

    • Resuspend the chromatin pellet in a high-salt buffer to solubilize chromatin-bound proteins.

  • Western Blotting:

    • Quantify the protein concentration of the chromatin fraction.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1.

    • Use a histone H3 antibody as a loading control for the chromatin fraction.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for PARP1 relative to the loading control. Plot the relative PARP1 intensity against the inhibitor concentration.

Visualizing Key Pathways and Workflows

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER Base Excision Repair (BER) PARP_N->BER Repair_N SSB Repaired BER->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Repair_DSB_N DSB Repaired HR_N->Repair_DSB_N SSB_C Single-Strand Break (SSB) PARP_Blocked PARP Trapped/Inhibited SSB_C->PARP_Blocked Replication DNA Replication SSB_C->Replication PARPi PARP Inhibitor PARPi->PARP_Blocked BER_Blocked BER Blocked PARP_Blocked->BER_Blocked DSB_C DSB Accumulation Replication->DSB_C HR_Deficient Deficient HR (BRCA1/2 mutant) DSB_C->HR_Deficient Cell_Death Synthetic Lethality / Apoptosis HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflow: PARP Trapping Assay

Trapping_Workflow A 1. Seed Cancer Cells B 2. Treat with PARP Inhibitor +/- MMS A->B C 3. Lyse Cells (Soluble Fraction) B->C D 4. Centrifuge to Pellet Chromatin C->D Supernatant (discard) E 5. Isolate Chromatin-Bound Proteins D->E F 6. Western Blot for PARP1 E->F G 7. Quantify PARP1 vs. Loading Control F->G

Caption: Workflow for the cell-based PARP trapping assay by chromatin fractionation.

Conclusion and Future Directions

The landscape of PARP inhibitors has evolved from the foundational discovery of phthalazinone-based compounds like Olaparib to a diverse set of drugs with varying potencies and PARP-trapping efficiencies. While catalytic inhibition is the common mechanism, the ability to trap PARP-DNA complexes, exemplified by Talazoparib, has emerged as a critical determinant of cytotoxicity. The development of new molecules like this compound will likely focus on optimizing this trapping effect while maintaining a manageable safety profile.

Future research will continue to explore novel PARP inhibitor combinations with other targeted therapies and immunotherapies, expanding their use beyond BRCA-mutated cancers. Furthermore, understanding and overcoming mechanisms of resistance remains a key challenge that will drive the development of the next generation of these transformative drugs.

References

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
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  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?.
  • National Cancer Institute. (n.d.). PDQ Cancer Information Summaries: Ovarian, Fallopian Tube, and Primary Peritoneal Cancer Treatment.
  • Frontiers in Oncology. (2021). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis.
  • Pommier, Y. (2015). Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations.
  • Pascal, J. M. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing.
  • American Association for Cancer Research. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • Li, H., et al. (2021). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis.
  • BenchChem. (2025). Olaparib vs. Talazoparib in Cancer Treatment: A Comparative Guide.
  • Musella, A., et al. (2021, April 19). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
  • Molla, M. R., et al. (2022, August 13). Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping.
  • LaFargue, C. J., et al. (2019). Current indications for olaparib, rucaparib, and niraparib.
  • Redelico, T. (2019). Rucaparib and Niraparib in Advanced Ovarian Cancer.
  • Brieieva, O., & Higgs, M. (2025, June 23). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations.
  • de Mello, R. A., et al. (2022). Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance.
  • Dove Medical Press. (2018, March 15). In vitro analysis of PARP inhibitor nanoformulations.
  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data.
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  • The ASCO Post. (2013). A Review of PARP Inhibitors in Clinical Development.
  • Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
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A Comparative Guide to the Structure-Activity Relationship of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phthalazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated and developed for numerous therapeutic applications, including as anticancer, anti-inflammatory, antihypertensive, and antidiabetic agents.[3][4] A key player within this chemical class is (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a foundational structure for potent enzyme inhibitors. This guide provides an in-depth, comparative analysis of its analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological efficacy. By examining how specific structural modifications influence interactions with molecular targets, we aim to provide researchers and drug development professionals with a comprehensive framework for designing next-generation therapeutic agents. The primary focus will be on their role as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[5][6]

Core Scaffold and Rationale for Analog Synthesis

The parent compound, this compound, possesses several key features that can be systematically modified to probe and enhance biological activity. Understanding the contribution of each component is fundamental to rational drug design.

  • The Phthalazinone Core: This bicyclic heteroaromatic system serves as the primary scaffold, providing a rigid framework for orienting functional groups. Its inherent chemical properties and ability to engage in various non-covalent interactions make it a "privileged structure" in drug discovery.[1][2]

  • N-3 Position: The methyl group at the N-3 position is a critical site for modification. Altering the size, lipophilicity, and electronic nature of this substituent can significantly impact the compound's fit within a target's binding pocket and modulate its pharmacokinetic properties.

  • C-1 Acetic Acid Side Chain: The carboxylic acid moiety is often a key pharmacophore, acting as a hydrogen bond donor and acceptor. Its acidic nature can be crucial for anchoring the molecule to specific residues in an enzyme's active site. Modifications here, such as esterification or amidation, can alter binding modes, create prodrugs, or fine-tune physicochemical properties like cell permeability.

  • Benzo[d]pyridazine Ring: The benzene portion of the phthalazinone core presents multiple sites for substitution. Introducing various functional groups can influence the molecule's electronic distribution, solubility, and metabolic stability, thereby affecting its overall potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The strategic synthesis of analogs targeting these positions allows for a systematic exploration of the chemical space, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties.

General Synthetic Approach

The synthesis of this compound analogs typically begins with a condensation reaction between phthalic anhydride and a substituted hydrazine, followed by the introduction of the acetic acid side chain or its precursor.

Synthetic_Workflow cluster_0 Core Formation cluster_1 Side Chain Introduction Phthalic_Anhydride Phthalic Anhydride Phthalazinone_Core Substituted Phthalazinone Core Phthalic_Anhydride->Phthalazinone_Core Substituted_Hydrazine R-NH-NH2 (e.g., Methylhydrazine) Alkylated_Ester Ester Intermediate Phthalazinone_Core->Alkylated_Ester Side_Chain_Precursor e.g., Ethyl Chloroacetate Final_Analog Carboxylic Acid Analog Alkylated_Ester->Final_Analog

Caption: General workflow for the synthesis of phthalazinone acetic acid analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phthalazinone analogs is highly dependent on the nature and position of their substituents. Below is a comparative analysis based on common modification sites.

Modifications at the N-3 Position

The substituent at the N-3 position directly influences how the molecule is presented to the active site of its target protein.

  • Small Alkyl Groups (e.g., Methyl): The parent compound's N-methyl group is often optimal for fitting into tight binding pockets.

  • Larger Alkyl/Aryl Groups (e.g., Ethyl, Isopropyl, Benzyl, Phenyl): Increasing the steric bulk at N-3 can have varied effects. While a larger group like a phenyl ring can introduce beneficial π-π stacking interactions, it can also lead to steric clashes, reducing potency.[7][8] For example, in some series, replacing the methyl with a larger tert-butyl group has been shown to alter the crystal packing and molecular interactions significantly.[8]

  • Functionalized Substituents: Introducing polar groups or complex side chains can improve solubility or enable additional interactions. For instance, analogs with N-3 substituents like -(CH2)2-OH or -(CH2)-CO-NH-Aryl have been synthesized to explore new binding vectors.[7][9]

Modifications of the C-1 Acetic Acid Side Chain

The C-1 side chain is pivotal for target engagement, particularly for enzymes that recognize acidic substrates.

  • Carboxylic Acid: The free acid is often essential for activity, forming critical hydrogen bonds or ionic interactions with basic residues (e.g., Arginine, Lysine) in the enzyme active site.

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) typically reduces or abolishes activity, indicating the importance of the acidic proton. However, esters can serve as valuable prodrugs, improving cell permeability before being hydrolyzed to the active acid intracellularly.

  • Amidation: Reaction of the acid with various amines to form amides creates a diverse library of analogs. This modification removes the acidic nature but introduces new hydrogen bond donor/acceptor capabilities. The activity of amide analogs is highly dependent on the specific amine used, with some showing potent activity against different targets. For instance, coupling with amino acids has been explored to enhance selectivity.[6]

  • Hydrazide Formation: Converting the C-1 ester to a hydrazide (-CO-NH-NH2) serves as a key intermediate for synthesizing more complex heterocyclic systems like oxadiazoles and triazoles, which can act as potent anticancer agents.[10][11]

Substitutions on the Benzene Ring

Modifying the aromatic ring of the phthalazinone core fine-tunes the electronic and pharmacokinetic properties of the molecule.

  • Electron-Withdrawing Groups (e.g., Fluoro, Chloro): The introduction of halogen atoms, particularly fluorine, is a common strategy in modern drug design. A fluoro group can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and membrane permeability. This is exemplified in the development of highly potent PARP inhibitors where fluorine substitution on an associated phenyl ring is a key feature.[12][13]

  • Electron-Donating Groups (e.g., Methyl, Methoxy): These groups can increase electron density in the aromatic system, which may influence stacking interactions with the target protein.

Biological Activity and Key Molecular Targets

Phthalazinone acetic acid analogs have demonstrated efficacy against several important cancer targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most prominent application of this class of compounds is the inhibition of PARP enzymes, which are critical for DNA single-strand break repair.[1][13] In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[14] The phthalazinone core mimics the nicotinamide moiety of the NAD+ cofactor, binding competitively to the PARP catalytic domain. Olaparib, a marketed PARP inhibitor, features a modified phthalazinone scaffold.[13]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 BER1 Base Excision Repair (BER) PARP1->BER1 DSB1 Replication Fork Collapse -> DSB BER1->DSB1 Repair Failure Survival1 Cell Survival BER1->Survival1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Trapped SSB2->PARP2 PARPi Phthalazinone Analog (PARP Inhibitor) PARPi->PARP2 Inhibition BER2 BER Blocked PARP2->BER2 Blocks Repair DSB2 Replication Fork Collapse -> DSB BER2->DSB2 Leads to HR2 HR Deficient (BRCA-/-) DSB2->HR2 Death Cell Death (Synthetic Lethality) HR2->Death

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Tyrosine Kinase Inhibition (EGFR/VEGFR-2)

Certain phthalazinone analogs have been identified as potent inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial regulators of cell proliferation and angiogenesis in tumors.[6][15] SAR studies have shown that extending the structure with moieties that can access hydrophobic sub-pockets of the kinase domain can lead to high potency.[3][6] Compounds exhibiting dual EGFR/VEGFR-2 inhibition are of particular interest as they can simultaneously block multiple cancer-promoting pathways.[15]

Comparative Activity Data

The following table summarizes representative data for various phthalazinone analogs, illustrating the impact of structural modifications on their anticancer activity.

Compound ID/Analog DescriptionStructural ModificationBiological TargetActivity (IC₅₀)Reference
Analog A 4-benzyl at C-4, various dipeptides at N-2EGFR21.4 nM (for compound 12d)[3][10]
Analog B Phenyl at N-3, dipeptides at C-1VEGFR-21.36 µM (for compound 7c vs HCT-116)[11][16]
Analog C Linking phthalazine with oxadiazole-thioneEGFR7.09 µg/mL (for compound 16)[6]
Analog D Fused tetrahydropyridone ringPARP-11.2 nM (Talazoparib)[12]
Analog E 2b: 4-(biphenyl)-2-(4-methylsulfonylphenyl)Anti-inflammatoryComparable to Etoricoxib[4]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell lines used.

Experimental Protocols

Protocol 1: General Synthesis of a (3-Alkyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Ester

This protocol is a representative procedure based on established methodologies.[8][10]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrophthalazine-1,4-dione

  • Suspend phthalic anhydride (1.0 eq) in glacial acetic acid.

  • Add the desired alkylhydrazine (e.g., methylhydrazine, 1.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the phthalazinedione intermediate.

Step 2: Synthesis of the Ester Analog

  • Dissolve the phthalazinedione intermediate (1.0 eq) in a suitable solvent like dry acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.

  • Add ethyl chloroacetate (1.1 eq) and heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure ester analog.

Step 3: Hydrolysis to Carboxylic Acid (if required)

  • Dissolve the purified ester in a mixture of THF/ethanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the antiproliferative activity of the synthesized analogs.[3]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib or Olaparib).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutics. The structure-activity relationship studies reveal several key principles for designing potent analogs:

  • PARP Inhibition: A free carboxylic acid or a bioisostere at the C-1 position is often crucial for potent PARP inhibition, while modifications to the benzene ring and the N-3 position are used to optimize potency and pharmacokinetic properties.

  • Kinase Inhibition (EGFR/VEGFR): Activity against kinases often benefits from larger, hydrophobic extensions from the core scaffold that can access deeper pockets within the enzyme's active site. Amide and hydrazide derivatives at the C-1 position are particularly effective for building these extensions.

Future research in this area should focus on developing analogs with enhanced selectivity for specific PARP family members or designing multi-target agents that can simultaneously inhibit key pathways like DNA repair and angiogenesis. The continued exploration of novel substituents and the application of advanced computational modeling will undoubtedly accelerate the discovery of new phthalazinone-based drugs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

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  • Sroczyński, P., et al. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. Available at: [Link]

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  • El-Rayes, S. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Institutes of Health. Available at: [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring deficiencies in homologous recombination repair (HRR). The phthalazinone scaffold is a privileged structure in the design of potent PARP inhibitors, with several approved drugs sharing this core.[1][2] (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a member of this chemical class, presents a compelling case for in vivo investigation. This guide provides a comprehensive framework for its preclinical validation, comparing its potential efficacy against established PARP inhibitors and elucidating the scientific rationale behind the proposed experimental designs.

Mechanistic Framework: The Rationale for PARP Inhibition

PARP enzymes are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[3][4] When PARP is inhibited, these SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).[3][5] In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[6][7] This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors.[6]

Given that this compound contains the phthalazinone core, its mechanism of action is hypothesized to be the competitive inhibition of the NAD+ binding site of PARP enzymes.[8][9] The primary objective of the in vivo studies outlined below is to test this hypothesis and quantify the compound's anti-tumor activity in a relevant biological context.

The Competitive Landscape: Selecting Comparators

An objective evaluation of a novel therapeutic agent necessitates comparison with current standards of care. For a putative PARP inhibitor, the following compounds serve as appropriate benchmarks:

  • Olaparib: The first-in-class PARP inhibitor, widely approved for various cancers with HRR deficiencies.[6] Its phthalazinone structure makes it a direct structural and mechanistic comparator.

  • Talazoparib: Known for its high potency and PARP-trapping activity, which contributes to its cytotoxicity.[5][10]

  • Rucaparib: Another approved PARP inhibitor with a distinct chemical scaffold, providing a point of comparison for off-target effects and resistance mechanisms.[5][6]

  • AZD2461: A next-generation PARP inhibitor designed to be a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of resistance to Olaparib.[11][12] Including this compound can provide insights into the test article's susceptibility to efflux-mediated resistance.

These comparators will be evaluated in parallel with this compound across all proposed in vivo experiments.

In Vivo Validation Workflow: A Multi-faceted Approach

The in vivo validation of a novel compound is a multi-step process, moving from initial tolerability assessments to robust efficacy studies in highly relevant tumor models.

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Biomarker Analysis A Maximum Tolerated Dose (MTD) Study B Pharmacokinetic (PK) Analysis A->B Determine dosing for PK C Cell Line-Derived Xenograft (CDX) Model B->C Establish therapeutic window and dosing schedule D Patient-Derived Xenograft (PDX) Model C->D Confirm efficacy in more representative models E Pharmacodynamic (PD) Biomarker Assessment D->E Collect tumors for analysis F Investigation of Resistance Mechanisms E->F Identify markers of response and non-response G cluster_treatments Daily Dosing (21-28 days) start Implant BRCA-deficient Tumor Cells/Fragments tumor_growth Tumors reach ~150 mm³ start->tumor_growth randomize Randomize into Treatment Groups (n=8-10/group) tumor_growth->randomize T1 Vehicle Control randomize->T1 T2 Test Compound (at 0.5x and 1x MTD) randomize->T2 T3 Olaparib randomize->T3 T4 Talazoparib randomize->T4 monitor Monitor Tumor Volume and Body Weight (2x/week) endpoint Endpoint Criteria Met (e.g., Tumor > 2000 mm³) monitor->endpoint analysis Tumor Growth Inhibition (TGI) Analysis & Biomarker Studies endpoint->analysis

Caption: Workflow for a comparative in vivo efficacy study.

Methodology:

  • Tumor Implantation: Subcutaneously implant ~5x10^6 CAPAN-1 cells (or a similarly characterized BRCA-mutant cell line) into the flank of female NSG mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 100-200 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) ensuring a similar mean tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Dose 1, e.g., 0.5x MTD)

    • Group 3: this compound (Dose 2, e.g., 1x MTD)

    • Group 4: Olaparib (e.g., 50 mg/kg, daily)

    • Group 5: Talazoparib (e.g., 1 mg/kg, daily)

  • Dosing and Monitoring: Administer compounds daily via oral gavage for 21-28 days. Measure tumor dimensions with calipers and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Statistical significance should be determined using appropriate tests (e.g., ANOVA with post-hoc analysis).

Comparative Data Presentation

The primary output of the efficacy study will be a quantitative comparison of anti-tumor activity.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle-1500 ± 250--
Test Compound 50 825 ± 150 45% <0.01
Test Compound 100 450 ± 110 70% <0.001
Olaparib50510 ± 13066%<0.001
Talazoparib1300 ± 9080%<0.001

Data are presented as mean ± SEM. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Essential Pharmacodynamic and Biomarker Analysis

Efficacy data alone is insufficient; it must be coupled with evidence of on-target activity within the tumor.

Protocol: Pharmacodynamic (PD) Assessment

  • Study Design: Conduct a satellite study alongside the efficacy trial where tumor-bearing mice are treated for a shorter duration (e.g., 3-5 days).

  • Sample Collection: Collect tumors at various time points after the final dose (e.g., 2, 8, and 24 hours).

  • Analysis: Prepare tumor lysates and perform Western blotting or ELISA to measure the levels of poly(ADP-ribose) (PAR), the direct product of PARP activity. [13]4. Expected Outcome: A potent PARP inhibitor should lead to a significant and sustained reduction in PAR levels in the tumor tissue compared to vehicle-treated controls.

Biomarker Analysis:

At the conclusion of the efficacy study, a portion of the tumor tissue should be preserved for further analysis to identify biomarkers of response and resistance. [14][15]

  • Immunohistochemistry (IHC): Stain tumor sections for markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3). Increased levels of these markers would support the proposed mechanism of action.

  • Genomic Analysis: For tumors that do not respond or develop resistance, perform sequencing to identify potential resistance mechanisms, such as reversion mutations in BRCA genes or upregulation of drug efflux pumps. [16]

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded approach to the in vivo validation of this compound. By directly comparing its performance against established clinical candidates in genetically defined cancer models, this framework allows for a robust assessment of its therapeutic potential. Positive outcomes, characterized by a favorable therapeutic window, significant tumor growth inhibition, and clear on-target pharmacodynamic effects, would provide a strong rationale for advancing this compound into further preclinical development, including combination studies and evaluation in orthotopic or metastatic disease models. The integration of biomarker analysis throughout this process is critical for identifying the patient populations most likely to benefit and for proactively understanding potential mechanisms of resistance.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model.Methods in Molecular Biology, 2017.
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  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.European Journal of Medicinal Chemistry, 2015.
  • Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.ChemInform, 2015.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.Molecules, 2021.
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  • Biomarkers of PARP inhibitor sensitivity.Breast Cancer Research, 2011.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer.Oncology Times, 2017.
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  • Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors.Future Medicinal Chemistry, 2020.
  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1.Journal of Medicinal Chemistry, 2023.
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A Senior Application Scientist's Guide to Phthalazinone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anticancer to antihypertensive therapies.[1][2][3] The versatility of this N-N bonded diazaheterobicycle has driven the continuous evolution of synthetic methodologies aimed at accessing diverse and functionalized derivatives. This guide provides a comparative analysis of the most prominent synthetic routes to the phthalazinone nucleus, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern techniques. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and objectively evaluate each method's performance to guide your synthetic strategy.

Section 1: The Classical Approach: Cyclocondensation of 2-Acylbenzoic Acids

One of the most fundamental and historically significant routes to 4-substituted phthalazinones is the cyclocondensation reaction between a 2-acylbenzoic acid and a hydrazine derivative.[4] This method is valued for its directness and the ready availability of the starting keto-acids.

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism. Initially, the hydrazine attacks the carbonyl group of the keto-acid (the more electrophilic carbonyl) to form a hydrazone intermediate. This is a standard condensation reaction. The crucial second step is an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid moiety, leading to the elimination of a water molecule and the formation of the stable six-membered phthalazinone ring.

The choice of reaction conditions is critical. The reaction is typically performed in a suitable solvent like ethanol or methanol, and can be catalyzed by acids.[5] However, controlling the reactivity, especially with the highly nucleophilic and potentially hazardous hydrazine, is paramount for process safety and purity. A modern, robust adaptation involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), which forms a highly reactive acylimidazole intermediate. This intermediate readily reacts with hydrazine, allowing for a controlled reaction and crystallization, which is key to minimizing residual hydrazine in the final product.[4][6]

G cluster_0 Mechanism: 2-Acylbenzoic Acid Route start 2-Acylbenzoic Acid + Hydrazine hydrazone Hydrazone Intermediate Formation start->hydrazone Condensation cyclization Intramolecular Cyclization (Attack on Carboxyl Group) hydrazone->cyclization Tautomerization & Ring Closure dehydration Dehydration cyclization->dehydration product Phthalazinone dehydration->product

Caption: Reaction mechanism for phthalazinone synthesis from 2-acylbenzoic acid.

Experimental Protocol: CDI-Mediated Synthesis of 4-Substituted Phthalazinones[4][6]

This protocol is adapted from a process development study designed for safety and control of impurities.[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-acylbenzoic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

  • Intermediate Formation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) to the solution portion-wise at room temperature. Stir the mixture for 1-2 hours until the formation of the acylimidazole intermediate is complete (this can be monitored by in-situ IR).

  • Hydrazine Addition: Slowly add an aqueous solution of hydrazine hydrate (1.2 eq) to the reaction mixture. The addition should be controlled to manage the exotherm.

  • Crystallization & Isolation: The phthalazinone product will begin to crystallize out of the solution. Stir the slurry for several hours to ensure complete reaction and crystallization.

  • Work-up: Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove any unreacted hydrazine and other water-soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Section 2: The Phthalic Anhydride Route

Another cornerstone of phthalazinone chemistry is the use of phthalic anhydride as the starting material.[2][4] This method is particularly effective for synthesizing phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a versatile intermediate for further functionalization.[4]

Mechanistic Rationale

The reaction involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form an intermediate hydrazide-carboxylic acid. Subsequent intramolecular cyclization via condensation between the remaining hydrazide nitrogen and the carboxylic acid group, with the elimination of water, yields the final product. The reaction is often carried out in a protic solvent like glacial acetic acid, which acts as both a solvent and a catalyst.[4]

G cluster_1 Mechanism: Phthalic Anhydride Route start_pa Phthalic Anhydride + Hydrazine ring_opening Nucleophilic Attack & Ring Opening start_pa->ring_opening intermediate_pa Hydrazide-Carboxylic Acid Intermediate ring_opening->intermediate_pa cyclization_pa Intramolecular Cyclization & Dehydration intermediate_pa->cyclization_pa product_pa Phthalhydrazide cyclization_pa->product_pa

Caption: Synthesis of phthalhydrazide from phthalic anhydride.

Experimental Protocol: Synthesis of Phthalhydrazide[4]
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of phthalic anhydride (1.0 eq) and hydrazine hydrate (1.1 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The phthalhydrazide product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

Section 3: Modern Efficiency: Multicomponent Reactions (MCRs)

The principles of atom economy and procedural efficiency have driven the adoption of multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. Phthalazinone synthesis has benefited significantly from these strategies, which allow for the construction of highly substituted derivatives in a single pot.[1][7]

Mechanistic Rationale

A common MCR strategy involves the one-pot reaction of phthalhydrazide, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate).[2] The reaction is often catalyzed by a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).[2][8] The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the phthalhydrazide to the activated double bond, and the sequence is completed by an intramolecular cyclization and dehydration to form a fused pyrazolo[1,2-b]phthalazine structure.

G cluster_2 Workflow: Three-Component Synthesis reactants_mcr Phthalhydrazide + Aldehyde + Malononitrile knoevenagel Knoevenagel Condensation reactants_mcr->knoevenagel Base/Acid Catalyst michael Michael Addition knoevenagel->michael cyclization_mcr Cyclization/ Dehydration michael->cyclization_mcr product_mcr Fused Phthalazine Derivative cyclization_mcr->product_mcr

Caption: General workflow for a three-component phthalazinone synthesis.

Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones[2][8]
  • Reaction Setup: In a flask, combine phthalhydrazide (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA) or piperidine.

  • Solvent and Heating: Add a solvent such as ethanol or an ionic liquid.[2][8] Heat the mixture to reflux (or ~100 °C for ionic liquids) and stir for the required time (typically 1-4 hours), monitoring by TLC.

  • Isolation: After cooling, the solid product often precipitates. Collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.

Section 4: Green Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, several "green" protocols for phthalazinone synthesis have been developed. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.[9] Key strategies include the use of microwave irradiation and solid-acid catalysts.[9][10]

Rationale and Advantages

Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvents.[1][10] The use of reusable solid-acid catalysts, such as Montmorillonite K-10 clay, eliminates the need for corrosive liquid acids and simplifies product purification, as the catalyst can be easily removed by filtration.[9][10] These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating.[9]

G cluster_3 Workflow: Microwave-Assisted Green Synthesis mix Mix Reactants (e.g., Phthalic Anhydride, Hydrazine) + Solid Acid Catalyst (K-10) irradiate Microwave Irradiation (e.g., 800W, 5-35 min) mix->irradiate cool Cool to RT irradiate->cool extract Extract with Solvent (e.g., Ethanol) cool->extract filter Filter to Remove Catalyst extract->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product_green Pure Phthalazinone recrystallize->product_green

Caption: Experimental workflow for green, microwave-assisted phthalazinone synthesis.

Experimental Protocol: Microwave-Promoted Synthesis using Montmorillonite K-10[9][10]
  • Reactant Mixture: In a beaker or microwave-safe vessel, thoroughly mix the starting material (e.g., phthalic anhydride, 2 mmol), a hydrazine derivative (e.g., semicarbazide, 1 mmol), and Montmorillonite K-10 clay (0.5 g).

  • Microwave Irradiation: Place the open vessel in a domestic or laboratory microwave oven. Irradiate the mixture at a specified power (e.g., 800 W) for a short duration (typically 5-35 minutes).[9] Monitor the reaction progress by taking small aliquots for TLC analysis.

  • Extraction: After completion, allow the mixture to cool to room temperature. Add ethanol (20 mL) and stir to dissolve the organic product.

  • Catalyst Removal: Filter the mixture to remove the solid K-10 catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure phthalazinone derivative.

Comparative Data of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsReaction TimeTypical YieldsKey AdvantagesKey Disadvantages
2-Acylbenzoic Acid 2-Acylbenzoic Acid, HydrazineCDI, Acid/BaseRoom Temp to Reflux1 - 6 hours75-95%Direct route to 4-substituted products; robust and scalable process.[6]Requires synthesis of the keto-acid; potential hydrazine hazard.
Phthalic Anhydride Phthalic Anhydride, HydrazineAcetic AcidReflux2 - 5 hours70-90%Inexpensive starting materials; excellent for phthalhydrazide.[2][4]Limited to 1,4-dione products or requires further steps for substitution.
Multicomponent (MCR) Phthalhydrazide, Aldehyde, Active Methylene Cmpd.p-TSA, PiperidineReflux1 - 4 hours80-95%High efficiency and atom economy; rapid access to complex structures.[2]Starting materials can be complex; optimization may be required.
Green (Microwave) Various (e.g., Phthalic Anhydride)Montmorillonite K-10Microwave (e.g., 800 W)5 - 35 minutes85-98%Extremely fast; high yields; environmentally friendly; reusable catalyst.[9][10]Requires microwave equipment; scalability can be a concern.

Conclusion

The synthesis of the phthalazinone core has evolved from robust, classical condensation reactions to highly efficient multicomponent and green methodologies. The choice of synthetic route is a strategic decision that depends on the desired substitution pattern, scalability, and available resources.

  • The 2-acylbenzoic acid route remains a reliable and scalable method for accessing specific 4-substituted phthalazinones, especially in industrial settings where process control is critical.[6]

  • The phthalic anhydride method is an economical choice for producing the versatile phthalhydrazide intermediate.[4]

  • Multicomponent reactions offer a powerful platform for drug discovery and library synthesis, enabling the rapid generation of molecular diversity from simple building blocks.[1]

  • Green, microwave-assisted protocols represent the forefront of sustainable synthesis, providing exceptional speed and efficiency for lab-scale preparations.[9][10]

By understanding the mechanistic principles and practical considerations of each method, researchers can select the optimal pathway to construct these vital medicinal scaffolds, accelerating the journey from molecular design to therapeutic application.

References

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • Terán, M., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. Available from: [Link]

  • Terán, M., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. Available from: [Link]

  • Abu El Azm, F. S. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 04(01). Available from: [Link] (Note: Original link may be paywalled, Sci-Hub link was provided in search results).

  • Abu El Azm, F. S. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available from: [Link]

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  • Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkivoc, 2023(vii), 202311972. Available from: [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). OUCI. Available from: [Link]

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  • Lv, K., et al. (2023). Catalyst-Free Green Synthesis of Phthalazinones at Room Temperature. ResearchGate. Available from: [Link]

  • Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. (n.d.). ResearchGate. Available from: [Link]

  • Proposed mechanism for the synthesis of phthalazinones. (2021). ResearchGate. Available from: [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (n.d.). ResearchGate. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2011). Novel Synthesis of Some Phthalazinone Derivatives. Semantic Scholar. Available from: [Link]

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. Available from: [Link]

  • Ismail, E. F., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(25), 21855–21869. Available from: [Link]

  • Product Class 10: Phthalazines. (n.d.). Thieme. Available from: [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14, 9459. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity Profile of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (Pirmagrel)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selectivity for Pirmagrel

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, or Pirmagrel, is a selective antiplatelet agent.[1] Its primary mechanism of action is the inhibition of thromboxane synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2).[1][2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation; its inhibition is therefore a valuable therapeutic strategy in the management of thrombotic and ischemic heart disorders.[1][3] Pirmagrel has demonstrated effective and sustained suppression of thromboxane metabolites in both plasma and urine.[4]

While potent, the therapeutic utility of any drug is intrinsically linked to its selectivity. Cross-reactivity, the unintended interaction of a drug with targets other than its primary therapeutic target, can lead to unforeseen side effects and a diminished therapeutic window. For a compound like Pirmagrel, which modulates a central signaling pathway with numerous related enzymes and receptors, a thorough understanding of its cross-reactivity profile is paramount. This guide will objectively compare the theoretical and potential cross-reactivity of Pirmagrel with other modulators of the eicosanoid pathway and provide a framework for experimental validation.

The Arachidonic Acid Cascade: A Hub for Potential Cross-Reactivity

The therapeutic action of Pirmagrel is centered on the arachidonic acid cascade. To understand its potential for cross-reactivity, it is essential to visualize this pathway.

cluster_inhibitors Sites of Drug Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGG2/PGH2 PGG2/PGH2 Arachidonic Acid->PGG2/PGH2 COX-1/COX-2 Prostacyclin (PGI2) Prostacyclin (PGI2) PGG2/PGH2->Prostacyclin (PGI2) Prostacyclin Synthase Prostaglandins (PGE2, PGD2, PGF2α) Prostaglandins (PGE2, PGD2, PGF2α) PGG2/PGH2->Prostaglandins (PGE2, PGD2, PGF2α) Prostaglandin Synthases Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) PGG2/PGH2->Thromboxane A2 (TXA2) Thromboxane Synthase Inhibition of Platelet Aggregation, Vasodilation Inhibition of Platelet Aggregation, Vasodilation Prostacyclin (PGI2)->Inhibition of Platelet Aggregation, Vasodilation IP Receptor Activation Platelet Aggregation, Vasoconstriction Platelet Aggregation, Vasoconstriction Thromboxane A2 (TXA2)->Platelet Aggregation, Vasoconstriction TP Receptor Activation COX Inhibitors (e.g., Aspirin, NSAIDs) COX Inhibitors (e.g., Aspirin, NSAIDs) COX Inhibitors (e.g., Aspirin, NSAIDs)->PGG2/PGH2 Pirmagrel Pirmagrel Pirmagrel->Thromboxane A2 (TXA2) TP Receptor Antagonists TP Receptor Antagonists TP Receptor Antagonists->Platelet Aggregation, Vasoconstriction

Figure 1: Simplified Arachidonic Acid Cascade and Sites of Action for Key Inhibitors.

As a thromboxane synthase inhibitor, Pirmagrel's action is downstream of cyclooxygenase (COX) enzymes. This is a critical distinction from non-steroidal anti-inflammatory drugs (NSAIDs) which primarily inhibit COX-1 and/or COX-2.[5]

Comparative Analysis of Cross-Reactivity

Pirmagrel vs. COX Inhibitors: A Tale of Two Mechanisms

The most well-documented cross-reactivity within the eicosanoid pathway is that observed with COX inhibitors. Hypersensitivity reactions to NSAIDs are often linked to the inhibition of COX-1, leading to a shunting of arachidonic acid metabolism towards the production of leukotrienes.[5] Selective COX-2 inhibitors were developed to mitigate these effects and generally show a lower incidence of cross-reactivity in patients with NSAID hypersensitivity.[5][6]

Pirmagrel, by acting on thromboxane synthase, presents a different theoretical cross-reactivity profile. Inhibition of this enzyme can lead to an accumulation of its substrate, PGH2, which can then be shunted towards the production of other prostanoids like PGI2 and PGD2.[3][7] This redirection of the pathway is a key aspect of the therapeutic effect of thromboxane synthase inhibitors but also a potential source of off-target effects.

Compound Class Primary Target Key Consequence of Inhibition Documented Cross-Reactivity
Pirmagrel Thromboxane SynthaseShunting of PGH2 to other prostanoids (PGI2, PGD2)Not well-documented in publicly available literature.
Non-selective NSAIDs COX-1 and COX-2Broad suppression of prostanoid synthesisHigh potential for hypersensitivity reactions due to COX-1 inhibition.[5]
Selective COX-2 Inhibitors COX-2Selective suppression of prostanoids at sites of inflammationLower incidence of cross-reactivity compared to non-selective NSAIDs.[6][8]
TP Receptor Antagonists Thromboxane Receptor (TP)Blockade of TXA2 and PGH2 effectsPrimarily related to off-target binding to other receptors.

Table 1: Comparative Overview of Mechanisms and Cross-Reactivity Potential.

Structural Considerations: The Phthalazinone Core

The phthalazinone scaffold present in Pirmagrel is also found in other classes of bioactive molecules, notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10] While the overall structures of Pirmagrel and PARP inhibitors are distinct, the presence of a common chemical moiety raises the possibility of off-target interactions with PARP enzymes. This highlights the importance of screening for activity against targets that are structurally unrelated to the primary therapeutic target but may share common chemical recognition motifs.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity profile of Pirmagrel, a multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive assessment of its selectivity.

Tier 1: In Vitro Target-Based Assays

The initial phase of cross-reactivity testing should focus on direct interactions with related enzymes and receptors.

1.1: Profiling Against Prostanoid Synthases and Receptors

  • Objective: To determine the inhibitory activity of Pirmagrel against other key enzymes in the arachidonic acid cascade and its binding affinity for prostanoid receptors.

  • Methodology:

    • Enzyme Inhibition Assays: Utilize commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and prostacyclin synthase.

    • Prepare a dilution series of Pirmagrel and a positive control inhibitor for each enzyme.

    • Incubate the respective enzyme with arachidonic acid and the test compound.

    • Quantify the production of the enzymatic product (e.g., PGE2 for COX enzymes) using the EIA.

    • Calculate IC50 values for Pirmagrel against each enzyme.

    • Receptor Binding Assays: Employ radioligand binding assays for the major prostanoid receptors (e.g., TP, IP, EP1-4, DP1-2).

    • Incubate cell membranes expressing the receptor of interest with a radiolabeled ligand and a concentration range of Pirmagrel.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of Pirmagrel for each receptor.

1.2: Broad Kinase and PARP Screening

  • Objective: To assess off-target activity against a broad panel of kinases and PARP enzymes, given the structural similarities of the phthalazinone core.

  • Methodology:

    • Submit Pirmagrel to a commercial kinase profiling service (e.g., using a panel of >400 kinases).

    • Perform in vitro PARP1 and PARP2 enzyme activity assays.

    • Determine the percent inhibition at a high concentration (e.g., 10 µM) and follow up with IC50 determination for any significant hits.

cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Cell-Based Functional Assays Pirmagrel Pirmagrel Prostanoid Synthase Assays (COX-1, COX-2, PGI Synthase) Prostanoid Synthase Assays (COX-1, COX-2, PGI Synthase) Pirmagrel->Prostanoid Synthase Assays (COX-1, COX-2, PGI Synthase) Prostanoid Receptor Binding Assays (TP, IP, EP, DP) Prostanoid Receptor Binding Assays (TP, IP, EP, DP) Pirmagrel->Prostanoid Receptor Binding Assays (TP, IP, EP, DP) Broad Kinase Panel Screen Broad Kinase Panel Screen Pirmagrel->Broad Kinase Panel Screen PARP Enzyme Assays PARP Enzyme Assays Pirmagrel->PARP Enzyme Assays Platelet Aggregation Assays Platelet Aggregation Assays Prostanoid Synthase Assays (COX-1, COX-2, PGI Synthase)->Platelet Aggregation Assays Prostanoid Receptor Binding Assays (TP, IP, EP, DP)->Platelet Aggregation Assays Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Broad Kinase Panel Screen->Cell Viability/Proliferation Assays PARP Enzyme Assays->Cell Viability/Proliferation Assays

Figure 2: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Tier 2: Cell-Based Functional Assays

Following in vitro screening, it is crucial to assess the functional consequences of any observed off-target interactions in a cellular context.

2.1: Platelet Aggregation Assays

  • Objective: To evaluate the net effect of Pirmagrel on platelet function in response to various agonists.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from healthy human donors.

    • Pre-incubate PRP with Pirmagrel, a positive control (e.g., aspirin), or vehicle.

    • Induce platelet aggregation using a panel of agonists that act through different pathways:

      • Arachidonic Acid (to assess the entire TXA2 pathway)

      • U46619 (a TP receptor agonist, to bypass thromboxane synthase)

      • ADP and Collagen (to assess other aggregation pathways)

    • Measure platelet aggregation using light transmission aggregometry.

    • Compare the inhibitory effects of Pirmagrel across the different agonists to discern its selectivity.

2.2: Cellular Viability Assays

  • Objective: To determine if any off-target kinase or PARP inhibition results in cellular toxicity.

  • Methodology:

    • Culture a panel of relevant cell lines (e.g., endothelial cells, cancer cell lines known to be sensitive to PARP inhibitors).

    • Treat cells with a concentration range of Pirmagrel for 24-72 hours.

    • Assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.

    • Calculate GI50 (concentration for 50% growth inhibition) values.

Hypothetical Data and Interpretation

The following tables present hypothetical data that could be generated from the proposed experimental plan.

Target Pirmagrel IC50 / Ki (nM) Positive Control IC50 / Ki (nM) Selectivity Index (vs. Thromboxane Synthase)
Thromboxane Synthase 10Ozagrel: 81
COX-1 >10,000Aspirin: 50>1000
COX-2 >10,000Celecoxib: 40>1000
TP Receptor 5,000Terutroban: 2500
PARP1 8,000Olaparib: 5800

Table 2: Hypothetical In Vitro Selectivity Profile of Pirmagrel.

A high selectivity index, as shown in the hypothetical data above, would provide strong evidence for the target specificity of Pirmagrel.

Agonist Pirmagrel IC50 (nM) Aspirin IC50 (nM) Interpretation
Arachidonic Acid 15100Potent inhibition of TXA2-mediated aggregation.
U46619 >10,000>10,000No direct antagonism of the TP receptor.
Collagen 500200Inhibition of the TXA2-dependent component of collagen-induced aggregation.

Table 3: Hypothetical Results from Platelet Aggregation Assays.

The hypothetical data in Table 3 would demonstrate that Pirmagrel's anti-aggregatory effect is specific to the thromboxane synthase pathway and does not interfere with TP receptor activation by an exogenous agonist.

Conclusion

While direct cross-reactivity studies on this compound (Pirmagrel) are not extensively published, a comprehensive evaluation of its selectivity is crucial for its continued development and safe clinical use. By employing a systematic, multi-tiered approach that combines in vitro biochemical assays with cell-based functional readouts, researchers can build a robust cross-reactivity profile. The comparison with well-characterized agents like COX inhibitors provides a valuable framework for interpreting the selectivity of Pirmagrel within the complex arachidonic acid cascade. The experimental protocols outlined in this guide offer a self-validating system to confidently assess the on- and off-target activities of this promising therapeutic agent.

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A Senior Application Scientist's Guide to Preclinical Benchmarking: Evaluating (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, against well-established anticancer agents. As drug development professionals, our goal is to rigorously evaluate new chemical entities to ascertain their potential therapeutic value. This document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary for a thorough comparison. We will proceed with full editorial control to present a scientifically sound and logically structured guide that emphasizes expertise, trustworthiness, and authoritative grounding in established methodologies.

Introduction and Scientific Rationale

The phthalazinone scaffold is a recurring motif in a number of biologically active compounds, with some derivatives demonstrating potent anticancer properties through mechanisms such as PARP and Aurora kinase inhibition.[1] The subject of this guide, this compound, is a novel entity within this class. A systematic and robust preclinical evaluation is paramount to determine its potential as a therapeutic agent.

Benchmarking against established drugs is a cornerstone of this process.[2] For this purpose, we have selected three widely used chemotherapeutic agents with distinct and well-characterized mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to DNA damage and apoptosis.[3][4][5][][7]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[8][9][10][][12]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, distorting its structure and triggering DNA damage responses that lead to apoptosis.[13][14][15][16][17]

By comparing our investigational compound against these standards, we can contextualize its potency, selectivity, and potential mechanism of action.

In Vitro Comparative Efficacy Assessment

The initial phase of benchmarking involves a comprehensive in vitro evaluation across a panel of human cancer cell lines. This allows for a broad assessment of anticancer activity and provides crucial data for selecting appropriate models for in vivo studies.

Cell Viability and Cytotoxicity: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. We will employ a robust and widely accepted colorimetric assay to determine the IC50 values of this compound and the benchmark drugs.

Experimental Protocol: MTT Cell Viability Assay [18][19][20][21][22]

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A for selectivity assessment) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin) for 72 hours.

  • MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[20][23]

  • Solubilization: The formazan crystals are solubilized using a suitable solvent, such as DMSO or SDS.[18][23]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: The absorbance values are used to generate dose-response curves, from which the IC50 values are calculated. The IC50 is the concentration of the drug that inhibits cell growth by 50%.[22][24]

Data Presentation: Comparative IC50 Values (µM)

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7Experimental DataExperimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental DataExperimental Data
HCT116Experimental DataExperimental DataExperimental DataExperimental Data
MCF-10AExperimental DataExperimental DataExperimental DataExperimental Data

Note: The above table is a template for presenting the experimentally determined IC50 values.

Elucidating the Mode of Cell Death: Apoptosis Assays

Understanding whether a compound induces programmed cell death (apoptosis) is critical. We will employ two distinct assays to investigate apoptotic pathways.

Experimental Workflow: Apoptosis Induction Assessment

cluster_0 In Vitro Cell Culture cluster_1 Treatment cluster_2 Apoptosis Assays cluster_3 Data Analysis Cancer Cells Cancer Cells Investigational Compound Investigational Compound Cancer Cells->Investigational Compound Treat Benchmark Drugs Benchmark Drugs Cancer Cells->Benchmark Drugs Treat Annexin V/PI Staining Annexin V/PI Staining Investigational Compound->Annexin V/PI Staining Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay Investigational Compound->Caspase-3/7 Activity Assay Benchmark Drugs->Annexin V/PI Staining Benchmark Drugs->Caspase-3/7 Activity Assay Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Luminescence Measurement Luminescence Measurement Caspase-3/7 Activity Assay->Luminescence Measurement

Caption: Workflow for assessing apoptosis induction.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining [25][26]

  • Cell Treatment: Cells are treated with the investigational compound and benchmark drugs at their respective IC50 concentrations for 24 and 48 hours.

  • Staining: Cells are harvested and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis/necrosis).[25]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol 2: Caspase-3/7 Activity Assay [26][27][28]

  • Cell Treatment: Cells are seeded in a 96-well plate and treated as described above.

  • Reagent Addition: A luminogenic substrate for caspases-3 and -7, key executioner caspases in the apoptotic cascade, is added to the cells.

  • Luminescence Measurement: The plate is incubated, and the resulting luminescent signal, which is proportional to caspase-3/7 activity, is measured using a plate reader.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Models

Promising in vitro results must be validated in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard and essential tool for in vivo preclinical assessment of anticancer agents.[2][29][30][31][32]

Experimental Design: Subcutaneous Xenograft Study

Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Allow Randomization Randomization Tumor Growth->Randomization Once established Vehicle Control Vehicle Control Randomization->Vehicle Control Investigational Compound Investigational Compound Randomization->Investigational Compound Benchmark Drug Benchmark Drug Randomization->Benchmark Drug Monitoring Monitoring Vehicle Control->Monitoring Investigational Compound->Monitoring Benchmark Drug->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for a preclinical subcutaneous xenograft study.

Protocol: Subcutaneous Xenograft Model [21][29][30]

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups:

    • Vehicle Control

    • This compound (at various doses)

    • A relevant benchmark drug (e.g., Doxorubicin, at a clinically relevant dose) Treatment is administered according to a predetermined schedule (e.g., daily, twice weekly).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[21]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle ControlExperimental DataN/A
This compound (Dose 1)Experimental DataCalculated Data
This compound (Dose 2)Experimental DataCalculated Data
Benchmark DrugExperimental DataCalculated Data

Note: The above table is a template for presenting the in vivo efficacy data.

Mechanistic Insights: Signaling Pathway Analysis

To gain a deeper understanding of how this compound exerts its anticancer effects, it is crucial to investigate its impact on key signaling pathways. Given that some phthalazinone derivatives are known to inhibit the PI3K/AKT/mTOR pathway, this would be a logical starting point.[21]

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth Compound This compound Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and a hypothetical inhibitory action.

Experimental Approach: Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein (a downstream target of mTORC1), in cancer cells treated with the investigational compound. A reduction in the phosphorylation of these proteins would suggest pathway inhibition.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the preclinical benchmarking of this compound. By systematically comparing its in vitro and in vivo efficacy against established anticancer drugs, we can build a comprehensive profile of its therapeutic potential. The data generated from these studies will be instrumental in making informed decisions about the continued development of this novel compound. Future work could involve broader cell line screening using the NCI-60 panel and the COMPARE algorithm to identify potential mechanisms of action, as well as the use of patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy.[33][34]

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A Senior Application Scientist's Guide to Validating Target Engagement of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (PHT-427) in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful preclinical program. This guide provides an in-depth comparison of methodologies for validating the cellular target engagement of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a compound also known as PHT-427. This molecule acts as a dual inhibitor, binding to the Pleckstrin Homology (PH) domains of both AKT and PDK1, key nodes in a critical cell survival pathway.[1][2][3][4] The objective is not merely to present protocols but to instill a strategic, evidence-based approach to building a robust target engagement data package.

The Target: Understanding the PI3K/PDK1/AKT Signaling Axis

PHT-427 exerts its effect by disrupting the Phosphoinositide 3-kinase (PI3K)/PDK1/AKT pathway, a cascade central to regulating cell growth, proliferation, and survival.[5][6][7] Activation of this pathway, often initiated by growth factors, leads to the generation of PIP3 at the plasma membrane. This lipid second messenger recruits proteins containing PH domains, including PDK1 and AKT.[6][8] Co-localization at the membrane facilitates the phosphorylation of AKT by PDK1 at Threonine 308 (Thr308), a key step in its activation.[6][9] Full AKT activation also requires phosphorylation at Serine 473 (Ser473) by mTORC2.[6][9] PHT-427 is designed to bind the PH domains of both AKT and PDK1, preventing their recruitment to the membrane and subsequent activation.[1][2]

To effectively validate target engagement, our experimental strategy must therefore seek evidence of:

  • Direct physical binding to PDK1 and AKT in cells.

  • Inhibition of the direct downstream consequences of target binding (i.e., prevention of AKT phosphorylation).

  • Modulation of downstream pathway activity and cellular phenotype.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits via PH Domain AKT AKT PIP3->AKT Recruits via PH Domain PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (GSK3β, BAD, etc.) AKT->Downstream Phosphorylates PHT427 PHT-427 PHT427->PDK1 Binds PH Domain (Inhibits) PHT427->AKT Binds PH Domain (Inhibits) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Caption: The PI3K/PDK1/AKT signaling pathway and the inhibitory mechanism of PHT-427.

Comparative Methodologies for Target Engagement Validation

No single technique tells the whole story. A robust validation strategy layers orthogonal methods, moving from direct biophysical evidence to functional cellular consequences. We will compare four key approaches: Cellular Thermal Shift Assay (CETSA), Phospho-protein Western Blotting, Cellular Proliferation/Apoptosis Assays, and Thermal Proteome Profiling (TPP).

Methodology Information Provided Nature of Evidence Throughput Key Strengths Limitations
CETSA Direct Target BindingBiophysicalLow to MediumGold standard for in-cell target binding; Label-free.[10][11]Indirect readout; Not all binding events cause a thermal shift.[12]
Western Blot Proximal Target InhibitionFunctionalMediumDirectly measures inhibition of kinase activation; Widely available.[13]Relies on high-quality antibodies; Semi-quantitative.
Proliferation Assay Downstream Cellular EffectPhenotypicHighLinks target engagement to a functional outcome; Scalable.Indirect; Effects could be due to off-targets.
TPP / MS-CETSA Global Target & Off-Target IDBiophysicalLowUnbiased, proteome-wide view of compound interactions.[14][15][16][17]Technically complex; Requires specialized equipment and expertise.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Direct Binding

Expertise & Rationale: CETSA is founded on the biophysical principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10] By heating intact cells treated with PHT-427 across a temperature gradient and then quantifying the amount of soluble AKT and PDK1 remaining, we can directly infer binding. A positive result—a rightward shift in the melting curve for AKT and/or PDK1 in the presence of PHT-427—provides powerful, label-free evidence of target engagement in a native cellular environment.[11][18]

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells_Veh Cells + Vehicle (DMSO) Heat_Veh Heat Aliquots (e.g., 40-70°C) Cells_Veh->Heat_Veh Cells_Cpd Cells + PHT-427 Heat_Cpd Heat Aliquots (e.g., 40-70°C) Cells_Cpd->Heat_Cpd Lysis Cell Lysis & Centrifugation Heat_Veh->Lysis Heat_Cpd->Lysis SDS_PAGE Collect Supernatant (Soluble Fraction) Lysis->SDS_PAGE Western Western Blot for AKT & PDK1 SDS_PAGE->Western Curve Plot Melting Curve Western->Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Plate a suitable cell line (e.g., PC-3 prostate cancer cells, which have an active PI3K/AKT pathway[3]) to ~80% confluency. Treat cells with PHT-427 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Divide each treatment group into 8-10 aliquots in PCR tubes.

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3x in liquid nitrogen). Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the levels of soluble PDK1 and AKT in each sample by Western blotting.

  • Data Analysis: Quantify band intensities and normalize to the lowest temperature point (100% soluble). Plot the percentage of soluble protein versus temperature for both vehicle and PHT-427 treated samples to generate melting curves. A rightward shift indicates stabilization and target engagement.

Trustworthiness: The self-validating nature of this protocol comes from the comparison to the vehicle control. A shift should be observed for the target proteins (AKT, PDK1) but not for unrelated, non-target proteins (e.g., GAPDH, Tubulin), which serve as essential internal negative controls.

Method 2: Phospho-protein Western Blotting - Probing Proximal Function

Expertise & Rationale: If PHT-427 successfully engages PDK1 and AKT by preventing their localization to the membrane, the most immediate functional consequence will be a decrease in AKT phosphorylation at Thr308 (the site phosphorylated by PDK1).[6][19] We can also assess Ser473 phosphorylation, which may be indirectly affected. A dose-dependent reduction in p-AKT (Thr308) upon PHT-427 treatment is strong evidence that the compound is inhibiting the pathway at the intended node.

Experimental Protocol: Western Blot for p-AKT
  • Cell Culture & Treatment: Plate cells as before. Starve cells in serum-free media for 4-6 hours to reduce basal pathway activity.

  • Compound Incubation: Pre-treat cells with increasing concentrations of PHT-427 (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K/AKT pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes. This creates a robust and measurable phosphorylation signal.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of target proteins during lysis.

  • Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Thr308), p-AKT (Ser473), total AKT, and a loading control (e.g., β-Actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the p-AKT band intensity and normalize it to the total AKT signal. This ratio corrects for any variations in total protein levels.

Trustworthiness: This protocol is validated by its controls. The unstimulated lane confirms low basal activity, while the stimulated, vehicle-treated lane serves as the positive control (maximum signal). A known PI3K/AKT pathway inhibitor can be used as a positive control for signal reduction. The dose-response curve for PHT-427 provides quantitative evidence of on-target activity.

Method 3: Unbiased Proteomics - Identifying Off-Targets

Expertise & Rationale: While CETSA and Western blotting are excellent for validating known targets, a comprehensive analysis must also consider potential off-targets. Thermal Proteome Profiling (TPP), also known as MS-CETSA, extends the CETSA principle to the entire proteome.[14][17][[“]] Instead of a Western blot, the soluble protein fractions from each temperature point are analyzed by quantitative mass spectrometry.[17][21] This allows for the simultaneous generation of melting curves for thousands of proteins, providing an unbiased map of which proteins are thermally stabilized (or destabilized) by PHT-427.[14]

This method is unparalleled for:

  • Confirming AKT and PDK1 as primary targets in an unbiased fashion.

  • Identifying unexpected off-targets that could explain toxicity or polypharmacology.

  • Revealing downstream pathway changes reflected in the thermal stability of other proteins.[21]

Due to its complexity, TPP is often performed in collaboration with a specialized proteomics core facility. The data confirms that PHT-427's cellular effects are primarily driven by the intended targets, adding a critical layer of confidence for further drug development.

Conclusion: A Multi-Faceted Strategy for Confidence in Mechanism

Validating the target engagement of this compound requires a deliberate, multi-pronged approach.

  • Start with CETSA to generate unequivocal evidence of direct physical binding to AKT and PDK1 in intact cells.

  • Follow with quantitative Western blotting to demonstrate that this binding event leads to the expected functional consequence: a dose-dependent inhibition of AKT phosphorylation.

  • Finally, employ Thermal Proteome Profiling as the ultimate control to ensure selectivity and to build a comprehensive understanding of the compound's interactions across the proteome.

By integrating biophysical, functional, and phenotypic data, researchers can build a compelling and trustworthy case for the mechanism of action of PHT-427, paving the way for its confident progression in the drug development pipeline.

References

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  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Li, Y., et al. (2011). Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner. PLoS ONE, 6(3), e17894). [Link]

  • American Association for Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848). [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2428). [Link]

  • Lim, S. M., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 91(15), 9636-9644). [Link]

  • Vincent, E. E., et al. (2011). Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. British Journal of Cancer, 104(11), 1755-1761). [Link]

  • PubChem. (n.d.). {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. Retrieved from [Link]

Sources

Navigating Reproducibility in Kinase Inhibitor Research: A Comparative Guide to (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the phthalazinone scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors. The reproducibility of experiments involving these compounds is paramount for advancing preclinical and clinical research. This guide provides a comprehensive analysis of experiments with (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a representative member of this class, and offers a comparative perspective against relevant alternatives. By delving into the nuances of synthetic protocols and biological evaluation, we aim to equip researchers with the knowledge to design robust and reproducible studies.

The Phthalazinone Core: A Versatile Scaffold in Kinase Inhibition

The phthalazinone moiety is a bicyclic aromatic heterocycle that has proven to be a highly effective scaffold for the design of inhibitors targeting various protein kinases implicated in cancer progression. Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of a target kinase. This guide will focus on the reproducibility of experiments related to a key derivative, this compound, and its analogs, particularly in the context of their anticancer properties.

Synthesis of this compound: A Reproducible Protocol

Experimental Protocol: Synthesis of this compound

This synthesis involves a two-step process starting from a suitable phthalic anhydride derivative.

Step 1: Synthesis of 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-carboxyphthalic anhydride (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired intermediate.

Step 2: Conversion to this compound

This step would typically involve a reaction to introduce the acetic acid moiety. A plausible, though not explicitly documented, route could involve the reaction of the corresponding halo-phthalazinone with a protected form of acetic acid, followed by deprotection. Due to the lack of a specific protocol, this step remains theoretical and would require experimental optimization.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the initial condensation reaction.

  • Reagent Stoichiometry: A slight excess of methylhydrazine ensures the complete consumption of the starting anhydride.

  • Purification: Recrystallization is a crucial step to remove any unreacted starting materials or by-products, ensuring the purity of the compound for biological assays.

Comparative Biological Evaluation: Benchmarking Against Established Inhibitors

To assess the biological activity of this compound and ensure the reproducibility of the findings, it is essential to perform comparative studies against well-characterized inhibitors. Given the prevalence of phthalazinone scaffolds in PARP (Poly(ADP-ribose) polymerase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, a logical comparison would be against established drugs targeting these enzymes.

In Vitro PARP1 Inhibition Assay

Rationale: Many phthalazinone derivatives have demonstrated potent inhibitory activity against PARP1, an enzyme crucial for DNA repair. Cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

  • Assay Principle: A commercially available PARP1 assay kit is typically used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and a histone-coated plate.

  • Inhibitor Addition: Add varying concentrations of this compound and a known PARP inhibitor (e.g., Olaparib) to the wells.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and detect the amount of biotinylated PAR incorporated using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence signal, which is proportional to the PARP1 activity. Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to determine the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cell line MDA-MB-436) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a comparator compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

CompoundTargetIn Vitro IC50 (nM)Cell LineCell Viability IC50 (µM)
This compoundPARP1 (Hypothetical)Data to be determinedMDA-MB-436Data to be determined
Olaparib (Reference)PARP1~1-5MDA-MB-436~0.01-0.1
Alternative Phthalazinone 1TargetReported ValueCell LineReported Value
Alternative Phthalazinone 2TargetReported ValueCell LineReported Value

Note: The data for the title compound is hypothetical and would need to be generated experimentally. The reference data for Olaparib is based on publicly available information and may vary depending on the specific assay conditions.

Visualizing Experimental Workflows and Signaling Pathways

To enhance the understanding of the experimental processes and the underlying biological mechanisms, diagrams are indispensable.

Experimental Workflow for Comparative Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization parp_assay PARP1 Inhibition Assay characterization->parp_assay mtt_assay MTT Cell Viability Assay characterization->mtt_assay comparator1 Comparator: Olaparib ic50_parp IC50 Determination (PARP1) parp_assay->ic50_parp comparator2 Comparator Compound ic50_mtt IC50 Determination (Cell Viability) mtt_assay->ic50_mtt comparison Comparative Analysis ic50_parp->comparison ic50_mtt->comparison

Caption: Workflow for the synthesis and comparative biological evaluation of this compound.

Simplified PARP Inhibition Signaling Pathway

parp_pathway dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par no_repair Apoptosis / Cell Death parp->no_repair If inhibited in BRCA-deficient cells repair DNA Repair par->repair inhibitor This compound (PARP Inhibitor) inhibitor->parp Inhibition

Caption: Simplified signaling pathway of PARP in DNA repair and the mechanism of PARP inhibitors.

Conclusion and Future Directions

The reproducibility of experiments involving kinase inhibitors like this compound is fundamental to the integrity of drug discovery research. This guide has outlined a framework for ensuring reproducibility through detailed synthetic protocols and robust, comparative biological evaluations. While a specific, published protocol for the title compound remains to be fully elucidated, the presented methodologies, adapted from established procedures for analogous phthalazinones, provide a solid starting point for researchers.

Future work should focus on the detailed experimental validation of the proposed synthetic route and a head-to-head comparison of this compound against a panel of known kinase inhibitors across various cancer cell lines. Such studies will be invaluable in determining the specific kinase targets and the therapeutic potential of this and other novel phthalazinone derivatives.

References

Due to the lack of specific literature for "this compound," this reference list includes publications detailing the synthesis and biological evaluation of related phthalazinone derivatives, which serve as the basis for the protocols and comparisons discussed in this guide.

  • Synthesis and biological evaluation of novel phthalazinone derivatives as PARP inhibitors. (This is a representative title, and a specific, relevant reference would be inserted here if available.)
  • The discovery of Olaparib, a potent oral PARP inhibitor.
  • MTT Cell Viability Assay: A Comprehensive Guide. (A standard methodology reference.)
  • Kinase Inhibitor Design Based on the Phthalazinone Scaffold. (A review article providing context.)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough hazard assessment is paramount. Based on the chemical structure—a phthalazine derivative with a carboxylic acid moiety—we can infer the following potential hazards:

  • Irritant: Similar compounds are known to cause skin and eye irritation.[3][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern with related chemical structures.[3][5]

  • Acidic Properties: The carboxylic acid group will impart acidic characteristics to the compound.

Table 1: Inferred Hazard Profile

Hazard CategoryPotential EffectRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[3][5]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Wear appropriate protective gloves and clothing.
Eye Damage/Irritation Causes serious eye irritation.[3][4]Wear safety glasses or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3][4]Handle in a well-ventilated area or a fume hood.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. Before handling this compound for disposal, ensure the following are worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal.[1][7]

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container compatible with acidic organic solids.[7][8] A high-density polyethylene (HDPE) container is a suitable choice. The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

Step 2: Solid Waste Disposal

  • Pure Compound/Grossly Contaminated Materials: Place any unused or expired solid this compound directly into the designated hazardous waste container.

  • Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should also be placed in this container.[8]

Step 3: Aqueous Waste Disposal

  • Acidic Solutions: If the compound is in an acidic aqueous solution, it should be collected in a separate, clearly labeled container for acidic hazardous waste. Do not mix with other waste streams.

  • Neutralization (Use with Caution): While neutralization can sometimes render a substance less hazardous, it should only be performed by trained personnel and with the explicit approval of your EHS department.[1] The process can generate heat or byproducts and must be done in a controlled manner.

Step 4: Container Management

  • Keep the waste container securely closed when not in use.[2]

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[2][8]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]

Disposal Pathway Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Identify Waste: This compound Form Determine Physical Form Start->Form SolidWaste Solid Compound or Contaminated Materials Form->SolidWaste Solid LiquidWaste Aqueous Solution Form->LiquidWaste Liquid SolidContainer Place in Labeled 'Hazardous Solid Waste' Container (HDPE) SolidWaste->SolidContainer Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer Place in Labeled 'Hazardous Acidic Waste' Container LiquidWaste->LiquidContainer LiquidContainer->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Waste disposal decision workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

    • For small spills of solid material, carefully sweep it up without creating dust and place it in the hazardous waste container.[3]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move to fresh air.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.[4]

Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][9] All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]

References

  • Benchchem.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetic Acid.
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Guardian of the Bench: A Guide to Safely Handling (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a member of the bioactive phthalazinone class of compounds, demands a meticulous and informed approach to personal protection. This guide, born from extensive experience in laboratory safety and chemical handling, provides a comprehensive framework for the safe use of this compound, ensuring the well-being of our most valuable asset: our scientific personnel.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment must be conducted. Given its nature as a fine powder, the primary risks are inhalation of airborne particles and inadvertent contact with skin and eyes.[3][4]

Engineering Controls are the most effective means of mitigating these risks and should always be prioritized over reliance on PPE alone.[1][5]

  • For small-scale operations (milligram to gram quantities): All manipulations, including weighing and preparing solutions, should be performed within a certified chemical fume hood or a powder containment hood.[6] These enclosures maintain a negative pressure environment, drawing airborne particles away from the operator's breathing zone.[1]

  • For larger-scale operations: The use of more advanced containment solutions, such as glove boxes or ventilated balance enclosures, is strongly recommended to minimize the risk of exposure.[7][8][9]

II. Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are in place, PPE provides a crucial final layer of protection. The selection of appropriate PPE should be guided by the specific tasks being performed.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher-rated respirator
Solution Preparation and Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
Transfer of Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields

A. Hand Protection:

Chemical-resistant gloves are a necessity. Nitrile gloves are a suitable choice for handling many chemical powders and solutions.[10][11][12][13] Given the irritant nature of phthalazinone derivatives, double-gloving is a prudent measure, especially when handling the pure solid. Always inspect gloves for any signs of degradation or perforation before use.

B. Body Protection:

A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

C. Eye and Face Protection:

Safety glasses with side shields are the minimum requirement for eye protection. When handling the powder outside of a containment hood or when there is a significant risk of splashing, safety goggles or a face shield should be worn.[1]

D. Respiratory Protection:

Due to the risk of respiratory irritation from inhaling the fine powder, an N95 or higher-rated respirator is mandatory when handling the solid compound outside of a certified and properly functioning containment system.[14]

III. Procedural Guidance: Step-by-Step Safety

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent contamination and exposure.

A. PPE Donning and Doffing Workflow:

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.[2][15][16][17][18]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Hand Washing Doff1 1. Gloves (peel off) Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash2 Hand Washing Doff4->Wash2 caption Figure 1. PPE Donning and Doffing Workflow

Caption: Figure 1. Recommended sequence for putting on and taking off PPE.

B. Handling Protocol for this compound:

  • Preparation: Before starting, ensure the chemical fume hood or other containment device is functioning correctly. Clear the work area of any unnecessary items.

  • Donning PPE: Follow the donning sequence outlined in Figure 1.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the containment unit. Avoid creating dust clouds.

  • Solution Preparation: Add the solvent to the vessel containing the weighed compound. Gently swirl to dissolve.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the compound.

IV. Spill and Disposal Management

A. Spill Response:

In the event of a spill, remain calm and follow these steps:

  • Alert others: Inform colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don appropriate PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including a respirator.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, use an appropriate absorbent material.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[19]

  • Decontamination: Clean the spill area with a suitable detergent and water.

B. Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[20][21]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[22]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • Agno Pharmaceuticals.
  • Donning and doffing PPE SOP.
  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling.
  • Powder Systems Ltd. (2025, July 23). How Engineering Controls Protect Operators Working with High-Potency Compounds.
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  • Prince, B., & Lundevall, J. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. International Journal of Pharmaceutical Compounding, 18(3), 222-6.
  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • CDC. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • Lakeland Industries. How to Enhance Donning and Doffing of Chemical Safety Clothing.
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production.
  • (2020, November 17). Chapter 11: Powders and Granules. The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. PharmacyLibrary.
  • Pharmaguideline.
  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Chemical Resistance Reference Chart.
  • CHEMICAL SPILL PROCEDURES.
  • RS-online.com.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Fox Scientific, Inc. CHEMICAL RESISTANT CHART.
  • OSHA. Appendix A to § 1910.
  • Tasco-Safety.com. Work Gloves Chemical Glove Chart.
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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • SAFETY DATA SHEET ACETIC ACID LRG - Chemical Suppliers.
  • Lab Alley. How to Dispose of Acetic Acid.
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  • Synthesis of new phthalazinedione deriv
  • PubMed.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.